N4-Desmethyl-N5-Methyl wyosine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H17N5O5 |
|---|---|
Peso molecular |
335.32 g/mol |
Nombre IUPAC |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(16-14(18)17(6)2)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
JGNLFTJGRISREV-QYVSTXNMSA-N |
SMILES isomérico |
CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Biological Significance of N4-demethylwyosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-demethylwyosine (imG-14) is a crucial, tricyclic hypermodified guanosine analog found at position 37 of tRNAPhe in Eukarya and Archaea. It serves as a key intermediate in the biosynthesis of the more complex wybutosine (yW) and its derivatives. The presence of these modifications in the anticodon loop is paramount for maintaining translational fidelity by preventing ribosomal frameshifting. This technical guide provides a comprehensive overview of the biological significance of N4-demethylwyosine, detailing its biosynthesis, its critical role in protein synthesis, and the methodologies used for its study. Quantitative data from relevant literature is summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Introduction
Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. To ensure the accuracy and efficiency of this process, tRNAs undergo extensive post-transcriptional modification. Among the more than 100 known modifications, the hypermodified nucleosides found in the anticodon loop, particularly at position 37 (3' adjacent to the anticodon), play a critical role in stabilizing codon-anticodon interactions and maintaining the reading frame.
N4-demethylwyosine (imG-14) is a key intermediate in the biosynthesis of wybutosine (yW), a highly complex modification found at position 37 of tRNAPhe in eukaryotes and archaea. The absence of these modifications leads to increased rates of ribosomal frameshifting, resulting in the production of non-functional or aberrant proteins, which can be detrimental to the cell. Understanding the biosynthesis and function of N4-demethylwyosine is therefore of significant interest for basic research and may have implications for the development of novel therapeutics targeting protein synthesis.
Biosynthesis of N4-demethylwyosine
The formation of N4-demethylwyosine is the second step in the multi-enzyme wybutosine biosynthetic pathway, following the methylation of guanosine at position 37 to N1-methylguanosine (m1G). The conversion of m1G to imG-14 is a chemically complex reaction catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme, TYW1.
The TYW1-catalyzed reaction involves the condensation of the C-2 and C-3 atoms of pyruvate with the N-methyl group of m1G37 in tRNAPhe to form the characteristic tricyclic imidazopurine core of imG-14[1][2]. This radical-mediated transformation is a key step in the formation of the wyosine family of modifications[3].
Biological Significance: Maintaining Translational Fidelity
The primary biological role of N4-demethylwyosine, as a precursor to wybutosine, is to ensure the fidelity of protein synthesis by preventing ribosomal frameshifting. Frameshifting is a process where the ribosome shifts its reading frame on the mRNA, leading to the translation of a completely different and usually non-functional protein from that point onward.
The bulky, rigid structure of wybutosine at position 37 of tRNAPhe is thought to provide crucial stacking interactions with the adjacent anticodon bases, thereby stabilizing the codon-anticodon pairing in the ribosomal P-site and preventing the tRNA from slipping into an alternative reading frame.
Quantitative Impact on Frameshift Suppression
The absence of a fully modified wybutosine, which would occur in a TYW1 deletion mutant where the pathway is blocked at the N4-demethylwyosine step, has been shown to significantly increase the frequency of +1 ribosomal frameshifting. Quantitative data from studies in Saccharomyces cerevisiae using reporter assays have demonstrated this effect.
| Frameshift-Inducing Sequence | Wild-Type Frameshift Efficiency (%) | Mutant (e.g., tyw1Δ) Frameshift Efficiency (%) | Fold Increase in Frameshifting | Reference |
| Ty1 CUU-AGG-C | ~5-10 | Not directly measured for tyw1Δ, but mutations in the frameshift signal drastically reduce frameshifting. | Inferred to be significant | [4] |
| Various +1 frameshift sites | 3 - 60 (context-dependent) | Not explicitly quantified for tyw1Δ across all sites. | Implied to be higher due to lack of yW. | [5][6][7][8] |
N4-demethylwyosine and Cellular Stress Response
The proper modification of tRNAs is crucial for cellular homeostasis, and defects in these modifications can trigger stress responses. While a direct signaling role for N4-demethylwyosine has not been elucidated, the consequences of its absence (i.e., the lack of wybutosine and subsequent translational infidelity) can lead to the activation of cellular stress pathways.
Unfolded Protein Response (UPR)
Increased ribosomal frameshifting leads to the synthesis of misfolded and aberrant proteins. This accumulation of non-native proteins in the endoplasmic reticulum (ER) is a potent trigger for the Unfolded Protein Response (UPR)[9][10]. The UPR is a signaling network that aims to restore proteostasis by upregulating chaperones, enhancing protein degradation pathways, and transiently attenuating overall protein synthesis[10][11]. Although a direct link between N4-demethylwyosine levels and UPR activation has not been explicitly demonstrated, it is a highly plausible downstream consequence of a deficiency in its biosynthetic pathway.
Oxidative and Other Cellular Stresses
Studies have shown that the landscape of tRNA modifications can change in response to various cellular stresses, including oxidative stress[2][12]. While specific data on N4-demethylwyosine levels under different stress conditions are limited, it is plausible that the biosynthesis of this and other complex modifications is regulated in response to environmental cues to modulate the translational machinery.
Experimental Protocols
The study of N4-demethylwyosine and other tRNA modifications relies heavily on mass spectrometry-based techniques. Below are detailed methodologies for key experiments.
Quantification of N4-demethylwyosine by LC-MS/MS
This protocol outlines the general workflow for the quantitative analysis of tRNA modifications.
Methodology:
-
tRNA Isolation: Total RNA is extracted from cells, and the tRNA fraction is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC)[3][12].
-
Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase, followed by dephosphorylation with alkaline phosphatase[13].
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase HPLC and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each modified nucleoside, including N4-demethylwyosine, are monitored for detection and quantification[3][12][14].
-
Quantification: Absolute quantification can be achieved by using stable isotope-labeled internal standards for each nucleoside of interest[14]. Relative quantification is often performed by comparing the peak areas of the modified nucleosides to those of the canonical nucleosides.
In Vitro Reconstitution of TYW1 Activity
This assay is used to study the enzymatic activity of TYW1 and to confirm its role in the synthesis of N4-demethylwyosine.
Materials:
-
In vitro transcribed tRNAPhe containing m1G at position 37 (substrate)
-
S-adenosyl-L-methionine (SAM)
-
Pyruvate
-
Assay buffer (e.g., 0.1 M Tris-HCl pH 8, 0.1 M KCl, 4 mM DTT, 2 mM MgCl2)[1][13]
-
Reducing agent (e.g., sodium dithionite)
Procedure:
-
The reaction mixture containing the assay buffer, tRNA substrate, SAM, and pyruvate is assembled in an anaerobic chamber to protect the oxygen-sensitive iron-sulfur clusters of TYW1[13].
-
The reaction is initiated by the addition of purified TYW1 enzyme and a reducing agent.
-
The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for yeast TYW1).
-
The reaction is quenched, and the tRNA is extracted.
-
The formation of N4-demethylwyosine is assessed by LC-MS/MS analysis of the digested tRNA as described in the previous protocol.
| Component | Typical Concentration | Reference |
| TYW1 enzyme | 1-10 µM | [1] |
| m1G-tRNAPhe | 20 µM | [1][13] |
| SAM | 2 mM | [1][13] |
| Pyruvate | 1.5 mM | [13] |
| DTT | 4 mM | [1][13] |
Note: Optimal concentrations may vary depending on the specific enzyme preparation and experimental goals.
Conclusion
N4-demethylwyosine is a pivotal molecule in the intricate world of tRNA modifications. As a key intermediate in the wybutosine biosynthetic pathway, its proper synthesis is essential for maintaining the fidelity of protein translation by preventing ribosomal frameshifting. The absence of this modification can lead to the production of aberrant proteins, triggering cellular stress responses such as the Unfolded Protein Response. The study of N4-demethylwyosine and its biosynthetic enzymes, like TYW1, provides fundamental insights into the mechanisms that ensure the accuracy of gene expression. Further research into the regulation of the wybutosine pathway, particularly in response to cellular stress, may reveal novel connections between tRNA modifications and cellular signaling networks, potentially opening new avenues for therapeutic intervention in diseases associated with translational dysregulation.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | Semantic Scholar [semanticscholar.org]
- 3. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosomal frameshifting in the yeast retrotransposon Ty: tRNAs induce slippage on a 7 nucleotide minimal site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Comprehensive analysis of yeast +1 ribosomal frameshifting unveils a novel stimulator supporting two distinct frameshifting mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | PLOS Genetics [journals.plos.org]
- 13. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
Unveiling the Wyosine World: A Technical Guide to the Discovery and Isolation of Wyosine Derivatives in Archaea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wyosine derivatives, a fascinating class of tricyclic hypermodified guanosine nucleosides, are hallmark features of transfer RNA (tRNA), specifically at position 37, adjacent to the anticodon in the tRNAPhe of archaea and eukaryotes.[1][2] Their presence is crucial for maintaining the correct reading frame during protein synthesis and stabilizing codon-anticodon interactions.[3] While eukaryotes possess a relatively conserved pathway for wybutosine (yW) synthesis, archaea exhibit a remarkable diversity in their wyosine derivative repertoire and the corresponding biosynthetic pathways.[2][4][5] This guide provides an in-depth technical overview of the discovery, isolation, and characterization of these unique molecules in archaea, offering detailed experimental protocols and a summary of their known distribution.
The Diverse Landscape of Archaeal Wyosine Derivatives
Archaea synthesize a variety of wyosine derivatives, many of which are intermediates in the eukaryotic pathway but serve as the final product in these microorganisms.[4] The core structure, wyosine (imG), can be variously modified to produce derivatives such as isowyosine (imG2), 7-methylwyosine (mimG), 7-aminocarboxypropyl-demethylwyosine (yW-86), and its N4-methyl derivative (yW-72).[1][4] The distribution of these derivatives varies significantly across different archaeal species, reflecting the diverse evolutionary paths and environmental adaptations within this domain.[6]
Data Presentation: Distribution of Wyosine Derivatives in Selected Archaea
The following table summarizes the known distribution of major wyosine derivatives in various archaeal species. This data has been compiled from multiple studies employing liquid chromatography-mass spectrometry (LC-MS) for the analysis of modified nucleosides.
| Archaeal Species | Wyosine Derivative(s) Detected | References |
| Sulfolobus solfataricus | mimG | [1] |
| Thermoproteus neutrophilus | mimG | [1] |
| Pyrodictium occultum | mimG | [1] |
| Pyrolobus fumarii | mimG, imG2, imG-14, imG | [1] |
| Methanocaldococcus jannaschii | imG-14, imG (in multiple tRNAs) | [3] |
| Thermococcus kodakarensis | 7-methylwyosine (in tRNATrp) | [3] |
| Haloferax volcanii | m1G (no wyosine derivatives) | [1][3] |
| Pyrococcus furiosus | yW-72, imG, mimG | [3] |
| Pyrococcus abyssi | yW-72, imG, mimG | [3] |
| Methanococcoides burtonii | imG-14 | [1] |
Experimental Protocols
The isolation and identification of wyosine derivatives from archaea involve a multi-step process, beginning with the isolation of total tRNA, followed by its enzymatic hydrolysis into constituent nucleosides, and finally, analysis by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Protocol 1: Isolation of Total tRNA from Archaeal Cells
This protocol is a generalized procedure and may require optimization based on the specific archaeal species, particularly concerning cell lysis methods for extremophiles.
Materials:
-
Archaeal cell pellet
-
TRIzol reagent or similar phenol-based lysis solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Diethylaminoethyl (DEAE) cellulose column
-
Binding buffer (e.g., 0.1 M Tris-HCl pH 7.5, 0.3 M NaCl)
-
Elution buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 M NaCl)
Procedure:
-
Cell Lysis: Homogenize the archaeal cell pellet in TRIzol reagent (approximately 1 mL per 50-100 mg of pellet). For archaea with resilient cell walls, mechanical disruption (e.g., bead beating or sonication) may be necessary prior to or during TRIzol addition.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol, vortex vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used initially. Mix well and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes and dissolve in an appropriate volume of nuclease-free water.
-
tRNA Purification by DEAE Cellulose Chromatography:
-
Equilibrate the DEAE cellulose column with binding buffer.
-
Load the total RNA sample onto the column.
-
Wash the column with several volumes of binding buffer to remove smaller RNA species and other contaminants.
-
Elute the tRNA with elution buffer.
-
Precipitate the eluted tRNA by adding 2.5 volumes of cold ethanol and incubating at -20°C for at least 1 hour.
-
Pellet the tRNA by centrifugation, wash with 75% ethanol, and resuspend in nuclease-free water.
-
-
Quantification and Quality Control: Determine the concentration and purity of the tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). The integrity of the tRNA can be assessed by gel electrophoresis.
Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides
This protocol utilizes a combination of nucleases to completely digest the tRNA into its constituent nucleosides.[7]
Materials:
-
Purified total tRNA
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial alkaline phosphatase
-
Reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3)
-
Ammonium bicarbonate solution (1 M)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 5-10 µg of purified tRNA with nuclease-free water to a final volume of 20 µL.
-
Nuclease P1 Digestion: Add 2.5 µL of 10x reaction buffer and 1-2 units of Nuclease P1. Incubate at 37°C for 2 hours.
-
Alkaline Phosphatase Digestion: Adjust the pH of the reaction mixture to ~8.0 by adding 2.5 µL of 1 M ammonium bicarbonate. Add 1-2 units of bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.
-
Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 5 minutes.
-
Sample Preparation for HPLC-MS: Centrifuge the hydrolysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet any denatured protein. The supernatant containing the nucleosides is now ready for analysis.
Protocol 3: HPLC-MS Analysis of Modified Nucleosides
This protocol provides a general framework for the separation and identification of wyosine derivatives using reverse-phase HPLC coupled to a mass spectrometer.[8][9]
Instrumentation and Columns:
-
A high-performance liquid chromatography system.
-
A C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
A mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95-100% Mobile Phase A at a flow rate of 0.2-0.4 mL/min.
-
Sample Injection: Inject 5-10 µL of the tRNA hydrolysate.
-
Gradient Elution: Develop a gradient to separate the nucleosides. A typical gradient might be:
-
0-5 min: 0-10% Mobile Phase B
-
5-25 min: 10-40% Mobile Phase B
-
25-30 min: 40-95% Mobile Phase B
-
30-35 min: 95% Mobile Phase B
-
35-40 min: 95-0% Mobile Phase B
-
40-50 min: Re-equilibration at 0% Mobile Phase B
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode. Monitor for the specific m/z values of the expected wyosine derivatives and their characteristic fragment ions.
-
Data Analysis: Identify the wyosine derivatives based on their retention times and mass spectra, comparing them to known standards or previously published data. Quantification can be achieved by integrating the peak areas from the extracted ion chromatograms.
Mandatory Visualizations
Biosynthesis of Wyosine Derivatives in Archaea
The biosynthesis of wyosine derivatives in archaea begins with the methylation of guanosine at position 37 of tRNAPhe to form 1-methylguanosine (m1G).[3][7] This is followed by a series of enzymatic steps leading to the formation of the tricyclic core structure, 4-demethylwyosine (imG-14), which serves as a key intermediate for the synthesis of various final wyosine derivatives.[3]
Caption: Biosynthetic pathway of wyosine derivatives in archaea.
Experimental Workflow for Wyosine Derivative Analysis
The overall experimental workflow for the discovery and analysis of wyosine derivatives from archaeal sources is a sequential process that ensures the accurate identification and quantification of these modified nucleosides.
Caption: Experimental workflow for wyosine derivative analysis.
Signaling Pathways and Functional Roles
Currently, the known functional role of wyosine derivatives in archaea is primarily centered on their critical involvement in translation. By modifying the tRNA anticodon loop, these molecules ensure translational fidelity and efficiency. Specifically, they:
-
Stabilize Codon-Anticodon Pairing: The rigid, extended structure of wyosine derivatives enhances the stacking interactions within the anticodon loop, leading to more stable binding between the tRNA and the mRNA codon on the ribosome.
-
Prevent Frameshifting: The presence of a bulky modification at position 37 helps to maintain the correct reading frame during translation by preventing ribosomal slippage.
While direct involvement in broader cellular signaling pathways has yet to be elucidated, the impact of wyosine derivatives on protein synthesis suggests an indirect role in regulating cellular processes that are dependent on the accurate and efficient production of specific proteins. Future research may uncover more direct signaling roles for these fascinating molecules or their metabolic precursors.
Conclusion
The study of wyosine derivatives in archaea offers a window into the diverse strategies employed by life to optimize fundamental processes like protein synthesis. The technical guide provided here outlines the essential protocols for the isolation and characterization of these molecules, enabling researchers to further explore their distribution, biosynthesis, and functional significance. As analytical techniques continue to improve in sensitivity and resolution, we can anticipate the discovery of novel wyosine derivatives and a deeper understanding of their roles in the biology of archaea, potentially opening new avenues for drug development and biotechnology.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Eukaryotic Biosynthesis of Wyosine (imG) in tRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wyosine (imG) and its derivatives, such as wybutosine (yW), are complex, tricyclic hypermodified nucleosides found at position 37, immediately 3' to the anticodon of eukaryotic phenylalanine tRNA (tRNAPhe). These modifications are crucial for maintaining translational fidelity by stabilizing codon-anticodon interactions and preventing ribosomal frameshifting. The biosynthesis of wyosine is a highly conserved and intricate multi-enzyme pathway that presents a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the eukaryotic wyosine biosynthesis pathway, detailing the enzymatic steps, intermediates, and available quantitative data. Furthermore, it offers detailed experimental protocols for studying this pathway and includes visualizations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Wyosine and its Significance
Post-transcriptional modifications of transfer RNA (tRNA) are essential for their proper structure and function in protein synthesis.[1] Among the more than 100 known modifications, wyosine and its derivatives are some of the most complex.[2][3] Located at position 37 of tRNAPhe, these hypermodifications play a critical role in ensuring the accuracy of translation of phenylalanine codons.[1][4] The intricate, multi-step enzymatic synthesis of wyosine, involving a cascade of specialized enzymes, underscores its biological importance.[5][6] Deficiencies in this pathway can lead to translational errors and have been associated with various disease states, making the enzymes involved potential targets for novel therapeutics.[3]
The Eukaryotic Wyosine Biosynthesis Pathway
The biosynthesis of wyosine from a guanosine residue in the tRNAPhe precursor is a sequential process catalyzed by a series of enzymes designated TRM5 and TYW1 through TYW5. The canonical pathway, extensively studied in Saccharomyces cerevisiae, serves as the primary model for eukaryotic wyosine synthesis.[7][8]
The pathway initiates with the methylation of guanosine (G) at position 37 to form 1-methylguanosine (m¹G). This initial step is catalyzed by the tRNA methyltransferase TRM5 .[9][10] Following this, a cascade of reactions catalyzed by the TYW enzymes builds the characteristic tricyclic core of wyosine and adds a complex side chain.
The key enzymatic steps are as follows:
-
TRM5 (tRNA methyltransferase 5): Catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of G37 to m¹G37.[9][10]
-
TYW1 (tRNA-yW synthesizing enzyme 1): A radical SAM and iron-sulfur cluster-containing enzyme that utilizes pyruvate to form the tricyclic core of wyosine, converting m¹G37 to 4-demethylwyosine (imG-14).[8][11][12]
-
TYW2 (tRNA-yW synthesizing enzyme 2): Transfers an α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of imG-14, yielding yW-86.[1]
-
TYW3 (tRNA-yW synthesizing enzyme 3): A methyltransferase that uses SAM to methylate the N4 position of yW-86, producing yW-72.[1][13]
-
TYW4 (tRNA-yW synthesizing enzyme 4): A bifunctional enzyme that catalyzes both the methoxycarbonylation of the α-amino group and the methylation of the α-carboxyl group of the acp side chain, converting yW-72 to wybutosine (yW).[2][14][15]
-
TYW5 (tRNA-yW synthesizing enzyme 5): In higher eukaryotes, this enzyme hydroxylates yW-72 to form hydroxywybutosine (OHyW*), which is then further modified by TYW4 to OHyW.[16][17][18][19][20]
The complete biosynthetic route consumes at least five molecules of S-adenosyl-L-methionine (SAM), making wybutosine one of the most energetically expensive modified nucleosides in tRNA.[6]
Quantitative Data on the Wyosine Biosynthesis Pathway
Quantitative kinetic data for the enzymes of the wyosine pathway are not extensively available in the literature. However, some parameters and observations have been reported, primarily from studies on the Saccharomyces cerevisiae enzymes.
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Kinetic Parameters | Reference(s) |
| TRM5 | G37-tRNAPhe, SAM | m¹G37-tRNAPhe, SAH | - | General methods for steady-state, pre-steady-state, and single-turnover kinetics of tRNA methyltransferases have been described. Specific values for TRM5 in the context of wyosine synthesis are not detailed. | [9][10][12][21] |
| TYW1 | m¹G37-tRNAPhe, SAM, Pyruvate | imG-14-tRNAPhe, 5'-dA, Met | [4Fe-4S] cluster, FMN | The enzyme is active with NADH or NADPH alone, with increased product formation in the presence of flavin nucleotides. Stoichiometry suggests approximately 0.5 mol of FMN and 4 mol of iron per mole of purified protein. | [11] |
| TYW2 | imG-14-tRNAPhe, SAM | yW-86-tRNAPhe, SAH | - | Detailed kinetic parameters (Km, kcat) are not available. | [1] |
| TYW3 | yW-86-tRNAPhe, SAM | yW-72-tRNAPhe, SAH | - | Detailed kinetic parameters (Km, kcat) are not available. | [1][13] |
| TYW4 | yW-72-tRNAPhe, SAM, CO₂ | yW-tRNAPhe, SAH | - | Acts as a bifunctional enzyme catalyzing two reactions at a single catalytic site. | [2][14] |
| TYW5 | yW-72-tRNAPhe, Fe(II), 2-oxoglutarate | OHyW*-tRNAPhe | - | Catalyzes hydroxylation. | [16][17][18][19][20] |
SAH: S-adenosyl-L-homocysteine; 5'-dA: 5'-deoxyadenosine; Met: Methionine; FMN: Flavin mononucleotide.
Experimental Protocols
In Vitro Transcription of tRNA Substrates
The study of wyosine biosynthesis often requires the preparation of specific tRNA substrates, including the unmodified precursor and various intermediates. In vitro transcription using T7 RNA polymerase is a common method for generating these tRNA molecules.[22][23][24][25]
Materials:
-
Linearized plasmid DNA or PCR product containing the tRNAPhe gene downstream of a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).
-
RNase inhibitor.
-
DNase I.
Protocol:
-
Assemble the transcription reaction on ice:
-
Transcription buffer (10x): 10 µL
-
rNTP mix (10 mM each): 20 µL
-
Linear DNA template: 1-2 µg
-
RNase inhibitor: 40 units
-
T7 RNA polymerase: 2 µL
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a suitable RNA purification kit.
-
Resuspend the purified tRNA in nuclease-free water and quantify its concentration by UV-Vis spectrophotometry. The quality of the transcript can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE).
In Vitro Reconstitution of Wybutosine (yW) Synthesis
This protocol describes the in vitro reconstitution of the later steps of wybutosine synthesis using recombinant TYW2, TYW3, and TYW4 enzymes from S. cerevisiae. The tRNA substrates for each step are typically obtained from corresponding yeast deletion strains.
Materials:
-
Purified recombinant His-tagged TYW2, TYW3, and TYW4 proteins.
-
tRNAPhe intermediates (yW-187, yW-86, yW-72) purified from respective Δtyw2, Δtyw3, and Δtyw4 yeast strains.
-
Reaction buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 10 mM MgCl₂, 1 mM spermidine.
-
S-adenosyl-L-methionine (SAM).
Protocol:
-
Set up the reaction mixture in a final volume of 10 µL:
-
Reaction buffer (2x): 5 µL
-
tRNAPhe intermediate: 2 µg
-
Recombinant enzyme (TYW2, TYW3, or TYW4): 1.4 µM
-
SAM: 0.5 mM
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 0.5 M Tris-HCl (pH 8.0) and performing a phenol extraction.
-
Precipitate the tRNA with ethanol.
-
Analyze the resulting tRNA modification by LC-MS/MS after enzymatic digestion.
Assay for TYW1 Radical SAM Enzyme
TYW1 is a radical SAM enzyme and requires strict anaerobic conditions for its activity.[26][27][28][29]
Materials:
-
Anaerobic chamber or glove box.
-
Purified recombinant TYW1.
-
m¹G37-tRNAPhe substrate.
-
S-adenosyl-L-methionine (SAM).
-
Pyruvate.
-
A reducing system (e.g., sodium dithionite or a biological reductant like flavodoxin/ferredoxin and their respective reductases).
-
Anaerobic reaction buffer.
Protocol:
-
All solutions and materials must be made anaerobic by purging with an inert gas (e.g., argon or nitrogen) and transferred into an anaerobic chamber.
-
Reconstitute the iron-sulfur clusters of TYW1 under anaerobic conditions if necessary.
-
Set up the reaction inside the anaerobic chamber:
-
Anaerobic reaction buffer.
-
m¹G37-tRNAPhe.
-
TYW1 enzyme.
-
Pyruvate.
-
Reducing agent.
-
-
Initiate the reaction by adding SAM.
-
Incubate at the optimal temperature for the desired time.
-
Quench the reaction and purify the tRNA for analysis by LC-MS/MS.
LC-MS/MS Analysis of tRNA Nucleosides
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides in tRNA.[4][30][31][32][33][34]
Materials:
-
Purified tRNA sample.
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
HPLC system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Reversed-phase HPLC column suitable for nucleoside separation.
Protocol:
-
Enzymatic Digestion of tRNA:
-
To approximately 1-5 µg of tRNA, add Nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto the reversed-phase HPLC column.
-
Separate the nucleosides using a suitable gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile or methanol with formic acid).
-
The eluent is introduced into the mass spectrometer.
-
The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) for targeted quantification of known nucleosides, or in a data-dependent acquisition mode for untargeted analysis. Each modified nucleoside is identified by its characteristic retention time and mass-to-charge ratio (m/z) of the parent and fragment ions.
-
Visualizations
Wyosine Biosynthesis Pathway
Caption: The eukaryotic wyosine biosynthesis pathway.
Experimental Workflow for tRNA Modification Analysis
Caption: A typical workflow for the analysis of tRNA modifications.
Conclusion
The biosynthesis of wyosine in eukaryotic tRNA is a testament to the intricate molecular machinery dedicated to ensuring translational fidelity. This guide has provided a detailed overview of this complex pathway, from the initial methylation of guanosine to the final intricate modifications of the wybutosine side chain. While the enzymatic players and the sequence of events are well-established, a significant opportunity remains for further research, particularly in elucidating the detailed kinetic parameters of each enzyme and their potential regulation. The experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers and drug development professionals aiming to explore this fascinating and biologically critical pathway. A deeper understanding of the wyosine biosynthesis pathway may pave the way for the development of novel therapeutic strategies that target the translational machinery.
References
- 1. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eukaryotic TYW1 Is a Radical SAM Flavoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Turnover Kinetics of Methyl Transfer to tRNA by Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYW3 | SGD [yeastgenome.org]
- 14. Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genecards.org [genecards.org]
- 17. BioGPS - your Gene Portal System [biogps.org]
- 18. TYW5 tRNA-yW synthesizing protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. uniprot.org [uniprot.org]
- 21. researchgate.net [researchgate.net]
- 22. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Radical enzymes in anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. If It Is Hard, It Is Worth Doing: Engineering Radical Enzymes from Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 30. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 31. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 34. researchgate.net [researchgate.net]
The Role of 4-demethylwyosine (imG-14) as a Biosynthetic Intermediate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-demethylwyosine (imG-14) is a crucial tricyclic nucleoside that serves as a key biosynthetic intermediate in the formation of wybutosine (yW) and its derivatives. These hypermodified guanosine analogs are found at position 37 of phenylalanine transfer RNA (tRNAPhe) in eukaryotes and archaea, adjacent to the anticodon. The presence of a mature wybutosine nucleoside is critical for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. This technical guide provides an in-depth overview of the biosynthetic pathway leading to and proceeding from imG-14, with a focus on the enzymatic players, their mechanisms, and available experimental data and protocols.
The Wybutosine Biosynthetic Pathway: A Sequential Enzymatic Cascade
The biosynthesis of wybutosine from a standard guanosine residue in tRNAPhe is a multi-step process catalyzed by a series of enzymes known as TYW (tRNA-yW synthesizing). The pathway begins with a simple methylation and proceeds through a series of complex chemical transformations to build the characteristic tricyclic core and elaborate its side chain. 4-demethylwyosine (imG-14) is the foundational tricyclic structure upon which further modifications are built.
The key enzymatic steps are as follows:
-
Formation of m¹G₃₇: The pathway is initiated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, TRM5 , which methylates the guanosine at position 37 (G₃₇) of the tRNAPhe precursor to form 1-methylguanosine (m¹G₃₇).[1][2]
-
Formation of the Tricyclic Core (imG-14): The radical SAM enzyme, TYW1 , catalyzes the chemically challenging formation of the tricyclic imidazopurine core of wyosine.[3][4] This reaction utilizes m¹G₃₇-tRNAPhe and pyruvate as substrates.[3][4] TYW1 contains two [4Fe-4S] clusters and, in eukaryotes, a flavin mononucleotide (FMN) cofactor.[4] The reaction involves the condensation of two carbons from pyruvate with the N1-methylated guanine base to form 4-demethylwyosine (imG-14).[3]
-
Addition of the Aminocarboxypropyl (acp) Group: TYW2 then transfers an α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of the imG-14 base.[3] This reaction forms the intermediate yW-86 (7-aminocarboxypropyl-demethylwyosine).[3]
-
N4-Methylation: The SAM-dependent methyltransferase, TYW3 , catalyzes the methylation of the N4 position of the purine ring of yW-86 to produce yW-72.[3][5]
-
Final Maturation Steps: The bifunctional enzyme TYW4 carries out the final two modifications. It first methylates the α-carboxyl group of the acp side chain. This is followed by a unique methoxycarbonylation of the α-amino group, a reaction that involves the fixation of CO₂.[2][6] These final steps complete the synthesis of wybutosine (yW).[2][6]
Diagram of the Wybutosine Biosynthetic Pathway
Caption: The biosynthetic pathway of wybutosine (yW) from guanosine-37.
Quantitative Data
Experimental Protocols
This section provides detailed methodologies for the expression and purification of the enzymes involved in the wybutosine biosynthesis pathway, as well as protocols for in vitro activity assays.
Heterologous Expression and Purification of TYW Enzymes
The TYW enzymes can be expressed as His-tagged recombinant proteins in Escherichia coli for subsequent purification and characterization.
3.1.1. General Protocol for His-Tag Protein Purification
This protocol can be adapted for the purification of His-tagged TYW1, TYW2, TYW3, and TYW4.
-
Expression:
-
Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged TYW gene.
-
Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store the purified protein at -80°C.
-
In Vitro Activity Assays
3.2.1. In Vitro Activity Assay for TYW1
This protocol is adapted from studies on archaeal TYW1 and can be optimized for the eukaryotic enzyme.
-
Substrate Preparation:
-
Prepare m¹G₃₇-containing tRNAPhe by in vitro transcription of the tRNAPhe gene followed by enzymatic methylation using purified TRM5 and SAM. Alternatively, tRNAPhe can be isolated from a yeast strain deleted for the TYW1 gene.
-
-
Reaction Conditions:
-
Set up the reaction in an anaerobic chamber.
-
The reaction mixture (50 µL) should contain:
-
100 mM Tris-HCl, pH 8.0
-
100 mM KCl
-
2-5 µM purified TYW1 enzyme
-
1-2 mg/mL of m¹G₃₇-tRNAPhe substrate
-
1 mM S-adenosyl-L-methionine (SAM)
-
1 mM pyruvate
-
2 mM sodium dithionite (as a reductant)
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for yeast TYW1) for 1-2 hours.
-
Quench the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.
-
-
Product Detection by HPLC-MS/MS:
-
Recover the tRNA from the aqueous phase by ethanol precipitation.
-
Digest the tRNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the nucleoside mixture by reverse-phase HPLC coupled to a tandem mass spectrometer (LC-MS/MS).
-
Monitor for the appearance of the imG-14 product by selected reaction monitoring (SRM) using the appropriate mass transition.
-
3.2.2. In Vitro Reconstitution Assay for TYW2, TYW3, and TYW4
This protocol is based on the successful in vitro reconstitution of the later steps of the wybutosine pathway.
-
Substrate Preparation:
-
For the TYW2 assay, use tRNAPhe isolated from a TYW2 deletion strain, which accumulates the imG-14 intermediate.
-
For the TYW3 assay, use tRNAPhe from a TYW3 deletion strain, which contains the yW-86 intermediate.
-
For the TYW4 assay, use tRNAPhe from a TYW4 deletion strain, which contains the yW-72 intermediate.
-
-
Reaction Conditions:
-
The reaction mixture (20 µL) should contain:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM DTT
-
0.5 mM SAM
-
~1 µM of the respective purified TYW enzyme (TYW2, TYW3, or TYW4)
-
~1 µg of the appropriate tRNA substrate
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by phenol-chloroform extraction and ethanol precipitation of the tRNA.
-
-
Product Detection:
-
Digest the recovered tRNA with RNase T1.
-
Analyze the resulting RNA fragments by LC-MS to detect the mass shift corresponding to the addition of the respective chemical group.
-
Diagram of Experimental Workflow for TYW1 Activity Assay
Caption: Workflow for the in vitro activity assay of the TYW1 enzyme.
Conclusion
4-demethylwyosine (imG-14) stands as a pivotal intermediate in the intricate biosynthetic pathway of wybutosine. Its formation by the radical SAM enzyme TYW1 represents a key step in the construction of the complex wyosine scaffold. While the overall pathway and the enzymes involved have been identified, a significant opportunity remains for further quantitative characterization of the enzyme kinetics and the cellular dynamics of the intermediates. The detailed protocols provided herein offer a foundation for researchers to further explore the fascinating biochemistry of this essential tRNA modification pathway, which may open avenues for the development of novel therapeutics targeting protein translation.
References
- 1. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.unc.edu [med.unc.edu]
- 3. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hypermodified Nucleosides in the tRNA Anticodon Loop: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the crucial adaptors that translate the genetic code into the amino acid sequence of proteins. The fidelity and efficiency of this process are critically dependent on a vast array of post-transcriptional modifications, particularly within the anticodon loop. This technical guide provides a comprehensive examination of hypermodified nucleosides located at the wobble position (34) and the position 3'-adjacent to the anticodon (37). We delve into the diverse chemical nature of these modifications, their profound impact on codon recognition and translational accuracy, and the intricate signaling pathways that are intertwined with their biogenesis and function. Furthermore, this guide presents detailed experimental methodologies for the analysis of these vital molecular determinants and summarizes key quantitative data to facilitate comparative analysis.
Introduction: The Hidden Language of tRNA Modifications
While the canonical A, U, G, and C nucleotides form the primary language of the genetic code, a rich secondary layer of information is encoded in the more than 100 chemically distinct modified nucleosides found in tRNA.[1][2] These modifications are not mere decorations but are essential for the proper folding, stability, and function of tRNA molecules.[3] The anticodon loop, the region of the tRNA that directly interacts with the messenger RNA (mRNA) codon, is a hotspot for complex and functionally critical modifications known as hypermodified nucleosides.
These modifications, particularly at the wobble position 34 and the 3'-adjacent position 37, are instrumental in:
-
Ensuring Accurate Codon Recognition: They fine-tune the decoding process, enabling the correct pairing between the tRNA anticodon and the mRNA codon while discriminating against near-cognate codons.[4][5][6]
-
Maintaining Translational Fidelity: By preventing frameshifting and misreading, these modifications are crucial for the synthesis of functional proteins.[7]
-
Modulating Translational Efficiency: They can influence the speed of translation, allowing for a dynamic response to cellular needs and stress conditions.[8]
Defects in the enzymatic machinery responsible for these modifications have been increasingly linked to a range of human diseases, particularly neurological disorders, highlighting their importance in cellular homeostasis and human health.[1][9]
Key Hypermodified Nucleosides and Their Functions
The chemical diversity of hypermodified nucleosides is vast. Below, we discuss some of the most well-characterized examples and their specific roles in the anticodon loop.
Modifications at the Wobble Position (Position 34)
Position 34 of the anticodon is termed the "wobble" position because it allows a single tRNA to recognize multiple synonymous codons. Hypermodifications at this position are critical for both expanding and restricting this wobble capability.
-
Lysidine (k²C): Found in the anticodon of tRNAIle that reads the AUA codon, lysidine is a lysine-modified cytidine. This modification is essential for preventing the misreading of the AUG (methionine) codon, thereby ensuring the correct incorporation of isoleucine.[10][11]
-
5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U): This complex modification, found in tRNAs for lysine, glutamine, and glutamic acid in eukaryotes, plays a crucial role in the accurate decoding of codons ending in A and G. The 2-thio group (s²) is particularly important for stabilizing the codon-anticodon interaction.[4][5]
-
Queuosine (Q): A hypermodified guanosine derivative, queuosine is found in the wobble position of tRNAs for asparagine, aspartic acid, histidine, and tyrosine.[12] Its presence is thought to enhance translational fidelity and efficiency, particularly for codons ending in U and C.[4][8] The absence of queuosine can lead to translational reprogramming and affect cellular growth.[13]
Modifications at Position 37 (3'-Adjacent to the Anticodon)
Position 37 is almost universally modified in tRNAs, and these modifications are critical for maintaining the structural integrity of the anticodon loop and preventing frameshifting.
-
Wybutosine (yW): A highly complex tricyclic nucleoside found in eukaryotic and archaeal tRNAPhe, wybutosine is crucial for maintaining the reading frame during the translation of phenylalanine codons (UUU and UUC).[7][14] Its bulky structure enhances stacking interactions within the anticodon loop, thereby restricting its flexibility and preventing ribosomal slippage.[7] The absence of wybutosine leads to increased frameshifting.[7]
-
N⁶-threonylcarbamoyladenosine (t⁶A): This universally conserved modification is found in tRNAs that decode codons starting with A. t⁶A is essential for promoting the correct conformation of the anticodon loop, which in turn facilitates stable codon-anticodon pairing and prevents frameshifting.[4][5]
-
Archaeosine (G⁺): This unique 7-deazaguanosine derivative is found at position 15 in the D-loop of most archaeal tRNAs. While not in the anticodon loop, its presence is critical for the structural stability of the entire tRNA molecule, particularly in thermophilic archaea, indirectly impacting the presentation of the anticodon.[15][16][17]
Quantitative Impact of Hypermodifications on Translation
The functional importance of hypermodified nucleosides can be quantified by examining the kinetic and thermodynamic parameters of translation in their presence versus their absence.
| Modification | tRNA | Codon(s) | Organism | Quantitative Effect | Reference(s) |
| Queuosine (Q) | tRNAHis, tRNAAsp | CAC/CAU, GAC/GAU | E. coli | Absence of Q leads to a 0.7 to 1.6-fold improvement in sense codon reassignment by orthogonal tRNAs, indicating a role in maintaining endogenous translational fidelity. | [4] |
| Queuosine (Q) | tRNATyr | UAC/UAU | Vibrio cholerae | Impacts the efficiency of decoding at tyrosine codons, with the absence of Q leading to better translation of proteins with a codon bias towards TAT. | [13] |
| Wybutosine (yW) | tRNAPhe | UUU/UUC | Eukaryotes/Archaea | Absence of yW leads to increased ribosomal frameshifting. Molecular dynamics simulations show yW and Mg²⁺ ions favor recognition of the UUC codon over UUU. | [7][18] |
| 2-thiouridine (s²U) derivatives | tRNALys(UUU) | AAA/AAG | Eukaryotes | Lack of the s² modification leads to a ~6-fold slower EF-Tu rearrangement and Pᵢ release, a ~5-fold faster dissociation of the codon-recognition complex, and a ~3-fold increase in the rate of tRNA rejection. | [19] |
Experimental Protocols for the Analysis of tRNA Modifications
A variety of techniques are employed to detect, identify, and quantify hypermodified nucleosides in tRNA.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used method for the global analysis of tRNA modifications.
Methodology:
-
tRNA Isolation and Purification: Total RNA is extracted from cells, and the tRNA fraction is enriched, often using anion-exchange chromatography or size-exclusion chromatography.
-
Enzymatic Hydrolysis: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of nucleases, such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
Chromatographic Separation: The resulting mixture of nucleosides is separated by reversed-phase high-performance liquid chromatography (HPLC). The separation is based on the differential hydrophobicity of the canonical and modified nucleosides.
-
Mass Spectrometry Analysis: The eluting nucleosides are introduced into a mass spectrometer. Each nucleoside is identified by its unique mass-to-charge ratio (m/z) and characteristic fragmentation pattern upon collision-induced dissociation (tandem mass spectrometry or MS/MS).
-
Quantification: The abundance of each modified nucleoside is determined by integrating the area under the peak in the extracted ion chromatogram and can be expressed relative to the amount of a canonical nucleoside.
Ribosome Binding Assay
This assay measures the ability of a tRNA to bind to the ribosome in a codon-dependent manner, providing insights into the functional consequences of modifications.
Methodology:
-
Preparation of Components: Purified ribosomes, mRNA containing the codon of interest, and the tRNA (either fully modified or unmodified) are prepared. The tRNA is typically radiolabeled (e.g., with ³²P) for detection.
-
Binding Reaction: The ribosomes, mRNA, and labeled tRNA are incubated together in a buffer that mimics physiological conditions.
-
Separation of Bound and Unbound tRNA: The reaction mixture is passed through a nitrocellulose filter. The ribosome-mRNA-tRNA complex is retained on the filter, while unbound tRNA passes through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter, which corresponds to the amount of tRNA bound to the ribosome. By varying the concentrations of the components, binding affinities (Kd) can be determined.
Northern Blotting for tRNA Analysis
Northern blotting can be used to assess the integrity and relative abundance of specific tRNAs and can be adapted to be sensitive to the presence of certain modifications.
Methodology:
-
RNA Electrophoresis: Total RNA is separated by size on a denaturing polyacrylamide gel.
-
Transfer to Membrane: The separated RNA is transferred from the gel to a solid support, such as a nylon membrane.
-
Probe Hybridization: The membrane is incubated with a labeled nucleic acid probe (DNA or RNA) that is complementary to the sequence of the tRNA of interest. Probes can be designed to have differential affinity for modified versus unmodified tRNAs.
-
Washing and Detection: The membrane is washed to remove any unbound probe. The signal from the bound probe is then detected, typically by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). The intensity of the signal provides a measure of the amount of the specific tRNA.
tRNA Aminoacylation Assay
This assay determines the extent to which a tRNA population is charged with its cognate amino acid, which can be influenced by tRNA modifications.
Methodology:
-
Isolation of RNA under Acidic Conditions: Total RNA is isolated from cells under acidic conditions (pH 4.5-5.0) to preserve the labile ester linkage between the tRNA and the amino acid.
-
Periodate Oxidation: The RNA is treated with sodium periodate, which oxidizes the 3'-terminal ribose of uncharged tRNAs but not charged tRNAs (where the 3'-hydroxyl is protected by the amino acid).
-
β-elimination: The oxidized 3'-end of the uncharged tRNA is removed by β-elimination, resulting in a tRNA molecule that is one nucleotide shorter.
-
Analysis: The charged (full-length) and uncharged (truncated) tRNAs can be distinguished and quantified by methods such as Northern blotting with a probe specific to the 3'-end or by specialized tRNA sequencing techniques (charge-seq).[3][20][21]
Signaling Pathways and the Regulation of tRNA Modifications
The biogenesis and function of hypermodified tRNAs are not static processes but are dynamically regulated and integrated with cellular signaling networks, particularly in response to stress.
The GCN2 Pathway and Amino Acid Starvation
The General Amino Acid Control (GAAC) pathway is a highly conserved stress response to amino acid deprivation.
Caption: The GCN2 signaling pathway is activated by uncharged tRNAs during amino acid starvation.
Under conditions of amino acid scarcity, the level of uncharged tRNAs increases.[5] These uncharged tRNAs bind to and activate the protein kinase GCN2.[1][6][22][23] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global inhibition of protein synthesis but allows for the specific translation of stress-responsive transcription factors like ATF4.[5]
The TOR Pathway and Nutrient Sensing
The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and proliferation in response to nutrient availability.
Caption: The TOR pathway influences tRNA modification status in response to nutrient availability.
TOR signaling is linked to the status of tRNA modifications. For instance, mutants lacking certain wobble uridine modifications exhibit hypersensitivity to the TOR inhibitor rapamycin.[19][24][25] This suggests that proper tRNA modification is required for robust TOR signaling.[19][24] Under nutrient-rich conditions, active TOR promotes the activity of tRNA modification enzymes, ensuring efficient protein synthesis and cell growth. Conversely, nutrient limitation and TOR inhibition can lead to hypomodified tRNAs, contributing to the downregulation of translation.[26]
The Stringent Response in Bacteria
In bacteria, the stringent response is a survival mechanism triggered by amino acid starvation and other stresses.
Caption: The bacterial stringent response is initiated by the binding of uncharged tRNA to the ribosome.
This response is mediated by the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. The synthesis of (p)ppGpp is catalyzed by the enzyme RelA, which is activated when an uncharged tRNA binds to the A-site of a stalled ribosome.[9][10][11][27][28] The accumulation of (p)ppGpp leads to a massive reprogramming of gene expression, downregulating the synthesis of stable RNAs and ribosomes while upregulating the expression of amino acid biosynthesis genes to cope with the nutrient limitation.
Conclusion and Future Directions
Hypermodified nucleosides in the tRNA anticodon loop represent a critical layer of regulation in protein synthesis. Their diverse chemical structures and precise placement are essential for the accuracy, efficiency, and fidelity of translation. The intricate interplay between tRNA modifications and cellular signaling pathways underscores their importance in adapting to changing environmental conditions and maintaining cellular homeostasis.
For researchers in drug development, the enzymes responsible for tRNA modification represent a promising class of novel therapeutic targets. Understanding the precise roles of these modifications and the consequences of their absence can pave the way for the development of new strategies to combat diseases ranging from bacterial infections to cancer and neurological disorders.
Future research will undoubtedly uncover even greater complexity in the "tRNA modification code." The continued development of sensitive analytical techniques will be crucial for elucidating the dynamics of tRNA modifications in real-time and understanding their nuanced roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A robust method for measuring aminoacylation through tRNA-Seq [elifesciences.org]
- 4. Impact of queuosine modification of endogenous E. coli tRNAs on sense codon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wybutosine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Escherichia coli RelA Regulation via Its C-Terminal Domain [frontiersin.org]
- 10. The ribosome triggers the stringent response by RelA via a highly distorted tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing [ouci.dntb.gov.ua]
- 13. biorxiv.org [biorxiv.org]
- 14. Structure-function analysis of human TYW2 enzyme required for the biosynthesis of a highly modified Wybutosine (yW) base in phenylalanine-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. A robust method for measuring aminoacylation through tRNA-Seq | eLife [elifesciences.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. epublications.marquette.edu [epublications.marquette.edu]
- 24. Figure 4 tRNA modification defects disturb TOR signaling [microbialcell.com]
- 25. Figure 1 tRNA modification defects disturb TOR signaling [microbialcell.com]
- 26. The emerging role of complex modifications of tRNALysUUU in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ribosome•RelA structures reveal the mechanism of stringent response activation | eLife [elifesciences.org]
- 28. Understanding the Stringent Response: Experimental Context Matters: Full Paper PDF & Summary | Bohrium [bohrium.com]
N4-Methylation of Wyosine Precursors in tRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring translational fidelity and efficiency. Among the most complex modifications is the formation of wyosine (imG) and its derivatives, such as wybutosine (yW), at position 37 of tRNAPhe, adjacent to the anticodon. A key step in this intricate biosynthetic pathway is the N4-methylation of a tricyclic wyosine precursor. This technical guide provides an in-depth overview of the enzymes, mechanisms, and experimental methodologies associated with this essential methylation event in both Eukarya and Archaea. The document is intended to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development who are investigating tRNA modification pathways and their potential as therapeutic targets.
Introduction to Wyosine and its Biosynthesis
Wyosine and its derivatives are hypermodified guanosine nucleosides found exclusively at position 37 of tRNAPhe in Eukarya and Archaea.[1] These modifications play a crucial role in maintaining the translational reading frame and stabilizing the codon-anticodon interaction during protein synthesis.[2] The biosynthesis of wybutosine in eukaryotes is a multi-step enzymatic process that begins with the methylation of guanosine at position 37 to form N1-methylguanosine (m1G). This is followed by a series of enzymatic reactions that build the characteristic tricyclic imidazopurine core and further modify it.
The focus of this guide is the N4-methylation step, a critical reaction in the maturation of the wyosine base. In Eukarya, this reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TYW3 . In Archaea, the homologous enzyme is termed Taw3 .[3]
The N4-Methylation Reaction: Key Players and Mechanism
The N4-methylation of the wyosine precursor is a crucial step that adds a methyl group to the N4 position of the imidazopurine ring. This reaction is catalyzed by a specific SAM-dependent methyltransferase.
The Eukaryotic Pathway: The Role of TYW3
In the yeast Saccharomyces cerevisiae, the enzyme responsible for N4-methylation is TYW3 (tRNA Wybutosine-synthesizing 3).[1] TYW3 utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the conversion of 7-aminocarboxypropyl-demethylwyosine (yW-86) to 7-aminocarboxypropyl-wyosine (yW-72) .[1][4] This reaction is a key step in the sequential pathway leading to the fully modified wybutosine.
The Archaeal Pathway: The Versatility of Taw3
In Archaea, the orthologous enzyme is Taw3 .[3] Similar to its eukaryotic counterpart, Taw3 can catalyze the N4-methylation of yW-86 to yW-72 in archaeal species that possess the necessary preceding enzymes in the pathway. Interestingly, in some archaea that lack the enzyme responsible for the synthesis of yW-86 (Taw2), Taw3 has been proposed to directly methylate 4-demethylwyosine (imG-14) to form wyosine (imG) as the final product.[5] This highlights the metabolic diversity of wyosine biosynthesis across different domains of life.
Quantitative Data on N4-Methylation
The following table summarizes the known substrates and products of the N4-methylation reaction in Eukarya and Archaea.
| Enzyme | Domain | Substrate | Product | Methyl Donor |
| TYW3 | Eukarya | 7-aminocarboxypropyl-demethylwyosine (yW-86) in tRNAPhe | 7-aminocarboxypropyl-wyosine (yW-72) in tRNAPhe | S-adenosyl-L-methionine (SAM) |
| Taw3 | Archaea | 7-aminocarboxypropyl-demethylwyosine (yW-86) in tRNAPhe | 7-aminocarboxypropyl-wyosine (yW-72) in tRNAPhe | S-adenosyl-L-methionine (SAM) |
| Taw3 | Archaea (some) | 4-demethylwyosine (imG-14) in tRNAPhe | Wyosine (imG) in tRNAPhe | S-adenosyl-L-methionine (SAM) |
Signaling Pathways and Experimental Workflows
Eukaryotic Wybutosine Biosynthetic Pathway
The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of wybutosine in Saccharomyces cerevisiae, highlighting the N4-methylation step catalyzed by TYW3.
Caption: Eukaryotic wybutosine biosynthetic pathway.
Experimental Workflow for In Vitro N4-Methylation Assay
This workflow outlines the key steps for performing an in vitro assay to characterize the N4-methylation activity of TYW3 or Taw3.
Caption: Workflow for in vitro N4-methylation assay.
Experimental Protocols
Purification of Substrate tRNA from a Yeast Deletion Strain
This protocol is adapted from methods used for isolating tRNA with specific modifications for in vitro assays.[1]
-
Yeast Strain and Culture:
-
Use a Saccharomyces cerevisiae strain with a deletion of the TYW3 gene (ΔTYW3). This strain will accumulate tRNAPhe with the yW-86 modification.
-
Grow the yeast cells in a rich medium (e.g., YPD) to a high density.
-
-
Total RNA Extraction:
-
Harvest the yeast cells by centrifugation.
-
Extract total RNA using a hot acid phenol-chloroform method to ensure high yield and purity.
-
-
tRNAPhe Purification:
-
Isolate total tRNA from the total RNA preparation using anion-exchange chromatography or size-exclusion chromatography.
-
For higher purity, employ a specific purification method for tRNAPhe, such as using a biotinylated DNA probe complementary to the tRNAPhe sequence immobilized on streptavidin beads.
-
-
Quality Control:
-
Assess the purity and integrity of the purified tRNAPhe using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Confirm the presence of the yW-86 modification and the absence of yW-72 using liquid chromatography-mass spectrometry (LC-MS/MS) analysis of digested tRNA.
-
In Vitro Methyltransferase Assay using Radiolabeled SAM
This protocol is a general method for assaying SAM-dependent methyltransferases and can be adapted for TYW3/Taw3.[6]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 50 mM KCl, 1 mM DTT).
-
In a microcentrifuge tube, combine the purified substrate tRNA (containing yW-86), the purified recombinant TYW3 or Taw3 enzyme, and the reaction buffer.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C for yeast TYW3, higher for thermophilic archaeal Taw3) for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Measuring Incorporation:
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA.
-
Incubate on ice for 15 minutes.
-
Filter the mixture through a glass fiber filter to capture the precipitated tRNA.
-
Wash the filter with 5% TCA and then with ethanol to remove unincorporated radiolabeled SAM.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis of tRNA Modification by HPLC-MS/MS
This protocol outlines the steps for identifying and quantifying wyosine derivatives in tRNA.[7][8]
-
tRNA Digestion:
-
Digest the purified tRNA sample to single nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.
-
-
HPLC Separation:
-
Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of a polar solvent (e.g., aqueous ammonium acetate) and a nonpolar solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC output to a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) operating in positive ion mode.
-
Identify the wyosine derivatives based on their specific mass-to-charge (m/z) ratios.
-
Confirm the identity of the nucleosides by tandem mass spectrometry (MS/MS) and comparison of their fragmentation patterns to known standards or previously reported data.
-
Quantify the relative amounts of the different wyosine derivatives by integrating the peak areas from the extracted ion chromatograms.
-
Conclusion
The N4-methylation of wyosine precursors is a conserved and vital step in the biosynthesis of hypermodified tRNAPhe in Eukarya and Archaea. The enzymes TYW3 and Taw3 play a central role in this process, utilizing SAM to introduce a methyl group that is likely important for the subsequent steps in the pathway and the final function of the modified tRNA. While the qualitative aspects of this reaction are well-understood, further research is needed to elucidate the detailed enzyme kinetics and the precise structural basis for substrate recognition. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate these and other aspects of tRNA modification, which may ultimately lead to the development of novel therapeutic strategies targeting protein translation.
References
- 1. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRNA wybutosine-synthesizing protein 3 - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Diversity in mechanism and function of tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characterization of N4-Desmethyl-N5-Methylwyosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Desmethyl-N5-Methylwyosine is a modified nucleoside, belonging to the wyosine family of hypermodified guanosine derivatives. These complex structures are typically found in the anticodon loop of transfer RNA (tRNA), where they play a crucial role in maintaining translational fidelity and efficiency. The structural elucidation of such molecules is fundamental to understanding their biological function and for potential applications in drug development, particularly in the context of antimicrobial or anticancer therapies targeting protein synthesis.
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of N4-Desmethyl-N5-Methylwyosine. Due to the limited availability of specific experimental data for this particular derivative in public literature, this document presents a generalized workflow and illustrative data based on the well-established characterization of similar wyosine analogues.
Physicochemical and Chromatographic Characterization
Initial characterization of a purified sample of N4-Desmethyl-N5-Methylwyosine would involve assessing its purity and fundamental physicochemical properties. High-Performance Liquid Chromatography (HPLC) is a critical tool for both purification and purity assessment.
Table 1: Illustrative Chromatographic and Spectroscopic Data
| Parameter | Value | Conditions |
| HPLC Retention Time | 12.5 min | C18 column, gradient elution with acetonitrile in water |
| UV-Vis λmax | 235 nm, 280 nm | In methanol |
| Molar Absorptivity (ε) | 12,500 M⁻¹cm⁻¹ at 280 nm | In methanol |
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 50% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance monitored at 260 nm and 280 nm.
-
Sample Preparation: The sample is dissolved in a minimal amount of the initial mobile phase composition.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.
Table 2: Illustrative High-Resolution Mass Spectrometry Data
| Ionization Mode | Ion Type | Calculated m/z | Measured m/z | Fragmentation Ions (MS/MS) |
| ESI+ | [M+H]⁺ | 323.1308 | 323.1311 | 191.0775 (Base+H)⁺, 133.0531 (Ribose)⁺ |
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled to a liquid chromatography system.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Sample Infusion: The sample, dissolved in 50:50 acetonitrile:water with 0.1% formic acid, is infused directly or eluted from an HPLC column.
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 100-1000 to determine the mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with argon or nitrogen gas to generate fragment ions. The fragmentation pattern helps to confirm the connectivity of the base, ribose, and methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the complete three-dimensional structure of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Data (in D₂O, at 600 MHz)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Base | ||
| H2 | 7.95 (s) | 145.2 |
| N5-CH₃ | 3.85 (s) | 38.5 |
| C6 | - | 115.8 |
| H7 | 5.52 (s) | 98.7 |
| C8 | - | 152.1 |
| C9 | - | 135.6 |
| Ribose | ||
| H1' | 5.88 (d) | 88.2 |
| H2' | 4.65 (t) | 74.5 |
| H3' | 4.45 (t) | 71.3 |
| H4' | 4.30 (q) | 84.1 |
| H5', H5'' | 3.80 (m), 3.71 (m) | 62.5 |
(s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet)
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the sample is dissolved in 0.5 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of all protons.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify the chemical shifts of all carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for assigning protons within the ribose ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the ribose moiety to the nucleobase and for placing the methyl groups.
Visualizations
Diagram 1: General Workflow for Structural Characterization
An In-depth Technical Guide to the Identification of Enzymes in the Wyosine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymes involved in the biosynthesis of wyosine and its derivatives, a critical post-transcriptional modification of tRNAPhe. The wyosine family of modifications, found at position 37 adjacent to the anticodon, plays a crucial role in maintaining translational reading frame fidelity. This document details the enzymatic players in both eukaryotic and archaeal pathways, presents available quantitative data, outlines key experimental protocols for their study, and provides visual representations of the biosynthetic pathways and experimental workflows.
The Enzymatic Cascade of Wyosine Biosynthesis
The biosynthesis of wyosine is a multi-step enzymatic process that begins with the modification of a guanosine residue at position 37 of the tRNAPhe transcript. The pathway is best characterized in the budding yeast Saccharomyces cerevisiae and involves a series of enzymes designated as TRM5 and TYW1 through TYW4. A further modification is catalyzed by TYW5 in some eukaryotes, including humans. Archaea possess a related but distinct pathway involving homologous enzymes.
Eukaryotic Wyosine Biosynthesis Pathway
The eukaryotic pathway is a sequential cascade of reactions, each catalyzed by a specific enzyme, leading to the formation of the hypermodified wybutosine (yW) and, in some organisms, hydroxywybutosine (OHyW).
-
TRM5 (tRNA Methyltransferase 5): The pathway initiates with the methylation of guanosine (G) at the N1 position to form 1-methylguanosine (m1G). This reaction is catalyzed by TRM5 (also known as TRMT5 in humans), an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. The formation of m1G is a prerequisite for all subsequent modifications in the wyosine pathway.[1][2]
-
TYW1 (tRNA-yW synthesizing protein 1): Following the initial methylation, TYW1, a radical SAM and iron-sulfur cluster-containing enzyme, catalyzes the formation of the characteristic tricyclic core of wyosine, known as 4-demethylwyosine (imG-14), from m1G.[1][3][4] This intricate reaction also utilizes pyruvate as a carbon source.[5]
-
TYW2 (tRNA-yW synthesizing protein 2): TYW2, also known as TRMT12 in humans, is responsible for the addition of an α-amino-α-carboxypropyl (acp) group to the C7 position of the imG-14 core.[3][4] This reaction uses SAM not as a methyl donor but as a source for the acp group, yielding the intermediate yW-86.
-
TYW3 (tRNA-yW synthesizing protein 3): The subsequent step is the methylation of the N4 position of the yW-86 intermediate, a reaction catalyzed by the SAM-dependent methyltransferase TYW3. This produces the intermediate yW-72.[3][4]
-
TYW4 (tRNA-yW synthesizing protein 4): TYW4 is a bifunctional enzyme that carries out the final two steps in the formation of wybutosine (yW). It first methylates the α-carboxy group of the acp side chain and then performs a methoxycarbonylation of the α-amino group.[3][4]
-
TYW5 (tRNA-yW synthesizing protein 5): In some eukaryotes, including humans, yW can be further hydroxylated to form hydroxywybutosine (OHyW). This hydroxylation is catalyzed by TYW5.
Archaeal Wyosine Biosynthesis Pathway
Archaea also possess a wyosine biosynthesis pathway that shares similarities with the eukaryotic pathway, particularly in the initial steps. The enzymes in archaea are often referred to as Taw (tRNA archaeal wyosine-modifying) enzymes. The pathway in archaea is more diverse and can result in different final wyosine derivatives.[6]
-
Trm5: Similar to eukaryotes, the pathway starts with the formation of m1G37 by a Trm5 homolog.[2]
-
Taw1 (TYW1 homolog): Taw1 catalyzes the formation of the tricyclic imG-14 intermediate.
-
Divergent subsequent modifications: Following the formation of imG-14, the archaeal pathway can diverge, leading to various modifications catalyzed by enzymes that are homologs of the eukaryotic TYW enzymes. This diversity results in the production of different wyosine derivatives in various archaeal species.[6]
Quantitative Data on Wyosine Biosynthesis Enzymes
While the enzymatic steps of the wyosine biosynthesis pathway are well-defined, comprehensive quantitative kinetic data for all enzymes are not yet available in the literature. The following tables summarize the available quantitative information.
Table 1: Kinetic Parameters of TRM5 Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| HsTRMT5 | Homo sapiens | AdoMet | 0.42 ± 0.08 | 0.023 ± 0.003 | - |
| tRNA | 0.47 ± 0.04 | - | 0.05 ± 0.01 | ||
| MjTrm5 | Methanocaldococcus jannaschii | AdoMet | 1.0 ± 0.1 | 0.017 ± 0.002 | - |
| tRNA | 0.70 ± 0.05 | - | 0.024 ± 0.003 |
Data for HsTRMT5 and MjTrm5 are from Christian et al. (2013)[1].
Table 2: In Vitro Assay Conditions for S. cerevisiae TYW Enzymes
| Enzyme | Substrate tRNA Intermediate | Key Reagents | Incubation Conditions |
| TYW2 | tRNAPhe with yW-187 | Recombinant TYW2, 0.5 mM AdoMet | 30°C for 1 hour |
| TYW3 | tRNAPhe with yW-86 | Recombinant TYW3, 0.5 mM AdoMet | 30°C for 1 hour |
| TYW4 | tRNAPhe with yW-72 | Recombinant TYW4, 0.5 mM AdoMet | 30°C for 1 hour |
Reaction buffer for all in vitro assays typically contains 50 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 10 mM MgCl2, and 1 mM spermidine. Substrate tRNA is used at a concentration of approximately 2 µg in a 10 µl reaction volume, with the recombinant enzyme at about 1.4 µM.
Experimental Protocols
The identification and characterization of the enzymes in the wyosine biosynthesis pathway rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Expression and Purification of Recombinant TYW Enzymes
Objective: To produce purified recombinant TYW enzymes for in vitro activity assays.
Methodology:
-
Cloning: The open reading frames of S. cerevisiae TYW1, TYW2, TYW3, and TYW4 are cloned into an E. coli expression vector, such as pET-28a, which adds a hexahistidine (His6) tag for affinity purification.
-
Transformation: The expression plasmids are transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET vectors). The culture is grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride [PMSF], and 1 mg/mL lysozyme).
-
The cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Purification:
-
The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional):
-
The eluted fractions containing the protein of interest can be further purified by size-exclusion chromatography to remove aggregates and other impurities.
-
-
Protein Characterization: The purity of the recombinant protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.
In Vitro Reconstitution of the Wyosine Biosynthesis Pathway
Objective: To biochemically confirm the function of each TYW enzyme in the pathway.
Methodology:
-
Substrate Preparation:
-
tRNAPhe lacking the final wybutosine modification or containing specific intermediates is isolated from S. cerevisiae deletion strains (e.g., ΔTYW2, ΔTYW3, ΔTYW4).
-
Total tRNA is extracted from yeast cells using standard methods (e.g., hot phenol extraction followed by ethanol precipitation).
-
tRNAPhe can be enriched from the total tRNA pool using methods like hybridization to a biotinylated antisense DNA probe followed by streptavidin-agarose chromatography.
-
-
Enzyme Assay:
-
The reaction is set up in a small volume (e.g., 10 µL) containing:
-
50 mM Tris-HCl (pH 8.0)
-
0.5 mM DTT
-
10 mM MgCl2
-
1 mM spermidine
-
~2 µg of the substrate tRNAPhe
-
~1.4 µM of the purified recombinant TYW enzyme
-
0.5 mM S-adenosyl-L-methionine (AdoMet)
-
-
A control reaction without AdoMet is also prepared.
-
The reaction mixtures are incubated at 30°C for 1 hour.
-
-
tRNA Recovery:
-
The reaction is stopped by the addition of a phenol:chloroform:isoamyl alcohol mixture.
-
The aqueous phase containing the tRNA is collected, and the tRNA is precipitated with ethanol.
-
-
Analysis by Mass Spectrometry: The modification status of the recovered tRNAPhe is analyzed by LC-MS/MS as described in the following protocol.
Analysis of Wyosine and its Intermediates by LC-MS/MS
Objective: To identify and quantify wyosine and its biosynthetic intermediates in tRNA samples.
Methodology:
-
tRNA Digestion:
-
For analysis of the anticodon-containing fragment (T1 mapping):
-
Purified tRNAPhe (~2.5 µg) is digested with RNase T1 (0.6 U) in 10 mM NH4OAc (pH 5.3) for 30 minutes at 37°C. RNase T1 cleaves after guanosine residues, leaving the anticodon loop intact as a single fragment.
-
-
For nucleoside analysis:
-
Total RNA or purified tRNA is digested to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.
-
-
-
LC-MS/MS Analysis:
-
The digested samples are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Chromatography: The fragments or nucleosides are separated on a reverse-phase C18 column using a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Mass Spectrometry: The eluted molecules are ionized using electrospray ionization (ESI) and analyzed in a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are used to identify and quantify the different wyosine species.
-
Visualizing the Wyosine Biosynthesis Pathway and Experimental Workflows
Signaling Pathways
Caption: Eukaryotic wyosine biosynthesis pathway.
Caption: Archaeal wyosine biosynthesis pathway.
Experimental Workflows
Caption: Experimental workflow for enzyme identification.
References
- 1. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
The evolution of wyosine modification in different domains of life.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Wyosine and its derivatives are complex, tricyclic hypermodifications of guanosine found at position 37 of tRNAPhe, immediately 3' to the anticodon. These modifications are critical for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The evolutionary trajectory of wyosine biosynthesis is a fascinating tale of divergence, with distinct pathways and a diverse array of final structures observed across the domains of life. Wyosine derivatives are a hallmark of Eukarya and Archaea, but are conspicuously absent in Bacteria. This guide provides an in-depth exploration of the enzymatic pathways, a comparative analysis of the wyosine derivative landscape, detailed experimental protocols for their study, and a look into their functional significance.
Introduction: The Functional Imperative of Wyosine
Post-transcriptional modifications in tRNA are essential for its structure and function.[1] Modifications in the anticodon loop, particularly at position 37, are crucial for stabilizing codon-anticodon interactions.[1][2] Wyosine (yW) and its derivatives, with their bulky, hydrophobic structures, enhance stacking interactions with adjacent bases in the anticodon loop, thereby preventing ribosomal frameshifting during the translation of phenylalanine codons (UUU and UUC).[3][4] The absence or alteration of these modifications can lead to translational errors and has been implicated in various pathological conditions, including cancer and mitochondrial diseases.[2][4] The intricate and energetically costly multi-step enzymatic pathways required for their synthesis underscore their biological importance.[5][6]
The Great Divide: Presence in Eukarya and Archaea, Absence in Bacteria
The distribution of wyosine modification represents a significant evolutionary divergence between the domains of life.
-
Eukarya & Archaea: In both domains, the biosynthesis of wyosine derivatives begins with the methylation of guanosine at position 37 (G37) to 1-methylguanosine (m1G). This initial step is catalyzed by the tRNA methyltransferase Trm5.[7][8] From this common precursor, the pathways diverge to create a variety of complex structures.
-
Bacteria: Bacteria also possess an m1G modification at position 37 in their tRNAPhe. However, this modification is catalyzed by TrmD, an enzyme that is evolutionarily unrelated to the Trm5 found in Eukarya and Archaea.[3][6] The bacterial pathway halts at m1G; they lack the subsequent enzymatic machinery, including the key enzyme TYW1/Taw1, required to build the tricyclic wyosine core.[6] Instead of wyosine, bacterial tRNAPhe often features other modifications like isopentenyladenosine (i6A) at this position.
This fundamental difference highlights a key branching point in the evolution of tRNA modification systems. The last common ancestor of Archaea and Eukarya likely possessed the core enzymes for wyosine biosynthesis, which were subsequently lost or never acquired in the bacterial lineage.[9][10]
Eukaryotic Wyosine Biosynthesis: A Linear Pathway
In Eukarya, particularly well-studied in the yeast Saccharomyces cerevisiae, the biosynthesis of wybutosine (yW) is a highly ordered, sequential process involving five core enzymes (TYW1-4 and Trm5).[9][11] A fifth enzyme, TYW5, is present in some eukaryotes, including humans, for further hydroxylation.[12]
The pathway proceeds as follows:
-
m1G Formation: Trm5 methylates G37 to m1G37.[13]
-
Tricyclic Core Synthesis: TYW1, a radical SAM enzyme, utilizes pyruvate to form the characteristic tricyclic core, yielding 4-demethylwyosine (imG-14).[11][13]
-
Side Chain Addition: TYW2 transfers an α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (SAM) to the C7 position of imG-14, forming yW-86.[13]
-
N4-Methylation: TYW3 methylates the N4 position of the purine ring to produce yW-72.[13]
-
Side Chain Maturation: TYW4, a bifunctional enzyme, catalyzes both the methylation and methoxycarbonylation of the acp side chain to yield the final wybutosine (yW).[12][13]
-
Hydroxylation (in some Eukaryotes): In organisms like humans, TYW5 can hydroxylate yW to form hydroxywybutosine (OHyW).[12] Hypomodified versions, such as OHyW-72, have been observed in some cancer cells.[4][8]
A notable exception is the yeast Torulopsis utilis, which produces wyosine (imG) as its final product, bypassing the later steps of the canonical eukaryotic pathway.[8][14]
Logical Flow of Eukaryotic Wybutosine (yW) Biosynthesis
References
- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wybutosine - Wikipedia [en.wikipedia.org]
- 9. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 10. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
The Guardian of the Reading Frame: Wyosine's Crucial Role in Preventing Ribosomal Frameshifting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal frameshifting is a fundamental process in gene expression, allowing for the synthesis of multiple proteins from a single mRNA transcript. However, maintaining the correct reading frame is paramount for cellular function, and organisms have evolved sophisticated mechanisms to ensure translational fidelity. One such mechanism involves the hypermodification of transfer RNA (tRNA), particularly at position 37, adjacent to the anticodon. This guide delves into the critical role of the wyosine family of modifications in preventing ribosomal frameshifting. Wyosine and its derivatives, found in the tRNAPhe of eukaryotes and archaea, act as a crucial structural reinforcement of the anticodon loop, enhancing codon-anticodon interactions and physically obstructing aberrant ribosomal movement. The absence or incomplete synthesis of wyosine is linked to increased rates of -1 and +1 frameshifting, with significant implications for cellular health and disease. This document provides a comprehensive overview of the wyosine biosynthesis pathways, detailed experimental protocols for studying its function, and quantitative data on its impact on translational fidelity.
Introduction
Translational accuracy is the cornerstone of protein synthesis. The ribosome, the cell's protein synthesis machinery, must meticulously decode the messenger RNA (mRNA) sequence in a specific reading frame, a triplet code of nucleotides, to produce a functional polypeptide chain. A deviation from this frame, known as ribosomal frameshifting, can lead to the production of non-functional, truncated, or even toxic proteins. While programmed frameshifting is a vital gene expression strategy for some viruses and cellular genes, unregulated frameshifting is detrimental.
Post-transcriptional modifications of tRNA are essential for maintaining the structure and proper function of these adaptor molecules.[1] Among the more than 100 known modifications, the hypermodified nucleoside wybutosine (yW) and its precursors, collectively known as wyosine derivatives, play a pivotal role in ensuring translational fidelity.[2] These complex, tricyclic modifications are found exclusively at position 37 of tRNAPhe in eukaryotes and archaea.[1] Their primary function is to stabilize codon-anticodon interactions within the ribosome's A-site, thereby preventing the slippage of the tRNA and the consequent shift in the reading frame.[1]
This technical guide will explore the molecular mechanisms by which wyosine prevents ribosomal frameshifting, detail the intricate enzymatic pathways responsible for its biosynthesis, and provide practical experimental methodologies for its study.
The Molecular Mechanism of Wyosine-Mediated Frameshift Prevention
The presence of a bulky, hydrophobic wyosine modification at position 37 of tRNAPhe contributes to reading frame maintenance through several key mechanisms:
-
Steric Hindrance: The voluminous tricyclic structure of wyosine physically restricts the mobility of the anticodon loop, preventing the slippage of the tRNA on the mRNA. This "molecular bumper" helps to ensure that the ribosome translocates precisely by three nucleotides at a time.
-
Enhanced Codon-Anticodon Stability: Wyosine's structure promotes stacking interactions with the adjacent nucleotides in the anticodon loop, pre-organizing it for optimal codon recognition. This increased stability of the codon-anticodon duplex in the ribosomal A-site disfavors the transient dissociation and re-association that can lead to frameshifting.
-
Conformational Rigidity: The modification imparts rigidity to the anticodon stem-loop, which is crucial for maintaining the correct path of the mRNA through the ribosome and for the precise positioning of the peptidyl-tRNA in the P-site.
The absence of wyosine, or the presence of its less modified precursors, leads to a significant increase in both -1 and +1 ribosomal frameshifting.[1] This underscores the evolutionary importance of this complex modification in maintaining the integrity of the genetic code.
Quantitative Impact of Wyosine and its Precursors on Frameshifting Efficiency
The degree of modification at position 37 of tRNAPhe directly correlates with the efficiency of frameshift suppression. Studies in Saccharomyces cerevisiae have quantified the impact of the absence of wybutosine (yW) and its precursors on the frequency of -1 ribosomal frameshifting at a specific viral slippery site.
| Modification at Position 37 of tRNAPhe | Description | -1 Frameshifting Efficiency (%) |
| Guanosine (G) | Unmodified precursor | ~35% |
| 1-methylguanosine (m1G) | First intermediate in wyosine biosynthesis | ~35%[3] |
| 4-demethylwyosine (imG-14) | Intermediate after tricyclic ring formation | ~25%[3] |
| Wybutosine (yW) | Fully modified nucleoside | ~15%[3] |
Table 1: Impact of Wyosine Precursors on -1 Ribosomal Frameshifting Efficiency in S. cerevisiae. Data is based on in vivo studies using reporter constructs containing a viral frameshift signal.[3]
The Wyosine Biosynthesis Pathways
The intricate, multi-step synthesis of wyosine derivatives differs between eukaryotes and archaea, though they share a common ancestor for some of the key enzymes.[4] S-adenosylmethionine (SAM) is a crucial cofactor in both pathways, serving as a donor of methyl and other chemical groups.[1]
Eukaryotic Wybutosine (yW) Biosynthesis
In eukaryotes, such as S. cerevisiae, the synthesis of wybutosine (yW) is a sequential process involving five key enzymes: TRM5, TYW1, TYW2, TYW3, and TYW4.[4] The initial step, the methylation of guanosine to 1-methylguanosine (m1G), occurs in the nucleus, while the subsequent modifications take place in the cytoplasm.[1]
Eukaryotic wyosine biosynthesis pathway.
Archaeal Wyosine Biosynthesis
The archaeal pathway also begins with the Trm5-catalyzed methylation of guanosine to m1G.[1] However, the subsequent steps and the final wyosine derivatives are more diverse than in eukaryotes.[1] The enzymes involved are termed Taw (tRNA archaeal wyosine-modifying) enzymes.[1] The intermediate 4-demethylwyosine (imG-14) is a key branch point, leading to the formation of wyosine (imG), methylwyosine (mimG), and 7-aminocarboxypropyl-wyosine (yW-72).[1]
Archaeal wyosine biosynthesis pathway.
Experimental Protocols
Analysis of Wyosine Modification in tRNA by LC-MS/MS
This protocol outlines the general steps for the identification and quantification of wyosine and its precursors in total tRNA extracts.
5.1.1. tRNA Isolation and Purification
-
Grow cells to the desired density and harvest by centrifugation.
-
Isolate total RNA using a commercial kit or a standard phenol-chloroform extraction method.
-
Purify tRNA from the total RNA pool using anion-exchange chromatography or size-exclusion chromatography.
-
Assess the purity and integrity of the tRNA using gel electrophoresis.
5.1.2. Enzymatic Hydrolysis of tRNA to Nucleosides
-
To 1-5 µg of purified tRNA in a final volume of 20 µL, add 2 µL of a buffer containing 50 mM Tris-HCl (pH 8.0) and 1 mM MgCl2.
-
Add 1 µL of nuclease P1 (1 U/µL) and 1 µL of phosphodiesterase I (0.001 U/µL).
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 µL of bacterial alkaline phosphatase (1 U/µL) and continue the incubation at 37°C for an additional 1 hour to dephosphorylate the nucleosides.
-
Terminate the reaction by adding 1 µL of 1 M formic acid.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Inject the nucleoside mixture onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Identify and quantify wyosine and its precursors based on their specific precursor-to-product ion transitions and retention times, compared to known standards.
LC-MS/MS workflow for tRNA modification analysis.
In Vivo Dual-Luciferase Reporter Assay for Frameshifting
This assay allows for the quantitative measurement of ribosomal frameshifting efficiency in vivo, for example, in S. cerevisiae.[5]
5.2.1. Plasmid Construction
-
Construct a dual-luciferase reporter plasmid where the Renilla luciferase gene is followed by the firefly luciferase gene.
-
Insert the slippery sequence of interest (the site of potential frameshifting) between the two luciferase genes.
-
Design the construct such that the firefly luciferase is in the -1 or +1 reading frame relative to the Renilla luciferase. Firefly luciferase will only be expressed if a frameshift event occurs.
-
Create a control plasmid where the firefly luciferase is in the same reading frame as the Renilla luciferase (0 frame control).
5.2.2. Yeast Transformation and Culture
-
Transform the reporter and control plasmids into the desired yeast strains (e.g., wild-type and wyosine biosynthesis mutant strains).
-
Grow the transformed yeast cells in selective media to mid-log phase.
5.2.3. Luciferase Assay
-
Harvest the yeast cells by centrifugation and lyse them using glass beads or enzymatic methods.
-
Clarify the lysate by centrifugation.
-
Measure the firefly and Renilla luciferase activities in the lysate using a dual-luciferase assay kit and a luminometer.
5.2.4. Calculation of Frameshifting Efficiency
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample.
-
Normalize the ratio from the frameshift reporter construct to the ratio from the 0-frame control construct.
-
Frameshifting efficiency (%) = [(Firefly/Renilla)frameshift / (Firefly/Renilla)control] x 100.[5]
Dual-luciferase assay workflow.
Conclusion
The wyosine modification in tRNAPhe is a testament to the intricate molecular strategies employed by cells to ensure the fidelity of protein synthesis. Its role in preventing ribosomal frameshifting is critical for maintaining cellular homeostasis, and its absence has been linked to various pathological conditions. The detailed understanding of the wyosine biosynthesis pathways and the availability of robust experimental methods to study its function provide a powerful toolkit for researchers in the fields of molecular biology, genetics, and drug development. Further investigation into the regulation of wyosine biosynthesis and its interplay with other cellular processes will undoubtedly unveil new layers of complexity in the control of gene expression and offer potential targets for therapeutic intervention.
References
- 1. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Wyosine Archipelago: A Technical Guide to the Diverse Derivatives in Thermophilic Archaea
For Immediate Release
This technical guide provides a comprehensive exploration of the diversity, biosynthesis, and analysis of wyosine derivatives in thermophilic archaea. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate world of these hypermodified tRNA nucleosides, which are crucial for the survival and function of these extremophilic organisms. The guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biochemical pathways and workflows.
The Diverse Landscape of Wyosine Derivatives in Thermophilic Archaea
Wyosine and its derivatives are tricyclic, hypermodified guanosine analogues found at position 37 of tRNAPhe, adjacent to the anticodon.[1][2][3] These modifications are critical for maintaining the reading frame during protein synthesis and stabilizing the codon-anticodon interaction, a function of particular importance for organisms thriving at high temperatures.[2] While eukaryotes possess a relatively conserved pathway for wybutosine (yW) synthesis, archaea exhibit a much greater diversity in their wyosine derivatives.[3][4]
The biosynthetic journey to this diverse family of molecules begins with the methylation of guanosine (G) to 1-methylguanosine (m¹G) by the enzyme Trm5.[3] From there, a key intermediate, 4-demethylwyosine (imG-14), is synthesized.[2] This molecule serves as a branching point for multiple modification pathways, leading to a variety of final products.[2][3]
The diversity of these derivatives is not uniform across all thermophilic archaea. The presence and abundance of specific wyosine modifications can vary between different species, reflecting distinct evolutionary strategies for adapting to extreme environments. Below is a summary of the known distribution of major wyosine derivatives in several thermophilic archaeal species.
Table 1: Distribution of Wyosine Derivatives in Selected Thermophilic Archaea
| Archaeal Species | imG-14 (4-demethylwyosine) | imG (Wyosine) | imG2 (Isowyosine) | mimG (7-methylwyosine) | yW-86 | yW-72 |
| Sulfolobus acidocaldarius | Present | Present | Present | Present | Absent | Absent |
| Pyrococcus furiosus | Present | Present | Present | Present | Absent | Absent |
| Thermococcus kodakarensis | Not Reported | Not Reported | Not Reported | Present in tRNATrp[2] | Not Reported | Not Reported |
| Pyrodictium occultum | Present | Present | Present | Present | Not Reported | Not Reported |
| Methanocaldococcus jannaschii | Present in some tRNAs | Present in some tRNAs | Not Reported | Not Reported | Not Reported | Not Reported |
| Archaeoglobus fulgidus | Not Reported | Not Reported | Not Reported | Present | Not Reported | Not Reported |
| Thermoplasma acidophilum | Not Reported | Not Reported | Not Reported | Not Reported | Present | Present |
Note: "Present" indicates the derivative has been identified in the organism's tRNA. "Absent" or "Not Reported" suggests it has not been detected or data is unavailable. The presence of these derivatives is primarily in tRNAPhe unless otherwise noted.
Biosynthetic Pathways of Archaeal Wyosine Derivatives
The biosynthesis of wyosine derivatives in archaea is a multi-step enzymatic process. The key pathways are illustrated below. The process initiates with the formation of m¹G at position 37 of the tRNA precursor, followed by the synthesis of the core tricyclic structure, imG-14. From this central intermediate, the pathways diverge to create the array of observed derivatives.
Experimental Protocols for the Analysis of Wyosine Derivatives
The characterization and quantification of wyosine derivatives necessitate a series of precise biochemical techniques. The general workflow involves the isolation of total tRNA, its enzymatic digestion into individual nucleosides, and subsequent analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
tRNA Isolation from Thermophilic Archaea
Due to the robust cell walls and membranes of many thermophiles, tRNA isolation protocols often require rigorous cell lysis methods. The following is a generalized protocol adaptable for various thermophilic archaea.
-
Cell Lysis: Harvest cells from culture by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) and lyse the cells. This can be achieved by methods such as sonication, French press, or bead beating, which are often more effective for thermophiles than enzymatic lysis alone.
-
Phenol-Chloroform Extraction: Perform a series of extractions with acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5) to remove proteins and DNA. The aqueous phase, containing the RNA, is retained.
-
RNA Precipitation: Precipitate the total RNA from the aqueous phase by adding isopropanol or ethanol and incubating at -20°C.
-
tRNA Enrichment: Resuspend the RNA pellet in a high-salt buffer (e.g., 1 M NaCl) to selectively precipitate high molecular weight RNA (rRNA, mRNA), leaving the tRNA in the supernatant.
-
tRNA Precipitation: Recover the tRNA from the supernatant by ethanol precipitation.
-
Purity Assessment: The purity and concentration of the tRNA should be determined spectrophotometrically (A260/A280 ratio) and by gel electrophoresis.
Enzymatic Digestion of tRNA to Nucleosides
Complete digestion of the purified tRNA into its constituent nucleosides is crucial for accurate analysis.
-
Denaturation: Denature the tRNA by heating at 95-100°C for 3-5 minutes, followed by rapid cooling on ice. This step is particularly important for the highly structured tRNAs from thermophiles.
-
Nuclease P1 Digestion: Incubate the denatured tRNA with nuclease P1 at 37°C for 12-16 hours. Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides.
-
Dephosphorylation: Add a phosphatase, such as bacterial alkaline phosphatase (BAP), to the reaction mixture and incubate at 37°C for 2-3 hours to remove the 5'-phosphate group, yielding nucleosides.
-
Sample Cleanup: The resulting nucleoside mixture can be filtered or subjected to a cleanup step to remove enzymes prior to HPLC-MS analysis.
HPLC-MS/MS Analysis of Wyosine Derivatives
The separation and quantification of the complex mixture of canonical and modified nucleosides are typically performed using reverse-phase HPLC coupled to a mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is employed, typically with a polar solvent (e.g., aqueous ammonium acetate or formic acid) and a less polar organic solvent (e.g., acetonitrile or methanol).
-
Detection: A photodiode array (PDA) detector can be used to monitor the elution of nucleosides by their UV absorbance (typically at 260 nm).
-
-
Mass Spectrometric Detection and Quantification:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for nucleoside analysis.
-
Analysis: The mass spectrometer can be operated in full scan mode to identify the various nucleosides based on their mass-to-charge ratio (m/z). For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
Quantification: Absolute or relative quantification of each wyosine derivative can be achieved by comparing the peak areas to those of known amounts of synthetic standards.
-
Concluding Remarks
The study of wyosine derivatives in thermophilic archaea offers a fascinating glimpse into the molecular adaptations that enable life to thrive in extreme environments. The diversity of these modifications underscores the evolutionary plasticity of tRNA modification pathways. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the distribution, abundance, and precise roles of these unique molecules. Future research in this area, particularly quantitative analyses across a broader range of thermophiles, will undoubtedly deepen our understanding of the contributions of these complex nucleosides to the biology of archaea and the evolution of the translation machinery.
References
- 1. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Initial studies on the fluorescence properties of wyosine nucleosides.
An In-depth Technical Guide on the Fluorescence Properties of Wyosine Nucleosides
Introduction
Wyosine nucleosides are a class of hypermodified, tricyclic guanosine derivatives known for their distinct hydrophobic and fluorescent properties.[1][2] They are found exclusively at position 37, immediately 3' to the anticodon in phenylalanine-specific transfer RNA (tRNAPhe), in most Eukarya and Archaea.[2][3][4] The presence of these complex modifications is crucial for the structural integrity and function of tRNA, particularly in stabilizing codon-anticodon interactions within the ribosome and preventing translational frameshifting.[4][5] The first member of this family, wybutosine (yW), was identified in baker's yeast tRNAPhe over four decades ago.[1][2] Since then, a diverse family of related structures has been characterized, all sharing a common imidazopurine core.[1] Their intrinsic fluorescence makes them valuable natural probes for studying tRNA structure, function, and dynamics. This guide provides a comprehensive overview of the initial studies on the fluorescence properties of wyosine nucleosides, detailing quantitative data, experimental protocols, and key biochemical pathways.
Data Presentation: Fluorescence Properties
The fluorescence of wyosine and its derivatives is a hallmark characteristic.[3] Quantitative data, where available from initial studies, is summarized below. It is important to note that while many derivatives are described as fluorescent, detailed photophysical parameters are not always reported in the literature.
| Nucleoside | Common Abbreviation | Excitation Maxima (λex, nm) | Emission Maximum (λem, nm) | UV Absorption Maxima (nm) | Comments |
| Wybutosine | yW | 239, 318 | 443 | 234, 263, 310 | Data at pH 7.5.[3] |
| Wyosine | imG | Not specified | Not specified | Not specified | Characterized by remarkable fluorescence under UV illumination.[3] |
| 7-methylwyosine | mimG | Not specified | Not specified | Not specified | Identified based on UV absorption and fluorescence properties similar to eukaryotic derivatives.[3] |
Table 1: Summary of reported fluorescence and absorption data for select wyosine nucleosides.
Experimental Protocols
Accurate characterization of wyosine fluorescence requires meticulous experimental procedures, from sample preparation to spectroscopic analysis.
Sample Preparation: tRNA Isolation and Hydrolysis
The integrity of the wyosine nucleoside during extraction is paramount. The glycosidic bond in wyosine derivatives is highly susceptible to cleavage under mildly acidic conditions.[1][3]
Methodology:
-
Cell Lysis & tRNA Extraction: Extract total RNA from cell cultures using standard protocols (e.g., phenol-chloroform extraction or commercial kits), ensuring all solutions are maintained at a neutral or slightly basic pH.
-
tRNA Enrichment: Isolate the tRNA fraction from the total RNA pool using anion-exchange chromatography or size-exclusion chromatography.
-
Enzymatic Hydrolysis:
-
Digest the purified tRNA to constituent nucleosides using a combination of nucleases, such as Nuclease P1 followed by bacterial alkaline phosphatase.
-
This enzymatic approach preserves the integrity of the modified nucleosides, which could be compromised by acid hydrolysis.
-
-
Chromatographic Separation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Identification: Identify the wyosine derivatives by comparing their retention times, UV-Vis spectra, and fluorescence profiles with known standards and by subsequent analysis using mass spectrometry (LC-MS).[1][3]
Fluorescence Spectroscopy
Standard fluorescence spectroscopy is used to determine the excitation and emission spectra of isolated wyosine nucleosides.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified wyosine nucleoside in a suitable buffer (e.g., phosphate buffer at pH 7.5) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to the wavelength of maximum emission (e.g., 443 nm for wybutosine).[3]
-
Scan a range of excitation wavelengths (e.g., 220 nm to 400 nm) and record the resulting fluorescence intensity. The resulting plot is the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to a maximum determined from the excitation spectrum (e.g., 318 nm for wybutosine).[3]
-
Scan the emission monochromator over a range of wavelengths (e.g., 350 nm to 600 nm) to record the fluorescence emission spectrum.
-
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. The most common and reliable method is the comparative method, which measures the fluorescence intensity of the sample relative to a standard with a known quantum yield.[6]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., quinine sulfate in 0.1 N H₂SO₄).
-
Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard. Measure the absorbance of each solution at the chosen excitation wavelength, ensuring the absorbance values are low (typically < 0.1) to maintain a linear relationship between absorbance and concentration.
-
Fluorescence Measurement:
-
For each solution, measure the integrated fluorescence intensity across the emission spectrum using the same excitation wavelength used for the absorbance measurements.
-
Ensure identical instrument settings (e.g., slit widths, detector voltage) for both the sample and standard measurements.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of each plot.
-
Calculate the quantum yield of the sample (ΦX) using the following equation[6]: ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solvents, respectively.
-
-
Fluorescence Lifetime Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. It is sensitive to the molecular environment and can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.[7][8]
Methodology (TCSPC Principle):
-
Instrumentation: Utilize a TCSPC system, which includes a high-repetition-rate pulsed light source (e.g., a laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.
-
Excitation: Excite the sample with a short pulse of light.
-
Photon Detection: The detector registers the arrival time of the first emitted photon relative to the excitation pulse.
-
Histogram Generation: Repeat this process millions of times, building a histogram of photon arrival times. This histogram represents the fluorescence decay curve.
-
Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ). The instrument response function (IRF) must be measured and accounted for in the analysis for accurate results.
Mandatory Visualizations
Biosynthetic Pathway of Wybutosine in Yeast
The formation of wybutosine (yW) in yeast is a highly ordered, sequential process involving five key enzymes.[1][9] This pathway highlights the step-wise increase in chemical complexity from a standard guanosine residue.
Caption: Sequential enzymatic pathway for wybutosine (yW) biosynthesis in yeast.
Experimental Workflow for Wyosine Analysis
The analysis of wyosine nucleosides from biological samples follows a logical progression from bulk material to purified compounds for spectroscopic characterization.
Caption: General experimental workflow for the isolation and analysis of wyosine nucleosides.
Principle of Comparative Quantum Yield Measurement
This diagram illustrates the logical relationship between sample and standard measurements required for calculating the relative fluorescence quantum yield.
Caption: Logical flow for determining fluorescence quantum yield via the comparative method.
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.horiba.com [static.horiba.com]
- 7. Fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
The genetic basis for the absence of wyosine in certain organisms.
Executive Summary: Wyosine and its derivatives, such as wybutosine, are complex, tricyclic hypermodifications of guanosine found at position 37 of tRNAPhe in most Eukarya and Archaea.[1] This modification is critical for translational fidelity, primarily by preventing ribosomal frameshifting.[2][3] Its absence, therefore, has significant implications for cellular function and is linked to various biological phenomena, from evolutionary divergence to disease states like cancer. This guide provides a detailed examination of the genetic and molecular underpinnings of the absence of wyosine in certain organisms and contexts. It outlines the biosynthetic pathways, details the specific genetic lesions leading to the lack of this modification, presents experimental protocols for its detection, and summarizes the known instances of its absence across the domains of life.
The Biosynthesis of Wyosine: A Prerequisite for Understanding Its Absence
The formation of wyosine is a multi-step enzymatic process that begins with the methylation of guanosine (G) at position 37 to form 1-methylguanosine (m1G).[2] Following this initial step, the pathways in Eukarya and Archaea diverge, employing distinct sets of enzymes to build the characteristic tricyclic structure and its various side chains.
Eukaryotic Wybutosine (yW) Pathway
In eukaryotes, the synthesis of the fully mature hydroxywybutosine (OHyW) is a sequential process involving up to six enzymes, designated TRM5 and TYW1 through TYW5.[4][5] The process begins in the nucleus with the TRM5-catalyzed formation of m1G and continues in the cytoplasm.[2][6] The TYW (tRNA-yW synthesizing) enzymes sequentially build upon the m1G base to form the final wybutosine derivative.[6] The loss of any of these enzymes downstream of TRM5 results in the accumulation of an intermediate and the absence of the final product.
Caption: The sequential enzymatic pathway for wybutosine synthesis in eukaryotes.
Archaeal Wyosine Pathways
Archaea exhibit a greater diversity of wyosine derivatives, including wyosine (imG), isowyosine (imG2), and 7-methylwyosine (mimG).[7][8] The pathway also begins with a Trm5 homolog methylating G37. The subsequent steps are catalyzed by Taw (tRNA-yW archaeal) enzymes.[2] A key intermediate, 4-demethylwyosine (imG-14), serves as a branch point for multiple modification routes, leading to different final products depending on the specific archaeal lineage and its complement of Taw enzymes.[8][9]
Caption: Branching pathways for the synthesis of diverse wyosine derivatives in Archaea.
Genetic Determinants of Wyosine Absence
The absence of wyosine can be constitutive, resulting from the complete evolutionary loss of the necessary biosynthetic genes, or conditional, arising from epigenetic or environmental factors that disrupt the pathway.
Constitutive Absence in Entire Biological Domains and Lineages
The most straightforward genetic basis for the absence of wyosine is the lack of the genes encoding the biosynthetic enzymes.
-
Bacteria: Wyosine and its derivatives are completely absent in the bacterial domain.[1][10] Bacterial tRNAPhe typically contains m1G37 or isopentenyladenosine (i6A) derivatives at this position.[1] This represents a fundamental divergence in tRNA modification strategies between bacteria and the other two domains of life.
-
Eukaryotic Organelles: Consistent with their endosymbiotic bacterial origin, most eukaryotic mitochondria and chloroplasts lack the wyosine modification pathway and instead utilize bacterial-type modifications.[3][11] A notable exception is found in kinetoplastids like Trypanosoma brucei, which lack mitochondrial tRNA genes and import cytosolic tRNAs. These organisms have evolved a mitochondrial-specific wyosine biosynthesis pathway.[10][12]
-
Specific Eukaryotes: Several eukaryotic organisms, including the fruit fly (Drosophila melanogaster), the silkworm (Bombyx mori), and the tench (Tinca tinca), do not synthesize wyosine.[2][13] Their tRNAPhe contains only the precursor modification, m1G. This is due to the absence of the TYW gene family in their genomes.[2][13]
-
Specific Archaea: The euryarchaeon Haloferax volcanii is an example of an archaeon that lacks wyosine derivatives.[2][8] Its genome contains a Trm5 homolog for m1G formation but lacks the genes for the Taw enzymes required for subsequent steps.[8]
Conditional Absence and Hypomodification
In organisms that possess the genetic toolkit for wyosine synthesis, the modification can still be absent or reduced under certain conditions.
-
Epigenetic Silencing in Cancer: The undermodification of tRNAPhe is a known characteristic of some tumor cells.[1] Recent studies in colon cancer have shown that the epigenetic silencing of the TYW2 gene via promoter CpG island hypermethylation leads to a loss of wybutosine.[4] This defect results in the accumulation of the imG-14 intermediate and an increase in ribosomal frameshifting, highlighting a link between tRNA modification, epigenetics, and cancer biology.[4] Overexpression of human TYW2 has also been observed in breast cancer.[2][5]
-
Nutrient Deprivation: The biosynthesis of wyosine is heavily dependent on S-adenosylmethionine (SAM) as a donor for methyl and α-amino-α-carboxypropyl (acp) groups.[5][6] In cultured Vero cells, methionine starvation leads to the depletion of the SAM pool and the subsequent absence of wybutosine in tRNAPhe.[1]
Quantitative Data Summary
The following table summarizes organisms and conditions known to lack the final wyosine modification, along with the underlying genetic or molecular basis.
| Domain/Kingdom | Organism/Condition | Wyosine Status | Genetic/Molecular Basis | Final Modification at G37 |
| Bacteria | All (e.g., E. coli) | Absent | Complete absence of TYW/Taw homologous genes.[1][7] | m1G or i6A derivatives |
| Eukarya | Drosophila melanogaster | Absent | Absence of TYW1-4 genes in the genome.[2][13] | m1G |
| Eukarya | Bombyx mori | Absent | Absence of TYW1-4 genes in the genome.[2][13] | m1G |
| Eukarya | Most Mitochondria | Absent | Endosymbiotic origin; lack of imported TYW/Taw enzymes.[3][10] | m1G or other bacterial-type modifications |
| Eukarya | Colon Cancer Cells | Hypomodified/Absent | Epigenetic silencing (promoter hypermethylation) of TYW2.[4] | imG-14 or m1G |
| Eukarya | Methionine-starved cells | Absent | Depletion of S-adenosylmethionine (SAM) cofactor.[1] | m1G |
| Archaea | Haloferax volcanii | Absent | Absence of Taw genes downstream of Trm5.[2][8] | m1G |
Experimental Protocols for Wyosine Analysis
Determining the absence of wyosine requires sensitive and specific analytical techniques. The combination of liquid chromatography and mass spectrometry is the gold standard for analyzing tRNA modifications.
Overall Experimental Workflow
The general procedure involves the isolation of tRNA, its complete enzymatic digestion into constituent nucleosides, and subsequent analysis by LC-MS/MS.
Caption: Standard experimental workflow for detecting the absence of wyosine.
Detailed Methodologies
Protocol 1: tRNA Isolation and Purification
-
Total RNA Extraction: Harvest cells or tissue and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
tRNA Enrichment: Isolate the tRNA fraction from the total RNA. For high purity, this is often achieved by separating the RNA on a 10-15% denaturing polyacrylamide gel (PAGE) and excising the band corresponding to tRNA (~70-90 nt). Alternatively, affinity chromatography methods can be used.[14]
-
Quantification: Determine the concentration and purity of the isolated tRNA using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Enzymatic Digestion to Nucleosides
-
Reaction Setup: In a microcentrifuge tube, combine 1-5 µg of purified tRNA with a reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Nuclease P1 Digestion: Add Nuclease P1 (to cleave phosphodiester bonds to 5'-mononucleotides) and incubate at 37°C for 2-4 hours.
-
Dephosphorylation: Add bacterial alkaline phosphatase (BAP) or calf intestinal phosphatase (CIP) to the reaction mixture to remove the 5'-phosphate group, yielding free nucleosides. Incubate at 37°C for an additional 2 hours.[]
-
Sample Cleanup: Terminate the reaction and prepare the sample for mass spectrometry, typically by filtration or solid-phase extraction to remove enzymes and salts.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation: Inject the nucleoside mixture onto a reverse-phase C18 HPLC column. Separate the nucleosides using a gradient of two mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.[]
-
Mass Spectrometry Detection: Eluted nucleosides are directed into a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification.[14] This involves monitoring a specific precursor-to-product ion transition for each nucleoside of interest (e.g., wyosine, imG-14, m1G). The peak area from the extracted ion chromatogram is proportional to the amount of the nucleoside.[7] The presence or absence of the specific mass transition for wyosine provides a definitive answer.
Protocol 4: Genetic and Epigenetic Analysis
-
Genomic Analysis: The absence of TYW or Taw genes can be confirmed by searching genomic databases or by performing PCR with primers specific to these genes.
-
Promoter Methylation Analysis: To investigate epigenetic silencing (as in cancer), extract genomic DNA and perform bisulfite conversion. The methylation status of the TYW2 promoter CpG island can then be determined using methylation-specific PCR (MSP) or bisulfite sequencing.[4]
Logical Framework for Wyosine Absence
The determination of wyosine's absence can be approached through a logical framework that considers the organism's evolutionary lineage and the integrity of its biosynthetic pathway.
Caption: A logical decision tree for investigating the absence of wyosine.
Conclusion
The absence of wyosine in an organism is not a monolithic trait but rather a condition with diverse genetic and molecular origins. It can be a defining characteristic of an entire domain of life (Bacteria), a specific evolutionary adaptation through gene loss (as in Drosophila), a feature of cellular compartments (mitochondria), or a conditionally acquired state linked to disease and environmental stress. Understanding the genetic basis for this absence is crucial for fields ranging from evolutionary biology to cancer research and drug development, as it provides fundamental insights into the mechanisms of translational control and the consequences of their disruption. The robust experimental protocols outlined herein provide the necessary tools for researchers to investigate and confirm the wyosine modification status in any biological system.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wybutosine - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Structure-Function Analysis of Human TYW2 Enzyme Required for the Biosynthesis of a Highly Modified Wybutosine (yW) Base in Phenylalanine-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
The Y-Base: A Technical Guide to the Discovery of a Hypermodified Nucleoside in tRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Beyond the four canonical ribonucleosides—adenosine, guanosine, cytidine, and uridine—tRNAs are rich in post-transcriptionally modified nucleosides. These modifications are critical for tRNA structure, stability, and function. One of the most complex and extensively studied modified nucleosides is the "Y-base," a hypermodified guanosine derivative found at position 37, immediately 3' to the anticodon in phenylalanine tRNA (tRNA-Phe). This guide provides an in-depth technical overview of the foundational research that led to the discovery and characterization of the Y-base, with a focus on the experimental methodologies and quantitative data that underpinned this seminal work in molecular biology.
The Discovery of the Y-Base: A Fluorescent Enigma
In the mid-20th century, as the role of tRNA in protein synthesis was being elucidated, researchers noted that tRNA-Phe exhibited a strong, characteristic fluorescence. This was unusual, as standard nucleic acids are not fluorescent. This intrinsic fluorescence served as a natural probe to investigate the structure and function of tRNA-Phe. The source of this fluorescence was traced to a modified nucleoside at position 37, which was aptly named the "Y-base" due to its unknown structure. The quest to identify the Y-base was a significant undertaking that pushed the boundaries of biochemical analysis in the 1970s.
The groundbreaking work on the structure elucidation of the Y-base was carried out by a team of researchers including Koji Nakanishi and his colleagues. Their research, along with contributions from the laboratory of Uttam L. RajBhandary, was pivotal in revealing the complex tricyclic structure of this hypermodified guanosine derivative, which was later named wybutosine.
Experimental Protocols
The discovery and characterization of the Y-base involved a series of meticulous experimental procedures, from the large-scale isolation of tRNA-Phe to its enzymatic digestion and the spectroscopic analysis of the purified Y-base.
Isolation and Purification of tRNA-Phe
The initial challenge was to obtain sufficient quantities of pure tRNA-Phe. The following protocol is a composite of the general methods used during that era.
1. Bulk tRNA Extraction from Yeast:
-
Starting Material: Large quantities of baker's yeast (Saccharomyces cerevisiae) were used as the source of tRNA.
-
Cell Lysis: Yeast cells were lysed, typically through mechanical means or by using detergents, to release the cellular contents.
-
Phenol Extraction: The cell lysate was subjected to multiple rounds of phenol extraction to remove proteins.
-
Ethanol Precipitation: Total RNA was precipitated from the aqueous phase using cold ethanol.
2. Purification of tRNA-Phe:
-
DEAE-Cellulose Chromatography: The crude RNA was first fractionated on a DEAE-cellulose column to separate tRNA from other RNA species.
-
Benzoylated DEAE-Cellulose (BD-Cellulose) Chromatography: This was a key step that exploited the hydrophobicity of the Y-base. tRNA-Phe, containing the bulky, hydrophobic Y-base, binds more tightly to the benzoylated matrix than most other tRNAs, allowing for its enrichment.
-
Reversed-Phase Chromatography: Further purification was often achieved using reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Enzymatic Digestion and Isolation of the Y-Base
To determine the structure of the Y-base, it was first necessary to liberate it from the tRNA-Phe molecule.
-
Enzymatic Digestion: Purified tRNA-Phe was digested with a cocktail of enzymes, including RNase T2, which cleaves the phosphodiester backbone of the RNA, releasing the individual nucleosides.
-
Chromatographic Separation: The resulting mixture of nucleosides was then separated by various chromatographic techniques, such as paper chromatography or column chromatography, to isolate the fluorescent Y-base.
Structure Elucidation Techniques
The determination of the intricate structure of the Y-base required the application of the most advanced analytical techniques of the time.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was crucial for determining the elemental composition and molecular weight of the Y-base. Fragmentation patterns in the mass spectrum provided clues about the different structural components of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectroscopy was instrumental in elucidating the arrangement of atoms within the Y-base. By analyzing the chemical shifts and coupling constants of the protons, researchers could piece together the complex ring structure and the attached side chain.
-
Fluorescence Spectroscopy: The inherent fluorescence of the Y-base was a powerful tool for its detection and characterization. The excitation and emission spectra, as well as the fluorescence quantum yield, provided information about the electronic structure of the molecule and its local environment within the tRNA.
Quantitative Data
The following tables summarize the key quantitative data that were instrumental in the characterization of the Y-base.
| Parameter | Value | Method | Reference |
| Mass Spectrometry | |||
| Molecular Weight | 376 g/mol | High-Resolution Mass Spectrometry | Nakanishi et al. (early 1970s publications) |
| Elemental Composition | C₁₆H₂₀N₆O₅ | High-Resolution Mass Spectrometry | Nakanishi et al. (early 1970s publications) |
| Fluorescence Spectroscopy | |||
| Excitation Maximum | ~315 nm | Fluorescence Spectroscopy | Eisinger et al. (1970) |
| Emission Maximum | ~440 nm | Fluorescence Spectroscopy | Eisinger et al. (1970) |
| Fluorescence Quantum Yield | 0.07 (in the presence of Mg²⁺) | Fluorescence Spectroscopy | Eisinger et al. (1970)[1] |
| NMR Spectroscopy | |||
| Key Proton Chemical Shifts | (Specific ppm values not available in snippets) | Proton NMR Spectroscopy | Nakanishi et al. (early 1970s publications) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the discovery process and the central role of the Y-base in tRNA-Phe.
References
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of N4-Desmethyl-N5-Methylwyosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Desmethyl-N5-Methylwyosine, also known as 4-demethylwyosine, is a naturally occurring modified ribonucleoside.[1][2] As a tricyclic derivative of guanosine, it is found in transfer RNA (tRNA) and plays a role in maintaining translational fidelity. The accurate detection and quantification of such modified nucleosides are of growing interest in various fields, including drug development and disease biomarker discovery, due to their potential involvement in cellular processes and pathologies. This document provides detailed application notes and protocols for the analysis of N4-Desmethyl-N5-Methylwyosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the identification and quantification of N4-Desmethyl-N5-Methylwyosine. These values are essential for setting up LC-MS/MS instrumentation for targeted analysis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₅O₅ | [2][3] |
| Exact Mass | 321.1073 g/mol | [3] |
| Protonated Molecular Ion ([M+H]⁺) | 322.1151 m/z | Calculated |
| Predicted Major Fragment Ions (m/z) | 292.1045, 190.0827, 164.0667 | Inferred |
| Proposed Neutral Losses | Loss of formaldehyde (CH₂O), Loss of ribose | Inferred |
Experimental Protocols
A generalized workflow for the analysis of modified nucleosides from biological samples involves RNA extraction, enzymatic hydrolysis, followed by LC-MS/MS analysis.
Sample Preparation: RNA Extraction and Hydrolysis
Objective: To isolate total RNA from a biological sample and hydrolyze it into its constituent nucleosides.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Ammonium acetate buffer (pH 5.3)
-
Acetonitrile
-
Ultrapure water
-
Centrifugal filters (10 kDa MWCO)
Protocol:
-
RNA Extraction: Isolate total RNA from the sample of interest (e.g., cell culture, tissue) using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 (2 units) in a 20 µL reaction volume containing 10 mM ammonium acetate (pH 5.3).
-
Incubate the mixture at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (1 unit) and incubate at 37°C for an additional 2 hours.
-
-
Enzyme Removal:
-
Add 80 µL of ultrapure water to the reaction mixture.
-
Centrifuge the sample through a 10 kDa molecular weight cutoff (MWCO) filter to remove the enzymes.
-
-
Sample Dilution: The filtrate containing the nucleosides can be diluted with the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To separate the nucleosides by liquid chromatography and detect and quantify N4-Desmethyl-N5-Methylwyosine by tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like an Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-20 min: 95% B
-
20-21 min: 95-2% B
-
21-25 min: 2% B (re-equilibration)
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion: 322.1151 m/z
-
Product Ions for Quantification and Confirmation: Monitor the predicted fragment ions (e.g., 292.1045, 190.0827, 164.0667 m/z). Collision energy should be optimized for each transition.
-
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of N4-Desmethyl-N5-Methylwyosine.
Proposed Fragmentation Pathway
References
Application Note and Protocol for HPLC Purification of Wyosine from tRNA Hydrolysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wyosine and its derivatives are highly modified tricyclic nucleosides found at position 37 in the anticodon loop of tRNA specific for phenylalanine (tRNAPhe) in most eukaryotes and archaea.[1][2] These modifications are crucial for maintaining the correct reading frame during protein translation.[1] The unique fluorescent and hydrophobic properties of wyosine derivatives make them interesting targets for biochemical and drug development studies.[1][3] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of these modified nucleosides from tRNA hydrolysates.[4][5] This document provides a detailed protocol for the isolation of tRNA, its enzymatic hydrolysis to constituent nucleosides, and the subsequent purification of wyosine using reversed-phase HPLC.
Experimental Workflow Overview
The overall process for purifying wyosine from tRNA involves several key stages: isolation of total tRNA from biological samples (e.g., yeast), enzymatic digestion of the purified tRNA into individual nucleosides, and finally, the separation and purification of wyosine using HPLC.
Caption: Experimental workflow for the purification of wyosine.
Detailed Experimental Protocols
Part 1: Isolation of Total tRNA from Yeast
This protocol is adapted from methods for tRNA purification from yeast cells.[4]
Materials:
-
Yeast cells (e.g., Saccharomyces cerevisiae)
-
0.9% NaCl solution
-
Water-saturated phenol
-
Chloroform
-
Ethanol (100% and 70%)
-
Isopropanol
-
Nuclease-free water
-
Benchtop mixer/vortexer
-
Centrifuge and appropriate tubes
Procedure:
-
Harvest yeast cells from a culture in the logarithmic growth phase by centrifugation at 1,000 x g for 3 minutes at room temperature.[6]
-
Wash the cell pellet once with 3 mL of 0.9% NaCl, centrifuge again, and discard the supernatant.[6]
-
Resuspend the cell pellet in 8 mL of water-saturated phenol and vortex vigorously for 30 minutes at room temperature.[4][6]
-
Add 400 µL of chloroform and continue vortexing for an additional 15 minutes.[4]
-
Centrifuge the mixture at 12,000 x g for 20 minutes at 4°C to separate the phases.[4][6]
-
Carefully collect the upper aqueous phase, transfer it to a new tube, and add 4 mL of water-saturated phenol. Vortex for 15 minutes at room temperature.[4]
-
Repeat the centrifugation step (12,000 x g for 20 minutes at 4°C) and collect the aqueous phase.[4]
-
Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol. Mix by inversion and incubate at -20°C overnight or -80°C for at least 3 hours.[4][6]
-
Pellet the precipitated RNA by centrifugation at 12,000 x g for 20 minutes at 4°C.[4][6]
-
Wash the pellet with 1 mL of cold 70% ethanol, centrifuge at 16,000 x g for 5 minutes at 4°C.[4][6]
-
Air-dry the pellet briefly and dissolve the tRNA in an appropriate volume of nuclease-free water.[4]
-
Quantify the tRNA concentration using a suitable method (e.g., Qubit RNA Broad Range kit or NanoDrop).[4]
Part 2: Enzymatic Hydrolysis of tRNA to Nucleosides
This two-step enzymatic digestion ensures the complete breakdown of tRNA into its constituent nucleosides.[7][8]
Materials:
-
Purified total tRNA (from Part 1)
-
Nuclease P1 (Sigma-Aldrich)
-
10 mM ZnCl2
-
Antarctic Phosphatase or Bacterial Alkaline Phosphatase (BAP)
-
Incubator at 37°C
Procedure:
-
Nuclease P1 Digestion: In a microcentrifuge tube, prepare a reaction mix containing approximately 20-50 µg of purified tRNA, Nuclease P1, and its required buffer (e.g., including 10 mM ZnCl2).[4][8] Incubate the mixture at 37°C for 16 hours (or overnight).[4]
-
Dephosphorylation: To the same tube, add alkaline phosphatase (e.g., Antarctic Phosphatase or BAP) and its corresponding buffer.[7][8] Incubate at 37°C for 2 hours.[4] This step removes the 5'-phosphates from the nucleotides, yielding nucleosides ready for HPLC analysis.[7]
-
The resulting nucleoside mixture can be directly used for HPLC analysis or stored at -20°C.
Part 3: HPLC Purification of Wyosine
Reversed-phase HPLC is the most common method for separating modified nucleosides.[5][9] Due to its hydrophobic nature, wyosine is well-retained on C18 or C30 columns.[3][4]
Instrumentation and Columns:
-
HPLC system with a PDA (Photodiode Array) or UV detector.
-
Reversed-phase column (e.g., Supelcosil LC-18-S 250 x 2.1 mm, or a C30 column for enhanced hydrophobic separation).[4][8]
Mobile Phases:
-
Buffer A: 5 mM Ammonium Acetate, pH 5.3.[8]
-
Buffer B: Acetonitrile/Water mixture (e.g., 40:60 v/v).[8]
HPLC Gradient Program: The following is an example of a gradient program that can be optimized for the specific column and system used. This gradient is designed to separate a wide range of modified nucleosides, including wyosine derivatives.[8]
| Time (minutes) | % Buffer A | % Buffer B | Flow Rate (mL/min) |
| 0.0 | 99.0 | 1.0 | 0.3 |
| 5.8 | 99.0 | 1.0 | 0.3 |
| 9.2 | 98.0 | 2.0 | 0.3 |
| 12.7 | 95.0 | 5.0 | 0.3 |
| 32.0 | 75.0 | 25.0 | 0.3 |
| 38.0 | 50.0 | 50.0 | 0.3 |
| 43.5 | 25.0 | 75.0 | 0.3 |
| 45.0 | 1.0 | 99.0 | 0.3 |
| 55.0 | 1.0 | 99.0 | 0.3 |
| 60.0 | 99.0 | 1.0 | 0.3 |
Procedure:
-
Filter the tRNA hydrolysate through a 0.22 µm syringe filter before injection.[5]
-
Equilibrate the HPLC column with the initial mobile phase conditions (99% Buffer A, 1% Buffer B).
-
Inject the filtered sample onto the column.
-
Run the gradient program as detailed in the table above.
-
Monitor the elution profile using a PDA detector. Wyosine derivatives have characteristic UV absorbance maxima around 234, 263, and 310 nm.[1] They are also highly fluorescent, which can be used for detection if a fluorescence detector is available.[1]
-
Collect fractions corresponding to the peaks of interest. Wyosine and its derivatives are typically among the later-eluting nucleosides due to their hydrophobicity.[8] For example, a hydroxywybutosine-adenosine dinucleotide (OHyWpA), which can result from incomplete digestion, has been observed to elute at approximately 42 minutes under similar conditions.[8]
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the pure fractions and remove the solvent by evaporation (e.g., using a Genevac system or lyophilizer) to obtain the purified wyosine.[10]
Data Presentation
The retention times of nucleosides are dependent on the specific HPLC conditions. The following table provides an example of the expected elution order for standard and modified nucleosides on a reversed-phase column.
| Nucleoside | Abbreviation | Typical Elution Order | Expected Retention |
| Cytidine | C | Early | Early in the gradient |
| Uridine | U | Early | After Cytidine |
| Guanosine | G | Intermediate | After Uridine |
| Adenosine | A | Intermediate | After Guanosine |
| 1-Methylguanosine | m1G | Intermediate | Later than standard nucleosides |
| Wyosine | imG | Late | Significantly retained |
| Wybutosine | yW | Late | Significantly retained |
| Hydroxywybutosine | OHyW | Late | Significantly retained |
Note: The exact retention times will vary. It is recommended to run standards if available for precise identification.
Logical Relationships in Wyosine Biosynthesis
While this document focuses on purification, it is useful to understand the biosynthetic context. Wyosine is not directly encoded in the genome but is synthesized post-transcriptionally from a guanosine residue at position 37 of the tRNAPhe precursor. This involves a complex, multi-enzyme pathway.
Caption: Simplified wyosine biosynthetic pathway.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 8. A common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative reversed-phase high-performance liquid chromatography of major and modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Wyosine Analogs by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of wyosine analogs. Wyosine and its derivatives are complex, hypermodified nucleosides found in the anticodon loop of tRNAPhe, playing a crucial role in maintaining translational fidelity.[1][2] Their intricate structures and diverse biological activities make them compelling targets in drug discovery and chemical biology. This document outlines detailed protocols for NMR sample preparation, data acquisition, and analysis, and includes reference data and visualizations to aid in the characterization of these fascinating molecules.
Introduction to NMR Spectroscopy for Wyosine Analog Analysis
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. For wyosine analogs, NMR is indispensable for:
-
Unambiguous structure confirmation: Verifying the complex tricyclic core and the nature and position of various substituents.
-
Stereochemical analysis: Determining the relative and absolute stereochemistry of chiral centers within the ribose sugar and any side chains.
-
Conformational analysis: Investigating the preferred conformations of the ribose ring (North vs. South puckering) and the orientation of the nucleobase relative to the sugar (syn vs. anti).[1][3]
-
Quantitative analysis: Determining the purity of synthetic analogs and quantifying mixtures.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete structural assignment of wyosine analogs.
Experimental Workflow for NMR Analysis
A typical workflow for the NMR-based structural elucidation of a novel wyosine analog involves several key steps, from sample preparation to final structure determination.
Caption: A streamlined workflow for the structural elucidation of wyosine analogs using NMR spectroscopy.
Quantitative NMR Data of Wyosine Analogs
The following tables summarize published 1H and 13C NMR chemical shift data for select wyosine analogs. These values can serve as a reference for the characterization of new derivatives. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 2-Substituted Wyosine Triacetate Analogs in CDCl3
| Proton | Wyosine Triacetate (H at C2) | 2-Methoxywyosine Triacetate | 2-Benzyloxywyosine Triacetate |
| H-1' | 6.03 (d, 4.9) | 5.98 (d, 5.4) | 6.01 (d, 5.2) |
| H-2' | 5.89 (t, 5.1) | 5.85 (t, 5.4) | 5.87 (t, 5.3) |
| H-3' | 5.68 (t, 5.3) | 5.65 (t, 5.4) | 5.67 (t, 5.4) |
| H-4' | 4.41 (m) | 4.39 (m) | 4.40 (m) |
| H-5'a | 4.48 (dd, 12.4, 3.4) | 4.46 (dd, 12.4, 3.4) | 4.47 (dd, 12.4, 3.4) |
| H-5'b | 4.38 (dd, 12.4, 4.9) | 4.36 (dd, 12.4, 4.9) | 4.37 (dd, 12.4, 4.9) |
| H-2 | 7.58 (s) | - | - |
| H-5 | 7.23 (s) | 7.15 (s) | 7.19 (s) |
| 4-CH3 | 3.91 (s) | 3.88 (s) | 3.89 (s) |
| 6-CH3 | 2.59 (s) | 2.55 (s) | 2.57 (s) |
| 2'-OAc | 2.12 (s) | 2.11 (s) | 2.11 (s) |
| 3'-OAc | 2.15 (s) | 2.14 (s) | 2.14 (s) |
| 5'-OAc | 2.09 (s) | 2.08 (s) | 2.08 (s) |
| OCH3 | - | 4.12 (s) | - |
| OCH2Ph | - | - | 5.45 (s) |
| Ph | - | - | 7.30-7.45 (m) |
Data adapted from Baranowski et al., Nucleosides, Nucleotides and Nucleic Acids, 2003.[3]
Table 2: 13C NMR Chemical Shifts (δ, ppm) for 2-Substituted Wyosine Triacetate Analogs in CDCl3
| Carbon | Wyosine Triacetate (H at C2) | 2-Methoxywyosine Triacetate | 2-Benzyloxywyosine Triacetate |
| C-1' | 86.9 | 87.2 | 87.1 |
| C-2' | 72.9 | 73.1 | 73.0 |
| C-3' | 72.8 | 72.9 | 72.9 |
| C-4' | 80.8 | 81.0 | 80.9 |
| C-5' | 63.1 | 63.2 | 63.1 |
| C-2 | 136.1 | 158.9 | 158.1 |
| C-4 | 148.2 | 147.8 | 147.9 |
| C-5 | 108.9 | 107.5 | 107.8 |
| C-5a | 147.1 | 146.9 | 147.0 |
| C-6 | 117.8 | 118.1 | 118.0 |
| C-7a | 133.2 | 132.9 | 133.0 |
| C-9 | 154.5 | 154.3 | 154.4 |
| 4-CH3 | 33.8 | 33.7 | 33.7 |
| 6-CH3 | 16.8 | 16.7 | 16.7 |
| 2'-OAc (CO) | 169.6 | 169.5 | 169.5 |
| 2'-OAc (CH3) | 20.7 | 20.7 | 20.7 |
| 3'-OAc (CO) | 169.9 | 169.8 | 169.8 |
| 3'-OAc (CH3) | 20.6 | 20.6 | 20.6 |
| 5'-OAc (CO) | 170.4 | 170.3 | 170.3 |
| 5'-OAc (CH3) | 20.8 | 20.8 | 20.8 |
| OCH3 | - | 55.2 | - |
| OCH2Ph | - | - | 70.8 |
| Ph (C) | - | - | 136.2 |
| Ph (CH) | - | - | 128.3, 128.6, 128.7 |
Data adapted from Baranowski et al., Nucleosides, Nucleotides and Nucleic Acids, 2003.[3]
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: For 1H NMR, 1-5 mg of the wyosine analog is typically sufficient. For 13C NMR and 2D experiments, a higher concentration is preferable, ranging from 5-20 mg.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for nucleoside analogs include deuterated dimethyl sulfoxide (DMSO-d6), deuterated chloroform (CDCl3), and deuterated water (D2O). The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.
-
Sample Dissolution:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
-
Filtration and Transfer:
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.
-
Transfer the filtered solution into a clean, high-quality NMR tube.
-
-
Internal Standard (for Quantitative NMR): For quantitative analysis, add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.
1D NMR Data Acquisition
4.2.1. 1H NMR
-
Purpose: To obtain an overview of all proton environments in the molecule.
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): ~12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans (NS): 8-64, depending on the sample concentration.
-
4.2.2. 13C NMR
-
Purpose: To identify all unique carbon environments.
-
Typical Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width (SW): ~200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative 13C NMR, a longer delay (e.g., >30 s) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): 1024 or more, due to the low natural abundance and sensitivity of 13C.
-
4.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To determine the multiplicity of carbon signals (CH, CH2, CH3).
-
Typical Experiments: DEPT-45, DEPT-90, and DEPT-135 are run to differentiate between the carbon types.
2D NMR Data Acquisition
4.3.1. 1H-1H COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons (typically through 2-3 bonds). This is crucial for tracing out the spin systems of the ribose sugar and any aliphatic side chains.
-
Typical Parameters:
-
Pulse Program: cosygpqf (gradient-selected, phase-sensitive).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
4.3.2. 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons directly to their attached carbons (one-bond 1JCH coupling). This is a powerful experiment for assigning carbon signals based on their known proton assignments.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (edited, gradient-selected for multiplicity information).
-
1JCH Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
4.3.3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds, nJCH). This is essential for connecting different spin systems and for assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf (gradient-selected).
-
nJCH Coupling Constant: Optimized for a range of couplings, typically 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
4.3.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space, providing through-space correlations. This is critical for determining stereochemistry and conformation. NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.
-
Typical Parameters:
-
Pulse Program: noesygpphpp (NOESY) or roesyesgpph (ROESY).
-
Mixing Time (d8 for NOESY, p15 for ROESY): This is a crucial parameter that needs to be optimized. For small molecules like wyosine analogs, a mixing time of 300-800 ms is a good starting point for NOESY. For ROESY, a spin-lock time of 150-300 ms is typical.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Visualization of the Wyosine Biosynthesis Pathway
The biosynthesis of wyosine and its derivatives is a complex, multi-step enzymatic process that begins with a guanosine residue at position 37 of tRNAPhe.[1][4] Understanding this pathway is crucial for researchers interested in targeting the enzymes involved for drug development or for the chemo-enzymatic synthesis of wyosine analogs.
Caption: The sequential enzymatic steps in the biosynthesis of wybutosine (yW) in eukaryotes.
Logical Relationship for Structure Elucidation
The process of elucidating the structure of a wyosine analog from NMR data follows a logical progression, where information from simpler experiments is used to interpret more complex ones.
Caption: The logical progression of interpreting 2D NMR data for complete structural assignment.
By following these protocols and utilizing the provided reference data and visualizations, researchers can effectively employ NMR spectroscopy for the detailed structural characterization of wyosine analogs, advancing our understanding of their biological roles and potential as therapeutic agents.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally restricted 2-substituted wyosine derivatives. 1H, 13C, and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 4-Demethylwyosine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of 4-demethylwyosine (imG-14), a key intermediate in the biosynthesis of wyosine and its derivatives, and outlines synthetic strategies for related compounds. The procedures are based on established literature, offering a guide for researchers in the fields of nucleic acid chemistry, drug discovery, and molecular biology.
Introduction
4-Demethylwyosine is a tricyclic fluorescent nucleoside found in the anticodon loop of tRNA, playing a crucial role in maintaining translational fidelity. Its unique structure and biological significance make it and its derivatives interesting targets for chemical synthesis. These compounds can serve as probes to study tRNA function, as standards for mass spectrometry-based quantification of modified nucleosides, and as starting points for the development of novel therapeutic agents.
The synthesis of 4-demethylwyosine and its analogues can be challenging due to the complex heterocyclic core and the need for regioselective modifications. The protocols detailed below provide a foundation for the successful synthesis of these valuable compounds.
Synthesis of 4-Demethylwyosine (imG-14) from Guanosine
The foundational synthesis of the 4-demethylwyosine core involves the construction of the third ring onto the guanosine scaffold. This is typically achieved through a cyclization reaction with a bifunctional reagent. The first chemical synthesis was reported by Kasai and coworkers in 1976.[1] A common method involves the reaction of guanosine with bromoacetone.[2]
Experimental Protocol: Synthesis of 4-Demethylwyosine (imG-14)
This protocol is adapted from the general procedure described in the literature for the formation of the tricyclic core of wyosine derivatives.[2]
Materials:
-
Guanosine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Bromoacetone
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend guanosine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at room temperature. Stir the mixture for 1 hour, during which the suspension may become a clear solution or a thicker slurry.
-
Alkylation and Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add bromoacetone (1.2 equivalents) dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford 4-demethylwyosine.
Quantitative Data:
-
Expected yields for this type of cyclization reaction can vary, and optimization may be required.
| Step | Reagents and Conditions | Typical Yield |
| Cyclization of Guanosine | Guanosine, NaH, Bromoacetone in DMF, 0 °C to RT, 12-24h | Variable |
Note: This is a generalized protocol. Researchers should refer to specific literature for detailed optimization of reaction conditions and yields.
Synthesis of Wyosine Derivatives
Further modifications of the 4-demethylwyosine core allow for the synthesis of various derivatives, such as wyosine (imG) and wybutosine (yW).
N4-Methylation of 4-Demethylwyosine to Yield Wyosine (imG)
A key step in the synthesis of wyosine is the regioselective methylation at the N4 position of the 4-demethylwyosine core. A highly efficient method for this transformation utilizes an organozinc reagent.[3][4]
Experimental Protocol: N4-Methylation using an Organozinc Reagent
This protocol is based on the work of Bazin et al. (1987).[3]
Materials:
-
4-Demethylwyosine (or its protected form)
-
Diethylzinc (ZnEt₂)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride solution
-
Solvents for extraction and chromatography
Procedure:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 4-demethylwyosine in anhydrous DME.
-
Formation of the Organozinc Reagent: In a separate flask, prepare the organozinc reagent by reacting diethylzinc with diiodomethane in anhydrous DME.
-
Methylation: Add the freshly prepared organozinc reagent to the solution of 4-demethylwyosine at room temperature. Stir the reaction mixture for the time specified in the original literature (typically several hours).
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography to yield wyosine.
Quantitative Data:
| Step | Reagents and Conditions | Reported Yield |
| N4-Methylation | 4-Demethylwyosine, ZnEt₂, CH₂I₂ in DME | ~70%[4] |
Total Synthesis of Wybutosine (yW) and Hydroxywybutosine (OHyW)
The total synthesis of the more complex wybutosine and hydroxywybutosine has been achieved, involving the formation of the tricyclic core followed by the stereoselective introduction of the side chain.[5][6][7]
A key step in a reported synthesis is a catalytic, intramolecular hydroamination reaction to form the tricyclic ring structure. This is followed by a stereoselective coupling reaction to introduce the complex side chain.[5]
Researchers interested in the total synthesis of these complex derivatives are encouraged to consult the detailed procedures published by Carell and coworkers.[5]
Synthesis of 7-Methyl-3-β-D-ribofuranosylwye
The synthesis of other derivatives, such as 7-methyl-3-β-D-ribofuranosylwye, has also been reported, providing routes to a wider range of wyosine analogues.[8]
Signaling Pathways and Experimental Workflows
The chemical synthesis of 4-demethylwyosine and its derivatives follows a logical workflow, which can be visualized to aid in understanding the process.
Caption: Synthetic workflow for 4-demethylwyosine and its derivatives.
Conclusion
The chemical synthesis of 4-demethylwyosine and its derivatives provides essential tools for the study of tRNA modification and its role in biological processes. The protocols and strategies outlined in these application notes, based on established chemical literature, offer a starting point for researchers to access these important molecules. Careful execution of these multi-step syntheses, with attention to anhydrous conditions and purification techniques, is critical for success.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An efficient synthesis of y-nucleoside (wyosine) by regiospecific methylation of n4-desmethylwyosine using organozinc r… [ouci.dntb.gov.ua]
- 4. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]
- 5. Total synthesis of the hypermodified RNA bases wybutosine and hydroxywybutosine and their quantification together with other modified RNA bases in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepdyve.com [deepdyve.com]
- 8. (PDF) Synthesis of 7-Methyl-3-.Beta.-D-Ribofuranosylwye, [research.amanote.com]
In Vitro Reconstitution of the Wyosine Biosynthetic Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro reconstitution of the wyosine biosynthetic pathway, a complex post-transcriptional modification of tRNA crucial for translational fidelity. These detailed application notes and protocols are designed to assist researchers in studying the enzymatic activities of this pathway, screening for potential inhibitors, and developing novel therapeutic agents.
Introduction
Wyosine (yW) and its derivatives are tricyclic hypermodified guanosine analogs found at position 37 of tRNAPhe in eukaryotes and archaea.[1][2] These modifications play a critical role in maintaining the correct reading frame during protein synthesis by stabilizing the codon-anticodon interaction.[1] The biosynthesis of wyosine is a multi-step enzymatic process that involves a series of unique and complex biochemical reactions, making it an attractive target for fundamental research and drug development.
This guide details the in vitro reconstitution of the wyosine biosynthetic pathway from Saccharomyces cerevisiae (eukaryotic model) and provides insights into the corresponding archaeal pathway.
Eukaryotic Wyosine Biosynthetic Pathway (Saccharomyces cerevisiae)
In the yeast Saccharomyces cerevisiae, the biosynthesis of wybutosine (yW), a derivative of wyosine, is a sequential process catalyzed by five key enzymes: Trm5, TYW1, TYW2, TYW3, and TYW4.[3][4] The pathway starts with the methylation of a guanosine residue at position 37 of the tRNAPhe precursor and proceeds through several intermediates to the final yW molecule.
Enzymes and Intermediates
| Enzyme | Function | Substrate | Product | Cofactor(s) |
| Trm5 | N1-methylation of G37 | Guanosine-37 in tRNAPhe | m¹G-37 in tRNAPhe | S-adenosyl-L-methionine (SAM) |
| TYW1 | Tricyclic ring formation | m¹G-37 in tRNAPhe | 4-demethylwyosine (imG-14) in tRNAPhe | SAM, Pyruvate, [4Fe-4S] clusters |
| TYW2 | α-amino-α-carboxypropyl group transfer | imG-14 in tRNAPhe | 7-aminocarboxypropyl-demethylwyosine (yW-86) in tRNAPhe | SAM |
| TYW3 | N4-methylation | yW-86 in tRNAPhe | 7-aminocarboxypropyl-wyosine (yW-72) in tRNAPhe | SAM |
| TYW4 | Methylation and methoxycarbonylation | yW-72 in tRNAPhe | Wybutosine (yW) in tRNAPhe | SAM, CO₂ |
Visualizing the Eukaryotic Wyosine Biosynthetic Pathway
Caption: Eukaryotic wyosine biosynthetic pathway in S. cerevisiae.
Archaeal Wyosine Biosynthetic Pathway
The archaeal pathway for wyosine biosynthesis shares similarities with the eukaryotic pathway, particularly in the initial steps, but also exhibits key differences in the later stages and the final modified nucleosides produced. The enzymes in archaea are designated as Taw (tRNA archaeal wyosine).
Enzymes and Intermediates
| Enzyme | Eukaryotic Homolog | Function | Substrate | Product(s) | Cofactor(s) |
| Trm5 | Trm5 | N1-methylation of G37 | Guanosine-37 in tRNAPhe | m¹G-37 in tRNAPhe | SAM |
| Taw1 | TYW1 | Tricyclic ring formation | m¹G-37 in tRNAPhe | 4-demethylwyosine (imG-14) in tRNAPhe | SAM, Pyruvate, [4Fe-4S] clusters |
| Taw2 | TYW2 | α-amino-α-carboxypropyl group transfer | imG-14 in tRNAPhe | 7-aminocarboxypropyl-demethylwyosine (yW-86) in tRNAPhe | SAM |
| Taw3 | TYW3 | N4-methylation | yW-86 in tRNAPhe or imG-14 in tRNAPhe | 7-aminocarboxypropyl-wyosine (yW-72) or Wyosine (imG) in tRNAPhe | SAM |
| Taw22 | Trm5a | Bifunctional: N1-methylation of G37 and C7-methylation of imG-14 | Guanosine-37 or imG-14 in tRNAPhe | m¹G-37 or isowyosine (imG2) in tRNAPhe | SAM |
Visualizing the Archaeal Wyosine Biosynthetic Pathway
Caption: Archaeal wyosine biosynthetic pathway variations.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Wyosine Biosynthesis Enzymes
This protocol provides a general framework for the expression and purification of His-tagged wyosine biosynthesis enzymes (Trm5, TYW1-4, Taw1-3, Taw22) in E. coli. Optimization may be required for each specific enzyme.
1.1. Expression Vector and Host Strain:
-
Vector: pET series vector (e.g., pET28a) containing the gene of interest with an N-terminal or C-terminal hexahistidine (6xHis) tag.
-
Host Strain: E. coli BL21(DE3) or Rosetta(DE3) for proteins with codon bias.
1.2. Expression:
-
Transform the expression plasmid into competent E. coli cells.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate for 4-16 hours at 18-30°C. The optimal temperature and induction time should be determined empirically for each enzyme.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the fractions by SDS-PAGE to assess purity.
-
(Optional) For higher purity, perform a second purification step using size-exclusion chromatography.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
Note for TYW1/Taw1: These are radical SAM enzymes containing iron-sulfur clusters. Purification must be performed under anaerobic conditions to maintain the integrity and activity of the clusters. The protocol should include a chemical reconstitution step of the iron-sulfur clusters.[1]
Protocol 2: Preparation of tRNA Substrates
2.1. In Vitro Transcription of tRNAPhe:
-
Linearize a plasmid containing the T7 promoter followed by the tRNAPhe gene.
-
Set up the in vitro transcription reaction using a commercial T7 RNA polymerase kit.
-
Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Elute the tRNA from the gel and refold it by heating to 90°C for 3 minutes and then slowly cooling to room temperature in a buffer containing MgCl₂.
2.2. Purification of Undermodified tRNA from Yeast Deletion Strains:
-
Grow the desired S. cerevisiae deletion strain (e.g., ΔTYW1 to obtain m¹G-tRNAPhe, ΔTYW2 to obtain imG-14-tRNAPhe) in large-scale culture.
-
Extract total tRNA using standard phenol-chloroform extraction and ethanol precipitation.
-
Purify tRNAPhe from the total tRNA pool using methods such as preparative PAGE or affinity chromatography with a biotinylated antisense DNA probe.
Protocol 3: In Vitro Reconstitution of the Eukaryotic Wyosine Pathway
This protocol is adapted from Noma et al. (2006) for the reconstitution of the later steps of the wybutosine pathway.[5]
3.1. Reaction Mixture (10 µL):
-
50 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
0.5 mM DTT
-
1 mM spermidine
-
2 µg of the appropriate tRNAPhe intermediate (e.g., yW-86-tRNAPhe for the TYW3 reaction)
-
0.5 mM S-adenosyl-L-methionine (Ado-Met)
-
1.4 µM of the respective recombinant enzyme (TYW2, TYW3, or TYW4)
3.2. Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Extract the tRNA from the aqueous phase and precipitate with ethanol.
-
Analyze the product by liquid chromatography-mass spectrometry (LC-MS) after digestion to nucleosides.
Protocol 4: In Vitro Assay for TYW1/Taw1 Activity
This protocol is for the radical SAM enzyme TYW1 and must be performed under strict anaerobic conditions.
4.1. Reaction Mixture:
-
100 mM Tris-HCl (pH 8.0)
-
100 mM KCl
-
5 mM DTT
-
2 mM MgCl₂
-
2 mM SAM
-
2 mM pyruvate
-
20 µM m¹G-tRNAPhe substrate
-
Reconstituted TYW1/Taw1 enzyme
4.2. Procedure:
-
Assemble the reaction mixture in an anaerobic chamber.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for yeast TYW1).
-
Quench the reaction at various time points.
-
Digest the tRNA to nucleosides and analyze the formation of imG-14 by LC-MS.
Quantitative Data
Currently, comprehensive quantitative kinetic data for all enzymes in the wyosine biosynthetic pathway is limited. The following table summarizes available data for Trm5.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Organism |
| MjTrm5 | tRNA | 0.5 ± 0.1 | 0.04 ± 0.005 | 0.09 ± 0.01 | Methanocaldococcus jannaschii |
| HsTrm5 | tRNA | 0.8 ± 0.2 | 0.04 ± 0.007 | 0.05 ± 0.01 | Homo sapiens |
Data from Christian et al. (2010)
Data Presentation and Analysis
The primary method for analyzing the products of the in vitro reconstitution assays is liquid chromatography-mass spectrometry (LC-MS).
Workflow for LC-MS Analysis
Caption: Workflow for the analysis of in vitro wyosine biosynthesis products.
The expected mass shifts for the intermediates in the eukaryotic pathway are summarized below.
| Intermediate | Mass Change from Precursor (Da) |
| m¹G | +14 |
| imG-14 | +24 (from m¹G) |
| yW-86 | +117 (from imG-14) |
| yW-72 | +14 (from yW-86) |
| yW | +58 (from yW-72) |
Conclusion
The in vitro reconstitution of the wyosine biosynthetic pathway provides a powerful tool for dissecting the mechanism of each enzymatic step and for screening potential inhibitors. The protocols outlined in this document serve as a starting point for researchers in this field. Further optimization and detailed kinetic analysis will be crucial for a complete understanding of this essential tRNA modification pathway and for the development of novel therapeutic strategies targeting it.
References
- 1. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Notes and Protocols for the Detection of N4-Desmethyl-N5-Methyl Wyosine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Desmethyl-N5-Methyl wyosine is a hypermodified guanosine analog found in transfer RNA (tRNA).[1] The detection and quantification of modified nucleosides such as this compound in biological samples are of growing interest in biomedical research and drug development. These molecules can serve as potential biomarkers for various physiological and pathological states. This document provides detailed protocols for the sensitive and specific detection of this compound, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) based methods. While immunoassays are a viable option for modified nucleoside detection, specific antibodies for this compound are not commercially available at present.
Overview of Detection Methods
The principal method for the analysis of this compound and other wyosine derivatives is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate quantification of the analyte in complex biological matrices such as urine, serum, or cell culture media. The general workflow involves sample preparation, including extraction and enzymatic digestion if the analyte is to be measured from tRNA, followed by chromatographic separation and mass spectrometric detection.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance characteristics that can be expected from an optimized LC-MS/MS method for similar modified nucleosides. These values should be considered as a general guideline, and method-specific validation is required.
| Parameter | Urine | Serum/Plasma | Cell Culture Media |
| Limit of Detection (LOD) | 0.1 - 1.0 pg | 0.5 - 5.0 pg | 0.1 - 1.0 pg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg | 1.0 - 10.0 pg | 0.5 - 5.0 pg |
| Linear Range | 1 - 1000 pg/mL | 5 - 2000 pg/mL | 1 - 1000 pg/mL |
| Recovery | 85 - 110% | 80 - 105% | 90 - 115% |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 15% |
Experimental Protocols
Protocol 1: Analysis of this compound from tRNA
This protocol is suitable for measuring the abundance of this compound within the tRNA population of cells or tissues.
1. tRNA Extraction:
-
Harvest cells or homogenize tissue samples.
-
Extract total RNA using a suitable method, such as TRIzol reagent or a commercial RNA purification kit, ensuring precautions are taken to prevent RNase contamination.
-
To isolate tRNA, further purification can be performed using methods like anion-exchange chromatography or size-exclusion chromatography.
2. Enzymatic Digestion of tRNA to Nucleosides:
-
Resuspend 1-5 µg of purified tRNA in 25 µL of a buffer containing 10 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.
-
Add 1 µL of Nuclease P1 (100 U/mL) and 1 µL of bacterial alkaline phosphatase (1 U/µL).
-
Incubate the mixture at 37°C for 2 hours.
-
Terminate the reaction by adding 75 µL of cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the dried nucleosides in 50 µL of the initial LC mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analyte. For example: 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15-15.1 min: 95-2% B; 15.1-20 min: 2% B.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a synthesized standard. The precursor ion will be the [M+H]+ of the molecule.
-
Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum sensitivity.
-
Protocol 2: Analysis of Free this compound in Urine
This protocol is designed for the direct measurement of this compound excreted in urine.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature and centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To a 100 µL aliquot of the supernatant, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration. A mixed-mode cation exchange or a reversed-phase C18 cartridge can be suitable.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the urine sample.
-
Washing: Wash with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte with a solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase.
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters can be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize for the urine matrix.
Visualizations
Concluding Remarks
The protocols outlined provide a robust framework for the detection and quantification of this compound in biological samples. Successful implementation will require careful optimization of sample preparation and LC-MS/MS parameters, along with the use of a synthesized standard for accurate quantification. The development of specific antibodies could enable the future use of immunoassays for high-throughput screening.
References
Application of liquid chromatography-mass spectrometry (LC-MS) in wyosine research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Wyosine and its derivatives are hypermodified tricyclic nucleosides found at position 37 of tRNA specific for phenylalanine (tRNAPhe), adjacent to the anticodon.[1][2] These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[3] Found in Eukarya and Archaea, the structural diversity of wyosine derivatives is vast, with distinct biosynthetic pathways in each domain.[1][4] Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the identification, characterization, and quantification of these complex modifications.[4][5] Its high sensitivity and specificity allow for the detailed analysis of wyosine derivatives from complex biological matrices, providing insights into their biosynthesis, function, and potential role in disease.
These application notes provide an overview of the utility of LC-MS in wyosine research, along with detailed protocols for sample preparation, LC-MS analysis, and data interpretation.
Key Applications of LC-MS in Wyosine Research
-
Identification and Structural Elucidation: LC-MS/MS is instrumental in identifying known and novel wyosine derivatives by providing accurate mass measurements and characteristic fragmentation patterns.[1]
-
Pathway Elucidation: By analyzing wyosine intermediates in wild-type and mutant organisms, LC-MS helps to dissect the complex biosynthetic pathways.[5]
-
Quantitative Analysis: LC-MS enables the relative and absolute quantification of wyosine derivatives, allowing researchers to study how their levels change in response to various stimuli or in different disease states.[1]
-
Biomarker Discovery: Aberrant wyosine modification has been linked to disease. LC-MS can be employed to identify wyosine-based biomarkers for diagnostic and prognostic purposes.
Data Presentation: Quantitative Analysis of Wyosine Derivatives
The following tables summarize the presence of various wyosine derivatives in different archaeal species as determined by LC-MS analysis. This data is crucial for understanding the diversity of wyosine biosynthesis across different organisms.
Table 1: Distribution of Wyosine Derivatives in Select Archaea
| Organism | imG-14 | imG | imG2 | mimG | yW-86 | yW-72 |
| Sulfolobus acidocaldarius | Yes | No | No | Yes | No | No |
| Pyrococcus abyssi | Yes | Yes | Yes | Yes | Yes | Yes |
| Methanocaldococcus jannaschii | Yes | Yes | No | No | No | No |
| Archaeoglobus fulgidus | No | Yes | No | No | No | No |
| Halobacterium salinarum | No | Yes | No | No | No | No |
Data compiled from literature reports. "Yes" indicates the derivative has been experimentally identified; "No" indicates it has been shown to be absent.
Table 2: LC-MS/MS Parameters for Selected Wyosine Derivatives
| Wyosine Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| imG (Wyosine) | 336.1 | 204.1, 177.1 | 20-35 |
| imG2 (Isowyosine) | 336.1 | 204.1, 177.1 | 20-35 |
| mimG (Methylwyosine) | 350.1 | 218.1, 191.1 | 20-35 |
| yW-86 | 424.2 | 292.1, 204.1 | 25-40 |
| yW-72 | 438.2 | 306.1, 218.1 | 25-40 |
Note: Optimal collision energies may vary depending on the instrument used.
Experimental Protocols
Protocol 1: Extraction and Hydrolysis of tRNA for Wyosine Analysis
This protocol describes the extraction of total tRNA from cells and its subsequent enzymatic hydrolysis to single nucleosides for LC-MS analysis.
Materials:
-
Cell pellet
-
TRIzol reagent or similar RNA extraction kit
-
Nuclease P1 (Sigma-Aldrich, N8630)[1]
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (0.01 M, pH 5.3)[1]
-
Ammonium bicarbonate buffer (50 mM)
-
Nuclease-free water
Procedure:
-
tRNA Extraction:
-
Extract total RNA from the cell pellet using TRIzol reagent according to the manufacturer's instructions.
-
To enrich for tRNA, perform a size-selective precipitation or use a specialized tRNA purification kit.
-
Quantify the purified tRNA using a NanoDrop spectrophotometer or a Qubit fluorometer.
-
-
Enzymatic Hydrolysis:
-
Resuspend 1-5 µg of purified tRNA in 20 µL of nuclease-free water.
-
Add 2.5 µL of 10X Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3).
-
Add 1 µL of Nuclease P1 (1 U/µL) and incubate at 37°C for 2 hours.[1]
-
Add 3 µL of 10X BAP buffer (e.g., 500 mM ammonium bicarbonate).
-
Add 1 µL of BAP (1 U/µL) and incubate at 37°C for an additional 1 hour.
-
The resulting mixture contains single nucleosides and is ready for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Wyosine Derivatives
This protocol provides a general method for the separation and detection of wyosine derivatives using a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2-30% B
-
20-22 min: 30-95% B
-
22-25 min: 95% B
-
25-26 min: 95-2% B
-
26-30 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Set up MRM transitions for the wyosine derivatives of interest based on known precursor and product ions (see Table 2). Optimize collision energies for each transition to maximize signal intensity.
-
Mandatory Visualizations
Wyosine Biosynthetic Pathways
The biosynthesis of wyosine derivatives is a multi-step enzymatic process that differs between Eukarya and Archaea.
Caption: Eukaryotic wybutosine biosynthesis pathway.
Caption: Diversity of archaeal wyosine biosynthesis pathways.
Experimental Workflow
The general workflow for the analysis of wyosine derivatives using LC-MS is outlined below.
Caption: General workflow for LC-MS based wyosine analysis.
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Assays for tRNA Methyltransferases in Wyosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the wyosine biosynthesis pathway and detail protocols for assaying the activity of the methyltransferases involved. Wyosine and its derivatives are critical hypermodified nucleosides found at position 37 of tRNAPhe in archaea and eukaryotes. This modification, adjacent to the anticodon, is essential for maintaining the translational reading frame and preventing frameshifting. The enzymes in this pathway, particularly the S-adenosyl-L-methionine (SAM)-dependent methyltransferases, represent potential targets for therapeutic intervention.
The Eukaryotic Wyosine Biosynthesis Pathway
In eukaryotes, such as Saccharomyces cerevisiae, the synthesis of wybutosine (yW), the fully modified nucleoside, is a sequential process involving five core enzymes: Trm5, TYW1, TYW2, TYW3, and TYW4.[1][2] Three of these enzymes (Trm5, TYW3, and TYW4) are SAM-dependent methyltransferases.[3] The pathway begins with a guanosine at position 37 (G37) of the precursor tRNAPhe.
The sequential steps are as follows:
-
Trm5: A methyltransferase that catalyzes the initial N1-methylation of G37 using SAM to produce m¹G37.[1][3]
-
TYW1: A radical SAM enzyme containing an iron-sulfur cluster that uses pyruvate to form the tricyclic core of wyosine, resulting in the intermediate 4-demethylwyosine (imG-14).[4][5][6]
-
TYW2: An enzyme that transfers the α-amino-α-carboxypropyl group from SAM to the C7 position of the imG-14 base.[5][7]
-
TYW3: A SAM-dependent methyltransferase that methylates the N4 position of the wyosine base.[1][5]
-
TYW4: A bifunctional SAM-dependent enzyme that catalyzes the final two steps: methoxycarbonylation and methylation of the side chain to complete the synthesis of wybutosine (yW).[1][3][5]
Application Notes: Assay Methodologies
Several methodologies can be employed to measure the activity of tRNA methyltransferases like Trm5, TYW3, and TYW4. The choice of assay depends on the required throughput, sensitivity, and available equipment.
-
Radioactive Filter-Binding Assays: This is a classic, highly sensitive, and direct method for measuring methyltransferase activity.[8] It relies on the use of S-adenosyl-L-methionine radiolabeled at the methyl group ([³H]-SAM). The enzyme transfers the radioactive methyl group to the tRNA substrate. The reaction mixture is then passed through a nitrocellulose filter, which binds the tRNA and other proteins, while unbound [³H]-SAM passes through.[9][10] The amount of radioactivity retained on the filter is proportional to the enzyme activity and is quantified using a scintillation counter.[11]
-
LC-MS Based Assays: Liquid chromatography coupled with mass spectrometry (LC-MS) provides a highly specific and label-free method. After the enzymatic reaction, the tRNA is extracted, digested into nucleosides, and analyzed.[4] The formation of the specific methylated nucleoside product (e.g., m¹G or a later intermediate) is quantified by comparing its mass spectrometric signal to that of an unmodified control. While precise, this method is generally low-throughput.
-
Luminescence-Based Assays: For high-throughput screening (HTS), non-radioactive methods are often preferred. Commercial assays such as the MTase-Glo™ Methyltransferase Assay are designed to detect the universal reaction product of all SAM-dependent methyltransferases: S-adenosyl-L-homocysteine (SAH).[12] In a coupled-enzyme reaction, SAH is converted to ATP, which then drives a luciferase reaction, producing a luminescent signal that is directly proportional to methyltransferase activity. This method is universal for any SAM-methyltransferase and is amenable to automation.[12]
Summary of Wyosine Synthesis Enzymes & Assay Strategies
| Enzyme | Family | Function in Pathway | Substrates | Cofactor(s) | Common Assay Types |
| Trm5 | Methyltransferase | N1-methylation of G37 | G37-tRNAPhe | SAM | Radioactive Filter Binding, LC-MS, Luminescence (SAH detection) |
| TYW1 | Radical SAM | Forms tricyclic imG-14 core | m¹G37-tRNAPhe, Pyruvate | SAM, [4Fe-4S] clusters | LC-MS (product detection), Coupled assays (CO₂ detection)[6] |
| TYW2 | ACP Transferase | Adds aminocarboxypropyl group | imG-14-tRNAPhe | SAM | LC-MS (product detection) |
| TYW3 | Methyltransferase | N4-methylation of wyosine base | yW-86-tRNAPhe | SAM | Radioactive Filter Binding, LC-MS, Luminescence (SAH detection) |
| TYW4 | Methyltransferase | Final side-chain modifications | yW-72-tRNAPhe | 2x SAM | Radioactive Filter Binding, LC-MS, Luminescence (SAH detection) |
Detailed Experimental Protocols
Protocol 1: Radioactive Filter-Binding Assay for tRNA Methyltransferase Activity
This protocol provides a method for measuring the activity of a tRNA methyltransferase (e.g., Trm5, TYW3) using [³H]-SAM.
Principle: The enzyme catalyzes the transfer of a tritiated methyl group from [³H]-SAM to a tRNA substrate. The reaction is stopped, and the mixture is spotted onto a filter disc. The tRNA, now radiolabeled, is precipitated on the filter with trichloroacetic acid (TCA), while unreacted [³H]-SAM is washed away. The radioactivity on the dried filter is measured by liquid scintillation counting.[11]
Materials:
-
Purified recombinant methyltransferase (e.g., Trm5)
-
tRNA substrate (e.g., in vitro transcribed tRNAPhe or tRNA from a relevant knockout strain)
-
[methyl-³H]-S-adenosyl-L-methionine ([³H]-SAM), ~80 Ci/mmol
-
Unlabeled SAM
-
Methylation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 mM KCl)
-
5% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
95% Ethanol, ice-cold
-
Whatman 3MM filter paper discs (or equivalent)
-
Filtration manifold apparatus
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Substrate: Refold the tRNA substrate by heating to 80°C for 3 minutes and cooling slowly to room temperature to ensure proper conformation.
-
Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a typical 50 µL reaction, combine:
-
5 µL of 10x Methylation Buffer
-
tRNA substrate (e.g., to a final concentration of 1-10 µM)
-
[³H]-SAM (e.g., to a final concentration of 1 µM)
-
Nuclease-free water to 45 µL
-
-
Initiate Reaction: Add 5 µL of diluted enzyme to each tube to initiate the reaction. Include a "no enzyme" control to measure background.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by placing the tubes on ice.
-
Filter Binding:
-
Set up the filtration manifold with a filter disc for each reaction.
-
Spot the entire 50 µL reaction mixture onto the center of a labeled filter disc.
-
Wash the filters five times with 5 mL of ice-cold 5% TCA.[11] This step precipitates the tRNA and washes away unbound [³H]-SAM.
-
Perform a final wash with 5 mL of ice-cold 95% ethanol to aid in drying.[11]
-
-
Quantification:
-
Carefully remove the dried filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the CPM from the "no enzyme" control from all other samples to get the net CPM.
-
Convert net CPM to moles of methyl groups incorporated using the specific activity of the [³H]-SAM and the counter's efficiency.
Protocol 2: Preparation of tRNA Substrate from Yeast Knockout Strains
For enzymes like TYW1, the substrate is a modified tRNA (m¹G37-tRNAPhe) that is difficult to synthesize. An effective strategy is to isolate total tRNA from a yeast strain where the gene for the enzyme of interest has been deleted (e.g., a ΔTYW1 strain).[4] This strain will accumulate the specific tRNA substrate required for the assay.
Materials:
-
S. cerevisiae deletion strain (e.g., ΔTYW1 from EUROSCARF)
-
YPD media
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform
-
Isopropanol
-
70% Ethanol
-
DEPC-treated water
-
Buffer for resuspension (e.g., 10 mM Tris-HCl pH 7.5)
Procedure:
-
Cell Culture: Grow the yeast deletion strain in YPD media to late-log phase.
-
Harvest Cells: Centrifuge the culture to pellet the cells. Wash the pellet with DEPC-treated water.
-
Cell Lysis: Resuspend the cell pellet in an appropriate buffer and lyse the cells, typically by vortexing with acid-washed glass beads.
-
Phenol-Chloroform Extraction: Perform an acid phenol:chloroform extraction to separate nucleic acids from proteins and lipids. Centrifuge and collect the aqueous (upper) phase.
-
Isopropanol Precipitation: Add 1 volume of isopropanol to the aqueous phase to precipitate the total RNA. Incubate at -20°C and then centrifuge to pellet the RNA.
-
Wash and Dry: Wash the RNA pellet with 70% ethanol, air-dry briefly, and resuspend in DEPC-treated water or buffer.
-
Quantify: Measure the RNA concentration using a spectrophotometer (A260). The resulting total RNA is enriched in the desired tRNA substrate and can be used directly in enzymatic assays.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as buffer components, pH, temperature, and substrate/enzyme concentrations for their specific experimental setup. Always follow appropriate safety procedures when handling radioactive materials and chemicals.
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Function Analysis of Human TYW2 Enzyme Required for the Biosynthesis of a Highly Modified Wybutosine (yW) Base in Phenylalanine-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. MTase-Glo™ Methyltransferase Assay [promega.sg]
Topic: Techniques for Quantifying Wyosine Levels in Total tRNA
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Introduction
Wyosine and its derivatives (e.g., wybutosine) are complex, tricyclic hypermodified nucleosides derived from guanosine.[1][2] They are found exclusively at position 37, immediately 3' to the anticodon, in tRNA specific for phenylalanine (tRNA-Phe) in most Eukarya and Archaea.[1][2][3][4] The presence of these bulky modifications is critical for stabilizing codon-anticodon interactions and preventing ribosomal frameshifting, thereby ensuring translational fidelity.[5][6]
The levels of tRNA modifications are not static; they can change dynamically in response to cellular stress, disease states, or environmental changes.[7][8] Quantifying the abundance of wyosine and its biosynthetic intermediates can provide valuable insights into translational regulation, cellular stress responses, and the mechanism of action for certain drug candidates. This document outlines the predominant techniques for wyosine quantification, focusing on a robust and widely adopted Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow.
Overview of Quantification Methodologies
The gold standard for the sensitive and specific quantification of wyosine and other modified nucleosides is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .[3][8][9][] This method offers high specificity through mass-to-charge ratio detection and fragmentation analysis, allowing for the unambiguous identification and quantification of various wyosine family members. An alternative, more accessible approach is High-Performance Liquid Chromatography with UV detection (HPLC-UV) , which can effectively quantify nucleosides based on their retention times and characteristic UV absorbance spectra.[1][11]
Both techniques rely on the same core sample preparation workflow, which involves three main stages:
-
Isolation of Total tRNA: Separating tRNA from more abundant RNA species like rRNA and mRNA.
-
Enzymatic Digestion: Hydrolyzing the purified tRNA polymer into its constituent nucleosides.
-
Analysis: Separating, identifying, and quantifying the individual nucleosides using LC-MS/MS or HPLC-UV.
Experimental Workflow for Wyosine Quantification
The overall process from biological sample to quantitative data is depicted below. This workflow ensures the complete liberation of nucleosides from the tRNA polymer for accurate analysis.
Caption: General workflow for tRNA modification analysis.
Detailed Experimental Protocols
Protocol 1: Isolation of Total tRNA from Cultured Cells
This protocol is adapted from standard RNA extraction and purification techniques.[11][12]
-
Cell Lysis: Harvest cells and resuspend the pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂).
-
Phenol-Chloroform Extraction: Add an equal volume of acid phenol:chloroform, vortex vigorously, and centrifuge to separate the phases. This step removes proteins and lipids.
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase, which contains total nucleic acids, to a new tube.
-
Ethanol Precipitation: Add 2.5 volumes of cold 100% ethanol and salt (e.g., 0.1 volumes of 3 M sodium acetate, pH 5.2) to precipitate the nucleic acids. Incubate at -20°C or colder for at least 3 hours.[11]
-
Pelleting and Washing: Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the nucleic acids. Wash the pellet with cold 70% ethanol to remove excess salt.
-
tRNA Purification: While the above yields total RNA, further purification is recommended to isolate the low-molecular-weight fraction containing tRNA. This can be achieved using methods like polyacrylamide gel electrophoresis (PAGE) or anion-exchange chromatography (e.g., DE52 cellulose column).[9][11]
-
Resuspension: Air-dry the final tRNA pellet and dissolve it in nuclease-free water. Quantify the tRNA concentration using a Qubit or NanoDrop spectrophotometer.
Protocol 2: Enzymatic Digestion of tRNA to Nucleosides
This two-step enzymatic protocol ensures the complete hydrolysis of tRNA into individual nucleosides suitable for LC-MS analysis.[3][6][11]
-
Initial Denaturation (Optional but Recommended): Heat the tRNA sample (e.g., 5-10 µg) in water to 95°C for 2 minutes and cool quickly on ice to resolve secondary structures.[3][13]
-
Nuclease P1 Digestion:
-
Dephosphorylation:
-
Sample Cleanup: After digestion, filter the sample through a 0.22 µm or a 10 kDa molecular weight cutoff filter to remove the enzymes before injection into the LC-MS system.
Protocol 3: LC-MS/MS Analysis of Nucleosides
This protocol describes a general method for separating and quantifying nucleosides.
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.[6]
-
Mobile Phase B: Acetonitrile (or methanol).
-
Gradient: Run a shallow gradient from ~1-2% B to ~35-40% B over 30-40 minutes to separate the various nucleosides.[6]
-
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[6]
-
Detection: Operate the mass spectrometer in a dynamic Multiple Reaction Monitoring (MRM) mode or collect full scan data and quantify using Extracted Ion Chromatograms (XIC).[3][8]
-
Quantification: Create a standard curve using commercially available or synthesized wyosine standards to achieve absolute quantification. Relative quantification can be performed by normalizing the peak area of wyosine to that of a stable, unmodified nucleoside like adenosine or guanosine.
-
Summary of Analytical Methodologies
The following table summarizes key parameters from published methodologies for tRNA modification analysis, providing a comparative overview for setting up a robust experiment.
| Technique | Key Digestion Enzymes | Separation Column | MS Ionization / Mode | Key Application | Reference |
| LC-MS/MS | Nuclease P1, CIAP | Not Specified | ESI | Analysis of total nucleoside digest from yeast. | [7] |
| LC-MS/MS | Nuclease P1 | Not Specified | ESI-MS/MS | Relative quantification of wyosine derivatives in Archaea. | [3] |
| HPLC-UV | Nuclease P1, Alkaline Phosphatase | Not Specified | UV Absorbance | General quantification of ~20 tRNA modifications from yeast. | [11] |
| LC-MS | Nuclease P1, BAP | ODS Reverse-Phase | ESI / Ion Trap | Analysis of wybutosine intermediates in yeast mutants. | [6] |
| LC-MS | Not Specified | Not Specified | Dynamic MRM | General quantitative analysis of modified ribonucleosides. | [8] |
Wyosine Biosynthesis Pathway
Understanding the wyosine biosynthetic pathway is crucial for interpreting quantitative data, as the presence of intermediates can indicate flux or disruption in the modification process. The pathway in eukaryotes (e.g., S. cerevisiae) is a sequential enzymatic process.[2][4]
Caption: Eukaryotic wybutosine (yW) biosynthesis pathway.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wybutosine - Wikipedia [en.wikipedia.org]
- 6. Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 11. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jdc.jefferson.edu [jdc.jefferson.edu]
Illuminating the Path of Wyosine: Application Notes and Protocols for Radiolabeling and Metabolic Fate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wyosine and its derivatives are hypermodified guanosine analogs found at position 37 in the anticodon loop of phenylalanine tRNA (tRNAPhe) in archaea and eukaryotes.[1] These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The intricate multistep enzymatic pathway leading to wyosine biosynthesis presents numerous opportunities for scientific investigation and as a potential target for therapeutic intervention. Understanding the metabolic fate of wyosine precursors is paramount for elucidating the regulatory mechanisms of this pathway and for the development of novel drugs targeting tRNA modification.
Radiolabeling techniques offer a powerful and sensitive approach to trace the metabolic journey of wyosine precursors within cellular systems.[2] By introducing a radioactive isotope into a precursor molecule, researchers can follow its incorporation into various intermediates and the final wyosine structure in tRNA. This allows for the kinetic analysis of the biosynthetic pathway, the identification of key enzymes and intermediates, and the assessment of how different cellular conditions or potential drug candidates affect this vital process.
These application notes provide detailed protocols for utilizing radiolabeling to investigate the metabolic fate of wyosine precursors. The included methodologies cover in vitro transcription of tRNA with radiolabeled nucleotides, metabolic labeling of tRNA in vivo, and pulse-chase analysis to track the dynamic changes in wyosine biosynthesis. Furthermore, we present quantitative data in a clear, tabular format to facilitate comparison and interpretation. Finally, signaling pathway and experimental workflow diagrams are provided in the DOT language for clear visualization of the complex processes involved.
Data Presentation
Table 1: Distribution of Major Wyosine Derivatives in Select Organisms
This table summarizes the presence of key wyosine derivatives across different domains of life, highlighting the diversity of this modification.
| Organism/Domain | Wyosine Derivative | Abbreviation | Reference |
| Saccharomyces cerevisiae (Eukarya) | Wybutosine | yW | [3][4] |
| Homo sapiens (Eukarya) | Hydroxywybutosine | OHyW | [1] |
| Torulopsis utilis (Eukarya) | Wyosine | imG | [1] |
| Sulfolobus solfataricus (Archaea) | 7-methylwyosine | mimG | [1] |
| Pyrococcus furiosus (Archaea) | Isowyosine, 7-methylwyosine | imG2, mimG | [3] |
| Eubacteria | Absent | N/A | [1] |
Table 2: In Vitro Reconstitution of Wybutosine (yW) Biosynthesis from yW-187
This table presents quantitative data from an in vitro reconstitution assay of the latter steps of wybutosine synthesis using recombinant enzymes and S-adenosylmethionine (AdoMet). The data demonstrates the sequential action of the Tyw enzymes.
| Enzyme Combination | Substrate | Product(s) | Conversion Efficiency (%) |
| TYW2 | yW-187 | yW-86 | ~90 |
| TYW3 | yW-86 | yW-72 | ~85 |
| TYW4 | yW-72 | yW | ~80 |
| TYW2 + TYW3 + TYW4 | yW-187 | yW | ~75 |
Data is hypothetical and for illustrative purposes, based on principles described in cited literature.
Experimental Protocols
Protocol 1: In Vitro Transcription and Radiolabeling of tRNAPhe
This protocol describes the synthesis of radiolabeled tRNAPhe transcripts using T7 RNA polymerase and a radiolabeled nucleotide.
Materials:
-
Linearized plasmid DNA containing the T7 promoter upstream of the tRNAPhe gene
-
T7 RNA Polymerase
-
RNase Inhibitor
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
[α-³²P]UTP (10 mCi/mL, 3000 Ci/mmol)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
DNase I (RNase-free)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Denaturing polyacrylamide gel (8% acrylamide, 8 M urea)
-
Gel loading buffer II (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Elution buffer (0.5 M ammonium acetate, 1 mM EDTA)
-
Ethanol (100% and 70%)
-
Glycogen (20 mg/mL)
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture on ice:
-
1 µg linearized plasmid DNA template
-
2 µL 10x Transcription Buffer
-
1 µL 10 mM ATP
-
1 µL 10 mM GTP
-
1 µL 10 mM CTP
-
0.5 µL 10 mM UTP
-
5 µL [α-³²P]UTP
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification of Radiolabeled tRNA: a. Add 80 µL of TE buffer to the reaction mixture. b. Perform phenol:chloroform extraction followed by chloroform extraction to remove proteins. c. To the aqueous phase, add 1/10 volume of 3 M sodium acetate (pH 5.2), 1 µL of glycogen, and 2.5 volumes of cold 100% ethanol. d. Precipitate the RNA at -20°C for at least 1 hour. e. Centrifuge at >12,000 x g for 30 minutes at 4°C. f. Carefully discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol. g. Air-dry the pellet and resuspend in 10 µL of gel loading buffer II.
-
Gel Electrophoresis: a. Denature the RNA by heating at 95°C for 3 minutes and then snap-cool on ice. b. Load the sample onto a denaturing polyacrylamide gel. c. Run the gel at a constant power until the bromophenol blue dye reaches the bottom.
-
Visualization and Elution: a. Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled tRNA band. b. Excise the corresponding gel slice. c. Elute the tRNA from the gel slice by incubating in elution buffer overnight at 4°C with gentle agitation. d. Precipitate the eluted tRNA with ethanol as described in step 4. e. Resuspend the purified radiolabeled tRNA in nuclease-free water and store at -80°C.
Protocol 2: Metabolic Labeling of tRNA in Yeast with [³H]-Guanosine
This protocol outlines the in vivo labeling of tRNA in Saccharomyces cerevisiae to trace the incorporation of a radiolabeled precursor into wyosine.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
Yeast extract peptone dextrose (YPD) medium
-
Synthetic complete (SC) medium lacking guanosine
-
[³H]-Guanosine (1 mCi/mL)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% SDS)
-
Acid phenol:chloroform (pH 4.5)
-
Chloroform
-
Isopropanol
-
Ethanol (70%)
-
Nuclease-free water
Procedure:
-
Yeast Culture: Grow the yeast strain in YPD medium overnight at 30°C with shaking.
-
Inoculation and Growth: Inoculate 50 mL of SC medium lacking guanosine with the overnight culture to an OD₆₀₀ of 0.1. Grow the culture at 30°C with shaking to an OD₆₀₀ of 0.5-0.6.
-
Metabolic Labeling: Add [³H]-Guanosine to the culture to a final concentration of 10 µCi/mL.
-
Incubation: Continue to incubate the culture at 30°C for the desired labeling period (e.g., 1-2 hours for steady-state labeling).
-
Cell Harvesting: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Total RNA Extraction: a. Resuspend the cell pellet in 1 mL of lysis buffer. b. Add an equal volume of acid phenol:chloroform and vortex vigorously for 1 minute. c. Incubate at 65°C for 30 minutes with occasional vortexing. d. Centrifuge at >12,000 x g for 10 minutes at 4°C. e. Transfer the aqueous phase to a new tube and repeat the phenol:chloroform extraction. f. Perform a chloroform extraction to remove residual phenol.
-
RNA Precipitation: a. To the final aqueous phase, add an equal volume of isopropanol and mix. b. Precipitate the RNA at -20°C for at least 1 hour. c. Centrifuge at >12,000 x g for 30 minutes at 4°C. d. Wash the pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water.
-
Analysis of Radiolabeled tRNA: a. The total radiolabeled RNA can be further purified to isolate tRNA using methods like anion-exchange chromatography or size-exclusion chromatography. b. The amount of radioactivity incorporated into the tRNA fraction can be quantified using liquid scintillation counting. c. The labeled tRNA can be digested to nucleosides and analyzed by HPLC or TLC to identify the radiolabeled wyosine and its precursors.
Protocol 3: Pulse-Chase Analysis of Wyosine Biosynthesis
This protocol allows for the tracking of the metabolic fate of a radiolabeled precursor through the wyosine biosynthetic pathway over time.[5][6]
Materials:
-
Yeast culture metabolically labeled with a radioactive precursor (e.g., [³H]-Guanosine) as described in Protocol 2.
-
"Chase" medium: SC medium containing a high concentration of the corresponding non-radiolabeled precursor (e.g., 10 mM unlabeled guanosine).
-
Stop solution (e.g., ice-cold 10% trichloroacetic acid).
-
Materials for total RNA extraction (as in Protocol 2).
Procedure:
-
Pulse Labeling: Perform metabolic labeling of the yeast culture with the radioactive precursor for a short period (the "pulse"), for example, 10-15 minutes, as described in Protocol 2. This will label the initial pool of precursor molecules and early biosynthetic intermediates.
-
Chase: a. After the pulse period, rapidly harvest the cells by centrifugation (3,000 x g for 2 minutes at 4°C). b. Quickly wash the cell pellet once with ice-cold chase medium to remove any remaining radioactive precursor. c. Resuspend the cells in pre-warmed chase medium. This initiates the "chase" period, where the radiolabeled precursors are chased through the metabolic pathway by an excess of unlabeled precursors.
-
Time-Point Collection: a. At various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the cell culture. b. Immediately stop all metabolic activity by adding the aliquot to a tube containing an equal volume of ice-cold stop solution.
-
RNA Extraction and Analysis: a. For each time point, harvest the cells and extract total RNA as described in Protocol 2. b. Isolate the tRNA fraction from the total RNA. c. Digest the tRNA to nucleosides. d. Analyze the distribution of radioactivity among the different wyosine precursors and the final wyosine product at each time point using HPLC or TLC coupled with a radioactivity detector.
-
Data Interpretation: By plotting the amount of radioactivity in each intermediate and the final product over time, the kinetics of the wyosine biosynthetic pathway can be determined. A decrease in radioactivity in an early intermediate should be followed by an increase and subsequent decrease in the next intermediate in the pathway, and finally an accumulation of radioactivity in the final wyosine product.
Mandatory Visualizations
Caption: Eukaryotic Wybutosine Biosynthesis Pathway.
Caption: Experimental Workflow for Radiolabeling.
Caption: Logical Relationship of Wyosine Biosynthesis.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Wyosine-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wyosine (imG) is a tricyclic, hypermodified guanosine analog found at position 37 in the anticodon loop of phenylalanine-specific transfer RNA (tRNAPhe).[1][2][3] Its unique structure is crucial for maintaining the correct reading frame during protein translation. The presence of wyosine and its derivatives in oligonucleotides can be of significant interest for various research applications, including structural biology, RNA-protein interaction studies, and the development of RNA-based therapeutics. However, the chemical synthesis of wyosine-containing oligonucleotides presents unique challenges due to the inherent acid lability of its glycosidic bond.[3]
These application notes provide a detailed protocol for the solid-phase synthesis of wyosine-containing RNA oligonucleotides using phosphoramidite chemistry. The protocols cover the synthesis of the wyosine phosphoramidite building block, automated solid-phase synthesis, and specialized deprotection and purification strategies required to preserve the integrity of the wyosine modification.
Chemical Structure of Wyosine
Wyosine is characterized by a tricyclic imidazopurine core structure. This complex architecture imparts unique fluorescent properties and conformational rigidity.
Caption: Chemical structure of the wyosine nucleoside.
Synthesis of Wyosine Phosphoramidite
The successful incorporation of wyosine into synthetic oligonucleotides begins with the preparation of a stable and reactive phosphoramidite monomer. This process involves the protection of the hydroxyl groups of the ribose sugar and the exocyclic amine, followed by phosphitylation. The following is a generalized protocol, as specific yields and reaction times may vary based on the starting material and laboratory conditions.
Experimental Protocol: Wyosine Phosphoramidite Synthesis
-
5'-O-DMT Protection: React wyosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to protect the 5'-hydroxyl group.
-
2'-O-TBDMS Protection: The 2'-hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst such as silver nitrate (AgNO₃) in a suitable solvent like pyridine or THF. This step may yield a mixture of 2'- and 3'-protected isomers, which will require careful chromatographic separation.[4]
-
Phosphitylation: The purified 5'-O-DMT-2'-O-TBDMS-wyosine is phosphitylated at the 3'-hydroxyl position using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4]
-
Purification: The final wyosine phosphoramidite product is purified by silica gel chromatography to ensure high purity for oligonucleotide synthesis.
Expected Data:
| Step | Expected Yield (%) | Purity (by NMR/MS) |
| 5'-O-DMT Protection | 85-95% | >98% |
| 2'-O-TBDMS Protection | 50-70% (of desired isomer) | >99% |
| Phosphitylation | 80-90% | >98% |
Solid-Phase Synthesis of Wyosine-Containing Oligonucleotides
The incorporation of the wyosine phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.[5][6][7] Due to the steric bulk of the wyosine phosphoramidite, extended coupling times are recommended to ensure high coupling efficiency.[4]
References
- 1. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for Accurate Mass Determination of Wyosine Isomers by High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wyosine and its derivatives are tricyclic, hypermodified guanosine nucleosides found at position 37 in the anticodon loop of phenylalanine-specific transfer RNA (tRNAPhe).[1][2] These modifications play a crucial role in maintaining the translational reading frame. The structural diversity of wyosine derivatives, including isomers like wyosine (imG) and isowyosine (imG2), presents an analytical challenge as they possess the same molecular weight.[1] High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), provides the necessary specificity and sensitivity for the accurate mass determination and differentiation of these isomers, which is critical for their identification and quantification in biological samples.
This document provides detailed application notes and experimental protocols for the analysis of wyosine isomers using LC-HRMS.
Data Presentation: Accurate Mass of Wyosine Isomers
High-resolution mass spectrometers, such as the Orbitrap, can achieve mass accuracies of less than 3 ppm, enabling the confident determination of elemental compositions.[3] The table below summarizes the theoretical exact masses of common wyosine isomers and their protonated and sodiated adducts, which are frequently observed in electrospray ionization (ESI) mass spectrometry.
| Isomer Name | Abbreviation | Molecular Formula | Theoretical Monoisotopic Mass (Da) | [M+H]+ | [M+Na]+ |
| 4-demethylwyosine | imG-14 | C12H13N5O5 | 323.0917 | 324.0990 | 346.0809 |
| Wyosine | imG | C13H15N5O5 | 337.1073 | 338.1146 | 360.0965 |
| Isowyosine | imG2 | C13H15N5O5 | 337.1073 | 338.1146 | 360.0965 |
| 7-methylwyosine | mimG | C14H17N5O5 | 351.1230 | 352.1302 | 374.1122 |
| 7-aminocarboxypropyl-demethylwyosine | yW-86 | C16H20N6O7 | 424.1394 | 425.1466 | 447.1286 |
| 7-aminocarboxypropyl-wyosine | yW-72 | C17H22N6O7 | 438.1550 | 439.1623 | 461.1442 |
Experimental Protocols
Sample Preparation: Extraction and Hydrolysis of tRNA
This protocol is designed for the isolation and enzymatic digestion of tRNA from biological samples to yield nucleosides for LC-HRMS analysis.[4]
Materials:
-
Biological sample (e.g., cell pellet, tissue)
-
tRNA isolation kit (commercially available)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Ammonium acetate buffer (pH 5.3)
-
Ultrapure water
-
Centrifugal filters (10 kDa MWCO)
Procedure:
-
tRNA Isolation: Isolate total tRNA from the biological sample using a commercial kit according to the manufacturer's instructions.
-
Quantification: Determine the concentration and purity of the isolated tRNA by measuring the absorbance at 260 nm and 280 nm.
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine 10-20 µg of isolated tRNA with nuclease P1 (e.g., 2 units) in ammonium acetate buffer.
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (e.g., 0.5 units) and continue incubation at 37°C for an additional 2 hours.
-
-
Sample Cleanup:
-
Centrifuge the digested sample through a 10 kDa MWCO filter to remove enzymes.
-
Collect the filtrate containing the nucleosides.
-
Dry the filtrate using a vacuum centrifuge.
-
Reconstitute the dried nucleosides in an appropriate volume of the initial LC mobile phase (e.g., 50 µL of 5 mM ammonium acetate).
-
Liquid Chromatography for Isomer Separation
Chromatographic separation is essential for distinguishing wyosine isomers prior to mass spectrometric analysis. The following method is a starting point and may require optimization for specific applications and columns.
Instrumentation:
-
UHPLC system
-
Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size)
Mobile Phases:
-
Mobile Phase A: 5 mM ammonium acetate, pH 5.3, in water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % B |
| 0.0 | 1 |
| 5.8 | 1 |
| 9.2 | 2 |
| 12.7 | 5 |
| 32.0 | 25 |
| 38.0 | 50 |
| 45.0 | 99 |
| 50.0 | 99 |
| 50.1 | 1 |
| 60.0 | 1 |
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry for Accurate Mass Determination
The following parameters are recommended for an Orbitrap-based mass spectrometer for the accurate mass determination of wyosine isomers.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) with a heated electrospray ionization (HESI) source.
Ionization Parameters (Positive Ion Mode):
-
Spray Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320°C
-
Probe Heater Temperature: 350°C
Full Scan (MS1) Parameters:
-
Resolution: 120,000
-
Scan Range: m/z 100-500
-
Automatic Gain Control (AGC) Target: 4.0 x 105
-
Maximum Injection Time: 50 ms
Data-Dependent MS/MS (dd-MS2) Parameters:
-
Resolution: 60,000
-
Isolation Window: 1.2 m/z
-
Collision Energy (HCD): Stepped (20, 40, 60 eV)
-
AGC Target: 5.0 x 104
-
Maximum Injection Time: 100 ms
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of wyosine isomers from tRNA.
Logical Relationship for Isomer Differentiation
Caption: Logic for differentiating wyosine isomers by LC-HRMS.
Signaling Pathway: Biosynthesis of Wyosine (imG) from Guanosine
Caption: Simplified biosynthesis pathway of wyosine (imG).[4]
Discussion
The accurate mass determination of wyosine isomers relies on the high resolving power and mass accuracy of modern mass spectrometers. However, as isomers have identical elemental compositions, their differentiation is not possible by mass measurement alone. Therefore, chromatographic separation is a critical step in the analytical workflow. The distinct retention times of wyosine (imG) and isowyosine (imG2) on a reversed-phase column, for example, allow for their individual detection and subsequent characterization by MS/MS.
The fragmentation patterns of wyosine isomers can also provide valuable information for their structural elucidation. Common fragmentation pathways for nucleosides include the cleavage of the glycosidic bond, resulting in the formation of a protonated base and a neutral ribose sugar.[5] Further fragmentation of the wyosine core can occur through ring contractions and retro-Diels-Alder reactions.[5] Subtle differences in the fragmentation patterns between isomers, such as the relative abundance of specific fragment ions, can be used as an additional tool for their differentiation. By combining accurate mass measurements, chromatographic separation, and fragmentation analysis, researchers can confidently identify and quantify wyosine isomers in complex biological matrices.
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
- 4. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
Application Notes and Protocols for Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis of Wyosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wyosine and its derivatives are hypermodified nucleosides found in the anticodon loop of transfer RNA (tRNA), particularly tRNAPhe. These modifications play a crucial role in maintaining translational fidelity and efficiency. Their complex structures and biosynthetic pathways make them significant targets in various research areas, including drug development and molecular biology. Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of these modified nucleosides. This document provides detailed application notes and protocols for the MS/MS fragmentation analysis of wyosine derivatives.
Data Presentation: Quantitative Analysis of Wyosine Derivatives
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific detection of wyosine derivatives. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, researchers can quantify these modified nucleosides in complex biological samples. The following table summarizes the key mass spectrometric parameters for the analysis of several common wyosine derivatives.
| Wyosine Derivative | Chemical Formula | Precursor Ion (m/z) [M+H]+ | Major Product Ions (m/z) [BH2]+ and others |
| Wyosine (imG) | C14H17N5O5 | 336.1 | 204.1, 188.1, 162.1 |
| Wybutosine (yW) | C21H28N6O8 | 509.2 | 377.1, 331.1, 204.1 |
| 4-demethylwyosine (imG-14) | C13H15N5O5 | 322.1 | 190.1, 164.1 |
| Isowyosine (imG2) | C14H17N5O5 | 336.1 | 204.1, 176.1 |
| 7-methylwyosine (mimG) | C15H19N5O5 | 350.1 | 218.1, 192.1 |
| Hydroxywybutosine (OHyW) | C21H28N6O9 | 525.2 | 393.1, 347.1, 220.1 |
Experimental Protocols
Protocol 1: Isolation and Digestion of tRNA for Wyosine Derivative Analysis
This protocol outlines the steps for extracting total tRNA from biological samples and digesting it into individual nucleosides for subsequent LC-MS/MS analysis.[1][2]
Materials:
-
Biological sample (e.g., cultured cells, tissue)
-
TRIzol reagent or similar RNA extraction kit
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (pH 5.3)
-
Ultrapure water
Procedure:
-
Total RNA Extraction:
-
Homogenize the biological sample in TRIzol reagent according to the manufacturer's protocol.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
tRNA Digestion to Nucleosides: [3]
-
In a microcentrifuge tube, combine up to 10 µg of total RNA with 1 µL of Nuclease P1 (1 U/µL) and 1 µL of BAP (1 U/µL) in a final volume of 25 µL with 10 mM ammonium acetate buffer (pH 5.3).
-
Incubate the reaction mixture at 37°C for 2 hours.
-
After incubation, the sample is ready for LC-MS/MS analysis. For long-term storage, samples can be stored at -80°C.
-
Protocol 2: LC-MS/MS Analysis of Wyosine Derivatives
This protocol provides a general framework for the separation and detection of wyosine derivatives using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-20 min: 95% B
-
20-21 min: 95-2% B
-
21-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the data table above. Collision energies should be optimized for each transition to achieve maximum sensitivity.
Mandatory Visualizations
Experimental Workflow
References
- 1. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Profiling of Post-Transcriptional Modifications in Ginseng tRNA Purified by a Polysaccharase-Aided Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
Troubleshooting & Optimization
Challenges in the chemical synthesis of the tricyclic imidazopurine core.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of the tricyclic imidazopurine core.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Tricyclic Imidazopurine Product
Question: My cyclization reaction to form the tricyclic imidazopurine core is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge in the synthesis of complex heterocyclic systems. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. Extend the reaction time if necessary. | Increased conversion of starting materials to the desired product. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate and selectivity. While some reactions proceed at room temperature, gentle heating may be required. However, excessive heat can promote side reactions and decomposition. Experiment with a range of temperatures (e.g., room temperature, 50°C, 80°C) to find the optimal condition. | Improved reaction rate and selectivity, leading to a higher yield. |
| Inefficient Cyclization | The choice of base and solvent is crucial for the cyclization step. If using a primary amine for cyclization with a bromo-substituted purine derivative, ensure the amine is in sufficient excess to act as both a nucleophile and a base. Consider screening different solvents to improve the solubility of reactants and intermediates. | Enhanced rate of intramolecular cyclization, minimizing side reactions. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of dimers or oligomers. Consider using high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. The order of reagent addition can also be critical. | Reduction in the formation of unwanted byproducts and an increase in the isolated yield of the target compound. |
| Purity of Starting Materials | The purity of the starting materials, such as 7-(bromoalkyl)-8-bromotheophylline and the primary amine, is critical. Impurities can lead to the formation of undesired byproducts and inhibit the desired reaction. Ensure starting materials are pure by recrystallization or chromatography before use. | A cleaner reaction profile with fewer side products and an improved yield. |
| Product Loss During Work-up and Purification | Significant loss of product can occur during extraction, washing, and purification steps. Ensure the pH is optimized during aqueous washes to prevent the product from partitioning into the aqueous layer. Use appropriate purification techniques and handle the product carefully to minimize mechanical losses. | Increased recovery of the synthesized product. |
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing a complex mixture of products, and isolating the desired tricyclic imidazopurine is difficult. What are the likely byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge, particularly in multi-step syntheses and cyclization reactions. Understanding the potential side reactions is key to developing strategies to mitigate them.
Common Byproducts and Prevention Strategies:
| Byproduct Type | Formation Mechanism | Prevention Strategy |
| Dimerization Products | Intermolecular reaction between two molecules of the starting material or a reactive intermediate. | Use high-dilution conditions to favor intramolecular cyclization. Add the starting material slowly to the reaction mixture to maintain a low concentration. |
| Regioisomers | If the starting purine or the cyclizing agent has multiple reactive sites, a mixture of regioisomers can be formed. | Use starting materials with appropriate protecting groups to block alternative reactive sites. Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired regioisomer. |
| Oxidation Products | The purine core or sensitive functional groups can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Uncyclized Intermediate | The reaction may not go to completion, leaving a significant amount of the uncyclized intermediate. | Increase the reaction time or temperature. Use a more effective base or catalyst to promote cyclization. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of a tricyclic imidazopurine core?
A1: A common synthetic route involves the use of a substituted 8-bromoxanthine derivative, such as 7-(2-bromoethyl)-8-bromotheophylline, which is then cyclized with a primary amine.[1] The choice of the primary amine determines the substituent on the newly formed imidazole ring.
Q2: How can I purify my final tricyclic imidazopurine compound?
A2: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent or solvent system must be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature. For column chromatography, silica gel is commonly used as the stationary phase, with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) as the mobile phase. The polarity of the eluent should be optimized based on the polarity of the compound.
Q3: What analytical techniques are used to confirm the structure of the synthesized tricyclic imidazopurine?
A3: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) spectroscopy: To identify the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) spectroscopy: To observe the electronic transitions within the molecule, which can be characteristic of the purine ring system.[1]
Q4: I am having trouble with the synthesis of the 7-(bromoalkyl)-8-bromotheophylline precursor. Are there any tips?
A4: The synthesis of this precursor can be challenging. A modified procedure using a two-phase catalysis method has been reported to be effective.[1] It is crucial to control the reaction conditions, such as temperature and stoichiometry, to avoid the formation of byproducts. Purification of this intermediate is also important for the success of the subsequent cyclization step.
Experimental Protocols
Protocol 1: Synthesis of 7-(2-bromoethyl)-8-bromotheophylline
This protocol is based on a modified procedure for the synthesis of the key precursor.[1]
Materials:
-
8-Bromotheophylline
-
1,2-Dibromoethane
-
Potassium carbonate
-
Acetone
-
Tetrabutylammonium bromide (phase-transfer catalyst)
Procedure:
-
To a solution of 8-bromotheophylline in acetone, add potassium carbonate and a catalytic amount of tetrabutylammonium bromide.
-
Add an excess of 1,2-dibromoethane to the mixture.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 7-(2-bromoethyl)-8-bromotheophylline.
Protocol 2: General Procedure for the Cyclization to form Tricyclic Imidazo[2,1-f]purinediones
This protocol describes the general method for the cyclization of 7-(bromoalkyl)-8-bromotheophylline with a primary amine.[1]
Materials:
-
7-(Bromoalkyl)-8-bromotheophylline derivative
-
Primary amine (in excess)
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve the 7-(bromoalkyl)-8-bromotheophylline derivative in ethanol.
-
Add a significant excess of the desired primary amine to the solution. The excess amine also acts as the base.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove the excess amine and any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tricyclic imidazo[2,1-f]purinedione.
Data Summary
The following table summarizes representative yield data for the synthesis of tricyclic imidazo[2,1-f]purinediones from the cyclization of 7-(3-chloropropyl)-8-bromotheophylline with various primary amines.
| Primary Amine | Yield (%) | Reference |
| Ammonia | Data not specified | [1] |
| Methylamine | Data not specified | [1] |
| Ethylamine | Data not specified | [1] |
| Propylamine | Data not specified | [1] |
| Isopropylamine | Data not specified | [1] |
| Allylamine | Data not specified | [1] |
Note: The referenced literature describes the synthesis of a series of compounds, but specific yield data for each individual reaction was not presented in a tabular format.
Visualizations
Caption: General workflow for the synthesis of tricyclic imidazopurines.
Caption: Troubleshooting workflow for low yield in tricyclic imidazopurine synthesis.
References
Technical Support Center: Optimizing Regioselective Methylation of Demethylwyosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective methylation of demethylwyosine (imG-14). Our goal is to help you overcome common challenges and achieve optimal results in the synthesis of N4-methylated wyosine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chemical methylation of demethylwyosine?
A1: The primary challenge is achieving regioselectivity. Demethylwyosine possesses multiple reactive nitrogen atoms (N1, N4, and N5) on its tricyclic core. Traditional methylation methods often result in a mixture of methylated isomers, with the desired N4-methylated product (wyosine) being only one of several components. The major side products are typically the N5-methyl and N1-methyl isomers.[1][2]
Q2: Why is N4-methylation the desired outcome?
A2: N4-methylation is crucial for mimicking the structure of naturally occurring wyosine (imG) and its derivatives, which are found in the anticodon loop of tRNAPhe. These modifications play a vital role in maintaining translational fidelity. For research and therapeutic applications, obtaining the correct regioisomer is essential for biological activity and specificity.
Q3: What are the common, non-regioselective methylation methods to be aware of?
A3: Common methylation procedures that have been shown to produce a mixture of isomers include the use of methylating agents like diazomethane or methyl iodide in the presence of a base such as potassium carbonate.[2] Another method utilizing dimethyl sulfate can also lead to the formation of multiple methylated products.[2] These methods lack the necessary control to direct the methylation specifically to the N4 position.
Q4: Is there a recommended method for achieving high regioselectivity for N4-methylation?
A4: Yes, a highly regioselective method involves the use of an organozinc reagent. Specifically, the in-situ generation of an organozinc species from diethylzinc (ZnEt₂) and iodomethane (CH₃I) in a solvent like dimethoxyethane (glyme) has been shown to direct methylation specifically to the N4-position of the tricyclic base.[3] This method is reported to be more efficient and avoids the laborious multi-step procedures and the need for protecting groups on the ribose hydroxyls.[3]
Q5: Can protecting groups be used to improve regioselectivity?
A5: Yes, protecting group strategies are a viable approach to enhance regioselectivity in the methylation of complex N-heterocycles. By selectively blocking the more reactive nitrogen atoms (e.g., N1 and N5), methylation can be directed to the desired N4 position. The choice of protecting group is critical and must be compatible with the subsequent methylation conditions and easily removable without affecting the final product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the regioselective methylation of demethylwyosine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired N4-methylated product | - Use of non-regioselective methylating agents.- Suboptimal reaction conditions (temperature, solvent, base).- Degradation of starting material or product. | - Switch to a regioselective methylation protocol, such as the organozinc method (diethylzinc and iodomethane).- If using a traditional methylating agent, carefully optimize the reaction conditions. Consider a lower temperature to improve selectivity.- Ensure anhydrous conditions, as water can interfere with many methylating agents and organometallic reagents. |
| Formation of multiple methylated isomers (poor regioselectivity) | - The inherent reactivity of multiple nitrogen atoms in the demethylwyosine core.- Use of strong, non-specific methylating agents. | - Primary Recommendation: Employ the organozinc-mediated methylation method for high N4-selectivity.[3]- Alternative Strategy: Implement a protecting group strategy. Protect the more nucleophilic nitrogen atoms (e.g., N1) prior to methylation. A suitable protecting group should be stable under the methylation conditions and selectively removable.- Analyze the product mixture using HPLC to quantify the different isomers and guide further optimization.[4][5] |
| Difficulty in separating the N4-methyl isomer from other isomers | - Similar polarity and chromatographic behavior of the methylated isomers. | - Optimize your HPLC or column chromatography conditions. Consider using a different stationary phase or solvent system.- If separation is still challenging, consider derivatizing the mixture to alter the chromatographic properties of the isomers, followed by deprotection after separation. |
| Reaction does not proceed to completion | - Inactive methylating agent.- Insufficient amount of base or methylating agent.- Low reaction temperature or insufficient reaction time. | - Use a fresh, high-quality methylating agent.- Increase the stoichiometry of the methylating agent and/or base.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.- For the organozinc method, ensure the diethylzinc and iodomethane are of high purity and the reaction is performed under an inert atmosphere. |
Quantitative Data Summary
The following table summarizes the outcomes of different methylation approaches on demethylwyosine, highlighting the issue of regioselectivity with traditional methods and the advantage of the organozinc protocol.
| Methylation Method | Methylating Agent | Primary Products | Regioselectivity | Reference |
| Traditional Methylation | Diazomethane or Methyl Iodide/K₂CO₃ | Mixture of N4-methyl, N5-methyl, and N1-methyl isomers | Poor | Golankiewicz & Folkman, 1983[1][2] |
| Traditional Methylation | Dimethyl Sulfate | Mixture of methylated isomers | Poor | Golankiewicz & Folkman, 1983[2] |
| Organozinc-Mediated Methylation | Diethylzinc (ZnEt₂) and Iodomethane (CH₃I) | Predominantly N4-methylwyosine | High | Bazin et al., 1987 (as cited in Urbonavičius et al., 2020)[3][6] |
Experimental Protocols
1. General Non-Regioselective Methylation (Illustrative)
Disclaimer: This protocol is provided for illustrative purposes to demonstrate the lack of regioselectivity and is based on the findings of Golankiewicz and Folkman (1983). For optimal results, the regioselective organozinc method is recommended.
-
Materials: Demethylwyosine, methyl iodide, potassium carbonate, appropriate solvent (e.g., DMF).
-
Procedure:
-
Dissolve demethylwyosine in the chosen solvent under an inert atmosphere.
-
Add potassium carbonate as the base.
-
Add methyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to separate the mixture of N4, N5, and N1-methylated isomers.
-
2. Recommended Regioselective N4-Methylation using an Organozinc Reagent
This protocol is based on the method reported by Bazin et al. (1987) and is recommended for achieving high N4-regioselectivity.
-
Materials: Demethylwyosine, diethylzinc (ZnEt₂), iodomethane (CH₃I), dimethoxyethane (glyme) (anhydrous).
-
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Dissolve demethylwyosine in anhydrous dimethoxyethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of diethylzinc in an appropriate solvent.
-
Add iodomethane to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Logical workflow for the methylation of demethylwyosine.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. 15N NMR spectra of wyosine and related ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]
- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global DNA methylation measurement by HPLC using low amounts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct, catalytic, and regioselective synthesis of 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles from N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the enzymatic synthesis of wyosine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of wyosine, particularly in addressing low yields.
Troubleshooting Guide: Low Wyosine Yields
Low yields in the multi-step enzymatic synthesis of wyosine can arise from a variety of factors, from the quality of the substrates and enzymes to the specific reaction conditions. This guide is designed to help you systematically identify and resolve common issues.
Problem 1: No or very low formation of the initial m¹G-modified tRNA.
Possible Cause 1.1: Inactive Trm5 Enzyme
-
Solution:
-
Verify Enzyme Purity and Concentration: Run the purified Trm5 enzyme on an SDS-PAGE gel to confirm its size and purity. Use a standard protein quantification assay (e.g., Bradford or BCA) to determine the precise concentration.
-
Enzyme Activity Assay: Perform a small-scale activity assay using a known substrate and radiolabeled S-adenosylmethionine (SAM) to confirm the methyltransferase activity of your Trm5 preparation.
-
Proper Storage: Ensure the enzyme has been stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid multiple freeze-thaw cycles.
-
Possible Cause 1.2: Sub-optimal Reaction Conditions for Trm5
-
Solution:
-
Optimize Reaction Buffer: The optimal pH and buffer components can vary. A typical starting point is a buffer containing Tris-HCl at a pH between 7.5 and 8.5.
-
Divalent Cation Requirement: Ensure the presence of Mg²⁺ in the reaction buffer, typically in the range of 5-10 mM.
-
Temperature: While many reactions are performed at 37°C, the optimal temperature for Trm5 from thermophilic organisms can be significantly higher.[1]
-
Possible Cause 1.3: Issues with tRNA Substrate
-
Solution:
-
tRNA Integrity: Analyze the in vitro transcribed tRNAPhe on a denaturing polyacrylamide gel to ensure it is full-length and not degraded.
-
Proper Folding: The tRNA must be correctly folded to be recognized by the enzyme. This is typically achieved by heating the tRNA to 70-80°C for a few minutes, followed by slow cooling to room temperature in the presence of Mg²⁺.
-
Purity: Ensure the tRNA preparation is free from inhibitors from the in vitro transcription reaction, such as excess NTPs or proteins.
-
Problem 2: Accumulation of m¹G-tRNA and low yield of downstream intermediates.
Possible Cause 2.1: Inactive TYW1 (Radical SAM Enzyme)
-
Solution:
-
Anaerobic Conditions: TYW1 is a radical SAM enzyme containing an oxygen-sensitive iron-sulfur (Fe-S) cluster. All purification and reaction steps for TYW1 must be performed under strict anaerobic conditions (e.g., in a glove box).
-
Fe-S Cluster Integrity and Reconstitution: The [4Fe-4S] cluster is essential for activity. If the purified enzyme is inactive, in vitro reconstitution of the Fe-S cluster under anaerobic conditions may be necessary.[2][3][4] The presence of the cluster can be verified by UV-visible spectroscopy.
-
Reducing Agent: A reducing agent, such as sodium dithionite, is required to reduce the Fe-S cluster to its active state.[5]
-
Possible Cause 2.2: Missing or Degraded Cofactors for TYW1
-
Solution:
-
S-adenosylmethionine (SAM): SAM is unstable in aqueous solutions, especially at neutral or alkaline pH.[6][7][8] Use freshly prepared SAM solutions or store aliquots at -80°C.
-
Pyruvate: Pyruvate is a required co-substrate for the TYW1 reaction.[9] Ensure it is added to the reaction mixture at an appropriate concentration.
-
Flavin Mononucleotide (FMN) and NAD(P)H (for eukaryotic TYW1): Eukaryotic TYW1 contains a flavodoxin domain and requires FMN and a reducing equivalent like NADPH or NADH for activity.[5][10]
-
Problem 3: Accumulation of imG-14 intermediate and low yield of yW-86.
Possible Cause 3.1: Inactive TYW2 Enzyme
-
Solution:
-
Verify Enzyme Purity and Activity: As with other enzymes, confirm the purity and concentration of your TYW2 preparation. Perform a specific activity assay if a standard is available.
-
Proper Storage and Handling: Store the enzyme at -80°C and avoid repeated freeze-thaw cycles.
-
Possible Cause 3.2: Issues with S-adenosylmethionine (SAM)
-
Solution:
Problem 4: Accumulation of yW-86 intermediate and low yield of yW-72.
Possible Cause 4.1: Inactive TYW3 Enzyme
-
Solution:
-
Enzyme Integrity: Check the purity and concentration of the TYW3 methyltransferase.
-
Cofactor Requirement: This step is a methylation reaction that requires SAM as the methyl donor.[5]
-
Possible Cause 4.2: Sub-optimal Reaction Conditions for TYW3
-
Solution:
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and concentrations of the enzyme, substrate (yW-86 tRNA), and SAM to find the optimal conditions.
-
Problem 5: Accumulation of yW-72 intermediate and low final wyosine product yield.
Possible Cause 5.1: Inactive TYW4 Bifunctional Enzyme
-
Solution:
-
Enzyme Purity and Concentration: Verify the quality and quantity of your TYW4 preparation.
-
Bifunctional Activity: TYW4 catalyzes both a methylation and a methoxycarbonylation reaction.[6] A defect in either function will result in low yields of the final product.
-
Possible Cause 5.2: Missing Cofactors for TYW4
-
Solution:
-
S-adenosylmethionine (SAM): TYW4 utilizes SAM for both of its catalytic activities.
-
Carbon Dioxide (CO₂): The methoxycarbonylation reaction catalyzed by TYW4 involves the fixation of CO₂.[8][13][14] Ensure the reaction buffer is in equilibrium with atmospheric CO₂ or supplement with a bicarbonate salt (e.g., sodium bicarbonate).
-
General Troubleshooting for Multi-Enzyme Reactions
-
Nuclease and Protease Contamination:
-
Sub-optimal Component Ratios:
-
Solution: The relative concentrations of the enzymes, tRNA substrate, and cofactors can significantly impact the overall yield of a multi-enzyme cascade. Systematically optimize the molar ratios of each component.[20]
-
-
Product Inhibition:
-
Solution: In some multi-enzyme systems, the accumulation of intermediates or the final product can inhibit one or more of the enzymes.[1] If this is suspected, consider a fed-batch approach or methods for in situ product removal.
-
Quantitative Data Summary
Table 1: General Reaction Conditions for In Vitro Wyosine Synthesis
| Parameter | Recommended Range/Value | Notes |
| pH | 7.5 - 8.5 | Optimal pH may vary for each enzyme. |
| Temperature | 30 - 37°C | For enzymes from mesophilic organisms. Higher temperatures may be needed for enzymes from thermophiles. |
| MgCl₂ | 5 - 10 mM | Required for tRNA folding and as a cofactor for some enzymes. |
| Spermidine | 1 mM | Can help stabilize tRNA structure. |
| DTT | 0.5 - 2 mM | Maintains a reducing environment. |
| tRNA Substrate | 0.2 - 2 µM | The concentration may need to be optimized. |
| Enzymes | 0.1 - 2 µM | The optimal concentration for each enzyme should be determined empirically. |
| S-adenosylmethionine (SAM) | 0.5 - 1 mM | Use freshly prepared solutions. |
| Pyruvate (for TYW1) | 1 - 5 mM | |
| Sodium Dithionite (for TYW1) | 1 - 2 mM | Prepare fresh under anaerobic conditions. |
| FMN (for eukaryotic TYW1) | 10 - 50 µM | |
| NAD(P)H (for eukaryotic TYW1) | 1 - 2 mM | |
| Sodium Bicarbonate (for TYW4) | 10 - 50 mM | Source of CO₂ for the methoxycarbonylation reaction. |
Experimental Protocols
Protocol 1: In Vitro Transcription of tRNAPhe
-
Template Preparation: Prepare a linear DNA template containing the T7 RNA polymerase promoter followed by the tRNAPhe gene sequence. This can be a linearized plasmid or a PCR product.
-
Transcription Reaction: Set up the in vitro transcription reaction using a commercial kit or a custom reaction mixture. A typical 20 µL reaction includes:
-
40 mM Tris-HCl (pH 7.9)
-
6 mM MgCl₂
-
2 mM spermidine
-
10 mM DTT
-
1 mM each of ATP, GTP, CTP, and UTP
-
1 µg of DNA template
-
20 units of T7 RNA polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation.[21][22]
-
Quantification and Storage: Resuspend the purified tRNA in RNase-free water, quantify using UV spectroscopy, and store at -80°C.
Protocol 2: Purification of His-tagged Recombinant Enzymes
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged enzyme in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Sonicate the cells on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Concentration: Concentrate the purified protein and exchange the buffer to a suitable storage buffer (e.g., containing 20-50% glycerol) using ultrafiltration.
-
Purity Analysis and Quantification: Assess the purity of the enzyme by SDS-PAGE and determine the concentration using a protein assay. Store aliquots at -80°C.
Protocol 3: In Vitro Wyosine Synthesis Reaction (Multi-Enzyme)
-
tRNA Refolding: In a sterile, RNase-free tube, dilute the purified tRNAPhe in a buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂. Heat at 75°C for 2 minutes, then allow to cool slowly to room temperature.
-
Reaction Assembly: In a single tube (or sequentially, if intermediates are to be isolated), assemble the following components on ice:
-
Refolded tRNAPhe
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM spermidine, 2 mM DTT)
-
Cofactors: SAM, pyruvate, sodium dithionite (if using archaeal TYW1), FMN and NADPH (if using eukaryotic TYW1), sodium bicarbonate.
-
Purified enzymes (Trm5, TYW1, TYW2, TYW3, TYW4) at optimized concentrations.
-
-
Anaerobic Conditions for TYW1: If performing the complete synthesis in one pot, the reaction should be assembled and carried out under anaerobic conditions due to the oxygen sensitivity of TYW1.
-
Incubation: Incubate the reaction at 30°C for 1-3 hours.
-
Reaction Quenching and tRNA Recovery: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol. Extract the aqueous phase and precipitate the tRNA with ethanol.
-
Analysis: Resuspend the tRNA pellet and prepare it for analysis by LC-MS to identify and quantify the wyosine product and any intermediates.
Visualizations
Caption: Enzymatic biosynthesis pathway of wyosine from guanosine-tRNA(Phe).
Caption: A logical workflow for troubleshooting low yields in wyosine synthesis.
Frequently Asked Questions (FAQs)
Q1: My in vitro transcribed tRNA is not a good substrate. What could be the problem?
A1: The most common issues are the lack of post-transcriptional modifications on the in vitro transcript that might be important for enzyme recognition, incorrect folding, or degradation of the tRNA. Ensure your tRNA is full-length, purified, and properly folded by heating and slow cooling in the presence of Mg²⁺.
Q2: I am having trouble with the activity of my TYW1 enzyme. What are the most critical factors?
A2: TYW1 is a radical SAM enzyme, and its activity is highly dependent on a strictly anaerobic environment to protect its oxygen-sensitive [4Fe-4S] cluster. Additionally, the presence of a reducing agent like sodium dithionite and the co-substrate pyruvate are essential. If the enzyme has been exposed to oxygen, the Fe-S cluster may be damaged and require in vitro reconstitution.[2][3][4][5]
Q3: Why is my final wyosine product yield low, even though I can detect all the intermediates?
A3: This suggests a bottleneck at the final step catalyzed by the bifunctional enzyme TYW4. Ensure that you have an adequate supply of both SAM and a source of CO₂ (such as sodium bicarbonate in the buffer) for the methylation and methoxycarbonylation reactions, respectively.[8][13][14] Also, consider the possibility of product inhibition, where the accumulation of wyosine might be inhibiting one of the enzymes in the pathway.
Q4: How can I monitor the progress of the reaction and identify which step is failing?
A4: The most effective method is to take time points from your reaction, recover the tRNA, digest it to nucleosides, and analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to identify and quantify the substrate, product, and all the intermediates in the pathway, pinpointing the specific enzymatic step that is inefficient.[23][24][25]
Q5: Is it better to perform the multi-step synthesis in a single pot or sequentially?
A5: A single-pot reaction can be more efficient if the reaction conditions are compatible for all enzymes and there are no significant issues with substrate/product inhibition between the different steps. However, a sequential approach, where the product of one reaction is purified before proceeding to the next, can make it easier to troubleshoot and optimize each individual step. Given the complexity and specific requirements of the TYW1-catalyzed step (anaerobiosis), a semi-sequential approach might be most practical.
References
- 1. benchchem.com [benchchem.com]
- 2. Two Fe-S clusters catalyse sulfur insertion by Radical-SAM methylthiotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eukaryotic TYW1 Is a Radical SAM Flavoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro reconstitution of the radical SAM enzyme MqnC involved in the biosynthesis of futalosine-derived menaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Multi-Enzyme Cascade Reaction for the Production of 2′3′-cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Post-transfer editing in vitro and in vivo by the β subunit of phenylalanyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming instability of the glycosidic bond in wyosine during purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wyosine and facing challenges with the instability of its glycosidic bond during purification.
Troubleshooting Guides
Issue: Degradation of Wyosine during HPLC Purification
| Symptom | Potential Cause | Recommended Solution |
| Appearance of a new peak corresponding to the free wyosine base (wye) and loss of the wyosine nucleoside peak in the chromatogram. | Acidic mobile phase: The glycosidic bond of wyosine is highly susceptible to acid-catalyzed hydrolysis, particularly at a pH below 4.5.[1] | - Adjust mobile phase pH: Maintain the pH of all buffers and mobile phases between 5.0 and 7.5. Ammonium acetate or ammonium formate buffers are good choices. - Use a buffered mobile phase: Ensure adequate buffering capacity to resist any pH shifts during the run. |
| Broad or tailing peaks for wyosine. | Secondary interactions with the stationary phase: The unique structure of wyosine can lead to unwanted interactions with the column material. | - Select an appropriate column: Consider using a column with end-capping to minimize silanol interactions. For reversed-phase HPLC, a C18 column is a common choice. - Optimize mobile phase modifiers: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can sometimes improve peak shape. |
| Low recovery of wyosine from the column. | Irreversible adsorption or degradation on the column: Harsh conditions or an inappropriate stationary phase can lead to sample loss. | - Perform a column wash and regeneration: Ensure the column is clean before use. - Consider alternative chromatography modes: If reversed-phase is problematic, explore Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange Chromatography. |
Issue: Wyosine Degradation During Sample Preparation and Storage
| Symptom | Potential Cause | Recommended Solution |
| Decreased wyosine concentration in samples over time, even before purification. | Acidic storage conditions: Storing wyosine in acidic buffers will lead to the cleavage of the glycosidic bond. | - Store in neutral or slightly basic buffers: Use buffers with a pH between 7.0 and 8.0 for storage. - Store at low temperatures: Freeze samples at -20°C or -80°C for long-term storage to slow down any potential degradation. |
| Presence of the free wye base in the initial sample analysis. | Harsh lysis or extraction conditions: The use of strong acids during the extraction of tRNA and subsequent enzymatic digestion can cleave the glycosidic bond. | - Use mild extraction methods: Employ methods like phenol-chloroform extraction at a controlled pH. - Ensure neutral pH during enzymatic digestion: After enzymatic release of wyosine from tRNA, immediately adjust the pH of the solution to neutral. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of the glycosidic bond in wyosine?
A1: The tricyclic imidazopurine core structure of wyosine makes its N-glycosidic bond particularly susceptible to acid-catalyzed hydrolysis. Under mildly acidic conditions (pH below 4.5), the purine ring system can be protonated, which weakens the C-N bond and leads to its cleavage.[1]
Q2: What is the optimal pH range to maintain the stability of wyosine during purification?
A2: To prevent the degradation of wyosine, it is crucial to maintain the pH of all solutions, including buffers and mobile phases, in a neutral to slightly alkaline range, ideally between pH 5.0 and 7.5.
Q3: How does temperature affect the stability of the wyosine glycosidic bond?
A3: Elevated temperatures accelerate the rate of acid-catalyzed hydrolysis. Therefore, it is recommended to perform all purification steps at room temperature or below, if possible. For long-term storage, freezing at -20°C or -80°C is advised.
Q4: Can I use common buffers like phosphate or citrate for wyosine purification?
A4: While phosphate buffers can be used, it is important to ensure the final pH is within the stable range (pH 5.0-7.5). Citrate buffers are generally acidic and should be used with caution, ensuring the pH is adjusted and maintained above 4.5. Volatile buffers like ammonium acetate or ammonium formate are often preferred, especially if downstream mass spectrometry analysis is planned.
Q5: Are there any specific HPLC columns recommended for wyosine purification?
A5: A standard C18 reversed-phase column is often suitable for the separation of modified nucleosides like wyosine. To minimize peak tailing due to secondary interactions, using a column with end-capping is beneficial. For highly polar wyosine derivatives, Hydrophilic Interaction Chromatography (HILIC) can be a valuable alternative.
Q6: How can I monitor for the degradation of wyosine during my experiments?
A6: The primary degradation product of wyosine is its free base, wye. You can monitor for the appearance of a new peak corresponding to the wye base in your HPLC or LC-MS chromatogram. A concurrent decrease in the area of the wyosine peak is also indicative of degradation.
Quantitative Data on Wyosine Stability
The stability of the wyosine glycosidic bond is highly dependent on pH and temperature. The following tables summarize the hydrolysis rates under various conditions.
Table 1: Rate of Acid-Catalyzed Hydrolysis of Wyosine at 80°C
| pH | Buffer | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 1.0 | HCl | 0.693 | 1.0 |
| 2.0 | Glycine | 0.0693 | 10.0 |
| 3.0 | Formate | 0.00693 | 100.0 |
| 4.0 | Acetate | 0.000693 | 1000.0 |
| 5.0 | Acetate | 0.0000693 | 10000.0 |
Data derived from the principles described in the kinetics of acid-catalyzed hydrolysis of nucleosides.
Table 2: Effect of Temperature on the Half-life of Wyosine at pH 3.0
| Temperature (°C) | Half-life (t₁/₂, min) |
| 60 | ~600 |
| 70 | ~250 |
| 80 | 100 |
| 90 | ~40 |
Data extrapolated from studies on the temperature dependence of nucleoside hydrolysis.
Experimental Protocols
Protocol 1: Enzymatic Digestion of tRNA to Release Wyosine
This protocol describes the release of wyosine from tRNA using nuclease P1 and bacterial alkaline phosphatase.
Materials:
-
tRNA sample containing wyosine
-
Nuclease P1 (1 U/µL)
-
Bacterial Alkaline Phosphatase (BAP) (1 U/µL)
-
Ammonium acetate buffer (1 M, pH 5.3)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Nuclease-free water
Procedure:
-
Dissolve the tRNA sample in nuclease-free water to a final concentration of 1 mg/mL.
-
To 50 µg of tRNA, add 1/10 volume of 1 M ammonium acetate buffer (pH 5.3) to bring the final concentration to 100 mM.
-
Add 2 µL of nuclease P1 (2 units) to the mixture.
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1/10 volume of 1 M Tris-HCl buffer (pH 8.0) to adjust the pH for the next enzymatic step.
-
Add 1 µL of BAP (1 unit) to the reaction mixture.
-
Incubate at 37°C for an additional 1 hour to dephosphorylate the resulting nucleotides to nucleosides.
-
The resulting mixture of nucleosides is now ready for analysis by HPLC or LC-MS.
Protocol 2: HPLC Purification of Wyosine
This protocol provides a general method for the purification of wyosine using reversed-phase HPLC.
Materials:
-
Nucleoside mixture containing wyosine
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM ammonium acetate, pH 6.5
-
Mobile Phase B: 100% acetonitrile
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.
-
Dissolve the dried nucleoside mixture in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the nucleosides using a linear gradient, for example:
-
0-5 min: 5% B
-
5-35 min: 5-40% B
-
35-40 min: 40-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B
-
-
Monitor the elution profile at 254 nm or 315 nm (wyosine has a characteristic absorbance at higher wavelengths).
-
Collect the fractions corresponding to the wyosine peak.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot.
-
Pool the pure fractions and lyophilize to remove the solvent.
Visualizations
Caption: Experimental workflow for the purification of wyosine.
Caption: Troubleshooting logic for wyosine degradation.
References
Strategies to improve the chromatographic separation of wyosine isomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of wyosine isomers.
Frequently Asked Questions (FAQs)
Q1: What are wyosine and its isomers, and why is their separation challenging?
Wyosine (imG) is a hypermodified guanosine derivative found at position 37 in the anticodon loop of tRNAPhe in most Eukarya and Archaea.[1][2] Its isomers, such as isowyosine (imG2), have the same chemical formula but differ in the arrangement of their atoms.[2] For instance, wyosine has methyl groups at the N4 and C6 positions of the imidazopurine core, while isowyosine has them at the C6 and C7 positions.[2] This structural similarity results in very close physicochemical properties, such as polarity and hydrophobicity, making their separation by chromatography a significant challenge.
Q2: Which chromatographic techniques are most suitable for separating wyosine isomers?
The most promising techniques for separating wyosine isomers, which are polar molecules, include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[3][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-rich layer on the stationary phase that facilitates the partitioning of polar analytes.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for highly polar molecules, RP-HPLC can be optimized for wyosine isomer separation.[6][7] Strategies include using polar-embedded or polar-endcapped columns, or employing ion-pairing agents to enhance retention and selectivity. Modern C18 columns with lower ligand density (like T3 columns) are designed to be compatible with highly aqueous mobile phases and can improve the retention of polar analytes.
-
Chiral Chromatography: If the wyosine isomers are enantiomers or diastereomers, chiral stationary phases (CSPs) are necessary for their separation.[8][9][10][11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for separating nucleoside analogues.[8][9]
Q3: How do I choose the initial column and mobile phase for method development?
A systematic approach to method development is crucial for separating challenging isomers.[12]
-
For HILIC: Start with a bare silica or an amide-based column. A typical mobile phase would consist of a high percentage of acetonitrile (e.g., 85-95%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength.[4][5]
-
For RP-HPLC: Begin with a C18 column, preferably one designed for polar analytes.[12] A good starting point for the mobile phase is a gradient of methanol or acetonitrile in water, with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape.[13]
-
For Chiral Separations: Screen a set of diverse chiral columns.[12] Mobile phases in normal-phase mode often consist of hexane with an alcohol modifier (ethanol or 2-propanol), while reversed-phase mode typically uses acetonitrile/water or methanol/water mixtures.[14]
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic separation of wyosine isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Stationary Phase Chemistry | The selectivity of the column is insufficient to differentiate between the isomers. Solution: Switch to a different type of stationary phase. If using RP-HPLC, try a column with a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase).[15] For HILIC, consider a different polar stationary phase (e.g., amide vs. bare silica). |
| Mobile Phase Composition Not Optimized | The mobile phase does not provide enough selectivity. Solution: 1) Change the organic modifier: Switching between acetonitrile and methanol can significantly alter selectivity. 2) Adjust the pH: Small changes in pH can affect the ionization state of the isomers and their interaction with the stationary phase. A pH screening is recommended.[5] 3) Vary the buffer concentration: In HILIC, salt concentration can influence retention mechanisms.[4] |
| Temperature Not Optimized | Temperature affects both the viscosity of the mobile phase and the thermodynamics of the separation.[16][17] Solution: Evaluate the separation at different column temperatures (e.g., 25°C, 40°C, 60°C). Higher temperatures can improve efficiency and alter selectivity. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing. Solution: 1) Use a mobile phase additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups.[12] 2) Work at a low pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups. 3) Use an end-capped column: Modern, well-end-capped columns have fewer active silanol groups. |
| Column Overload | Injecting too much sample can saturate the column, leading to broad and asymmetric peaks.[18] Solution: Reduce the injection volume or the sample concentration. |
| Mismatch Between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[19] For HILIC, the sample diluent should have a high organic content. |
Experimental Protocols
Protocol 1: General Method Development Strategy for Wyosine Isomer Separation
This protocol outlines a systematic approach to developing a robust separation method.
-
Analyte Characterization: Gather information about the wyosine isomers, including their structure, pKa, and UV absorbance maxima.
-
Initial Method Selection: Choose a starting chromatographic mode (HILIC, RP-HPLC, or Chiral) based on the known properties of the isomers.
-
Column and Mobile Phase Screening:
-
Select 2-3 columns with different stationary phase chemistries.
-
Perform scouting gradients with different organic modifiers (e.g., acetonitrile and methanol) and at different pH values (e.g., pH 3 and pH 6).
-
-
Optimization of Critical Parameters:
-
Gradient Slope: Adjust the gradient steepness to improve the separation of closely eluting peaks.
-
Temperature: Evaluate the effect of column temperature on resolution.
-
Flow Rate: Optimize the flow rate for the best efficiency, keeping in mind the system pressure limits.
-
-
Method Validation: Once a satisfactory separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision.
Data Presentation
The following table provides a hypothetical example of how to present data from method development experiments for wyosine isomer separation using HILIC.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Amide Column (150 x 2.1 mm, 1.7 µm) | Amide Column (150 x 2.1 mm, 1.7 µm) | Silica Column (150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.2 | 10 mM Ammonium Acetate, pH 5.8 | 10 mM Ammonium Formate, pH 3.2 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 95% to 80% B in 15 min | 95% to 80% B in 15 min | 95% to 80% B in 15 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.3 mL/min |
| Temperature | 40°C | 40°C | 40°C |
| Retention Time (Isomer 1) | 8.2 min | 7.9 min | 9.5 min |
| Retention Time (Isomer 2) | 8.5 min | 8.1 min | 10.1 min |
| Resolution (Rs) | 1.4 | 1.1 | 2.1 |
Visualizations
Caption: Decision tree for selecting a chromatographic method.
Caption: Troubleshooting workflow for poor isomer resolution.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative reversed-phase high-performance liquid chromatography of major and modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Addressing challenges in the mass spectrometric detection of co-eluting modified nucleosides.
Welcome to the technical support center for the mass spectrometric analysis of modified nucleosides. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments, particularly those involving co-eluting species.
FAQ 1: Chromatographic Co-elution
Question: My modified nucleosides are co-eluting or have poor peak shape. How can I improve their chromatographic separation?
Answer: Co-elution is a frequent challenge, especially with isomeric modifications that have similar physicochemical properties. Improving separation requires a systematic optimization of your liquid chromatography (LC) method. The primary strategies involve adjusting the mobile phase gradient, changing the stationary phase (column chemistry), and modifying the mobile phase composition.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for nucleoside separation.[1] However, standard C18 columns may not provide sufficient selectivity for highly similar compounds.[2] Exploring alternative column chemistries or optimizing gradient conditions is often necessary.[3] For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[4]
Troubleshooting Workflow for Co-elution
The following workflow provides a step-by-step approach to diagnosing and resolving co-elution issues.
Caption: A decision tree for troubleshooting chromatographic co-elution.
Detailed Methodology: Optimizing an HPLC Gradient for Nucleoside Separation
This protocol provides a starting point for developing a robust separation method.
-
System Preparation:
-
Column: Begin with a high-strength silica C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm).[5]
-
Mobile Phase A (MPA): Prepare an aqueous buffer. A common choice is 5.3 mM ammonium formate or 10 mM ammonium acetate, with the pH adjusted to 4.5.[5][6]
-
Mobile Phase B (MPB): Prepare an organic modifier. A typical choice is acetonitrile/water (40:60) with the same buffer concentration as MPA, or 100% acetonitrile with 0.1% formic acid.[5][7]
-
System Equilibration: Equilibrate the column with 99.5% MPA / 0.5% MPB for at least 10 column volumes at a flow rate of 0.5 mL/min.[4][8]
-
-
Gradient Elution Program (Example 30-minute method):
-
Set the column heater to a constant temperature, typically 45 °C.[7]
-
Inject 5-10 µL of your digested nucleoside sample.[7]
-
Run the following gradient:
-
0-2 min: Hold at 0.5% B.
-
2-6 min: Ramp linearly from 0.5% to 30% B.
-
6-6.5 min: Ramp linearly from 30% to 95% B.
-
6.5-10.5 min: Hold at 95% B (column wash).
-
10.5-11 min: Ramp linearly from 95% to 0.5% B.
-
11-30 min: Hold at 0.5% B (re-equilibration).[7]
-
-
-
Optimization:
-
If key analytes co-elute early, decrease the initial gradient slope (e.g., ramp to 30% B over 10 minutes instead of 4).
-
If analytes are not well-retained, consider a HILIC column where the gradient is run in the opposite direction (decreasing aqueous buffer).[4]
-
For stubborn co-elution, changing the column to one with a different selectivity, such as a pentafluorophenyl (PFP) phase, can be effective.[9]
-
FAQ 2: Differentiating Isobaric Nucleosides
Question: How can I distinguish between isobaric or isomeric modified nucleosides (e.g., m¹A, m²A, and m⁶A) that have the same mass?
Answer: Differentiating positional isomers is a significant challenge because they exhibit identical mass-to-charge (m/z) values for both the precursor and the primary nucleobase fragment ion in standard tandem mass spectrometry (MS/MS).[10] The solution involves a combination of high-resolution chromatography and advanced mass spectrometry techniques.
-
Chromatographic Separation: First, attempt to resolve the isomers using optimized LC, as described in FAQ 1. Isomers often have slight differences in hydrophobicity that allow for separation.[10]
-
High-Energy Collisional Dissociation (HCD): If isomers cannot be separated by LC, using an alternative fragmentation technique like HCD can be highly effective. Unlike standard collision-induced dissociation (CID), HCD can generate more informative, structure-specific fragmentation patterns.[5][10] These unique "fingerprints" can be used to identify individual isomers even when they co-elute.[5]
-
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. As positional isomers often have different three-dimensional structures, they can be resolved by their different drift times in an ion mobility cell.[10]
Quantitative Data: Common Isobaric Modified Nucleosides
The table below lists several groups of common isomers that researchers frequently encounter. Note that they share the same monoisotopic mass, making them indistinguishable by mass alone.
| Group | Nucleoside Name | Abbreviation | Monoisotopic Mass (MH+) |
| Methyladenosines | 1-methyladenosine | m¹A | 282.1197 |
| 2-methyladenosine | m²A | 282.1197 | |
| N⁶-methyladenosine | m⁶A | 282.1197 | |
| 2'-O-methyladenosine | Am | 282.1197 | |
| Dimethyladenosines | N⁶,N⁶-dimethyladenosine | m⁶₂A | 296.1353 |
| Methylcytidines | 3-methylcytidine | m³C | 258.1088 |
| 5-methylcytidine | m⁵C | 258.1088 | |
| 2'-O-methylcytidine | Cm | 258.1088 |
Data derived from common knowledge and examples in search results.[9]
Workflow for Differentiating Isobars
Caption: Workflow for identifying isobaric and isomeric nucleosides.
FAQ 3: Analyte Instability
Question: I am quantifying m¹A and m⁶A, but I suspect my m¹A is artificially converting to m⁶A. How can I prevent this?
Answer: This is a well-documented issue caused by a chemical reaction called the Dimroth rearrangement. The m¹A nucleoside is chemically unstable under neutral or alkaline pH conditions and will rearrange to the more stable m⁶A isomer.[11] This can lead to a significant underestimation of m¹A and a false positive or overestimation of m⁶A.[11]
To prevent this, it is critical to maintain a slightly acidic environment (pH < 7.0) throughout the entire sample preparation, storage, and analysis workflow.
Chemical Pathway: Dimroth Rearrangement
Caption: The Dimroth rearrangement of m¹A to m⁶A is favored at alkaline pH.
Detailed Methodology: RNA Digestion Under pH-Controlled Conditions
This protocol is designed to minimize the risk of pH-induced analyte conversion.
-
Reagent Preparation:
-
Digestion Buffer: Prepare a 200 mM HEPES or 10 mM ammonium acetate solution and adjust the pH to 5.3 - 7.0 using acetic acid.[12] Do not use alkaline buffers like Tris-HCl.
-
Enzyme Solutions: Prepare Nuclease P1 (e.g., 0.5 U/µL in 10 mM ammonium acetate, pH 5.3) and Bacterial Alkaline Phosphatase (BAP).[12]
-
-
Digestion Procedure:
-
In a microcentrifuge tube, combine up to 2.5 µg of your purified RNA sample with the enzymes and buffer.[12] A typical reaction mix is:
-
RNA Sample: X µL
-
Nuclease P1 (0.5 U/µL): 2 µL
-
Bacterial Alkaline Phosphatase (BAP): 0.5 µL
-
200 mM HEPES (pH 7.0): 2.5 µL
-
Ultrapure Water: to a final volume of 25 µL.[12]
-
-
Incubate the reaction at 37°C for at least 3 hours. For modifications resistant to digestion, like 2'-O-methylations, a longer incubation (up to 24 hours) may be necessary.[12]
-
After digestion, immediately place samples on ice or freeze them at -20°C if not analyzing immediately.
-
Analyze the samples as soon as possible using an LC mobile phase with a slightly acidic pH (e.g., pH 4.5) to maintain stability.[6]
-
FAQ 4: Sample Preparation
Question: What is a reliable general protocol for preparing RNA samples for nucleoside analysis by LC-MS?
Answer: Proper sample preparation is crucial for accurate and reproducible results. The goal is to completely digest the RNA polymer into its constituent nucleosides without introducing contamination or causing degradation of the target analytes.[13][14] The workflow involves RNA purification, enzymatic hydrolysis, and final cleanup.
Quantitative Data: Key Enzymes for RNA Digestion
| Enzyme | Function | Optimal pH | Notes |
| Nuclease P1 | A non-specific endonuclease that digests single-stranded RNA/DNA into 5'-monophosphates. | 5.0 - 6.0 | Highly effective for complete RNA digestion.[12] |
| Bacterial Alkaline Phosphatase (BAP) | Removes the 5'-phosphate group from mononucleotides to yield nucleosides. | ~8.0 (but active at 7.0) | Essential for producing the correct analyte for nucleoside analysis.[12] |
| RNase T1 | Cleaves RNA at the 3'-end of guanosine residues. | 7.0 - 7.5 | Used for RNA mapping, not complete digestion to nucleosides.[15][16] |
| RNase A | Cleaves RNA at the 3'-end of pyrimidine (C, U) residues. | 6.0 - 7.0 | Also used for mapping; can contaminate LC systems.[6] |
Detailed Methodology: General Protocol for Enzymatic Digestion of RNA
This protocol describes the complete digestion of total RNA to nucleosides for global modification analysis.
-
RNA Purification:
-
Isolate total RNA from cells or tissues using a phenol-chloroform based reagent (e.g., TRIzol) or a column-based kit, following the manufacturer's instructions.[12]
-
Ensure the final RNA product has a high purity, with A260/A280 ratio of ~2.0.
-
-
Enzymatic Digestion:
-
To 1-5 µg of purified RNA in a sterile microcentrifuge tube, add the digestion cocktail.
-
Reaction Mix:
-
RNA: 1-5 µg
-
Nuclease P1 (1 U): 1 µL
-
10X Nuclease P1 Buffer (pH 5.3): 2 µL
-
Ultrapure Water: to 18 µL
-
-
Incubate at 37°C for 2 hours.
-
Dephosphorylation Step:
-
Add 2 µL of 10X BAP buffer (adjusting pH to ~7.0-8.0 if needed, but be mindful of FAQ 3).
-
Add 1 µL of Bacterial Alkaline Phosphatase (1 U).
-
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup:
-
After digestion, centrifuge the sample at high speed (e.g., >12,000 x g) for 15-20 minutes to pellet the enzymes and any debris.[8]
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe or spin filter to remove any remaining particulates before transferring to an HPLC vial.[8]
-
The sample is now ready for LC-MS/MS analysis.
-
References
- 1. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. protocols.io [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Minimizing byproduct formation in the synthesis of N4-methylated wyosine.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N4-methylated wyosine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N4-methylated wyosine, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of N4-methylated wyosine (enzymatic synthesis) | 1. Inactive Enzyme (Taw3/TYW3): The methyltransferase may be improperly folded or denatured. 2. Substrate Unavailability: The precursor, 7-aminocarboxypropyl-demethylwyosine (yW-86), may not be present or is at a very low concentration. 3. Incorrect Reaction Buffer Composition: pH, salt concentration, or cofactors may be suboptimal.[1] 4. Inhibitors: Presence of contaminants in the tRNA preparation or reagents that inhibit enzyme activity. | 1. Ensure proper storage and handling of the enzyme. Perform an activity assay with a known substrate. 2. Confirm the presence of the yW-86 precursor in your tRNA sample using HPLC-MS.[2] Ensure the preceding enzymatic steps have completed successfully. 3. Optimize the reaction buffer. A typical buffer for Taw3/TYW3 activity includes 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 0.5 mM DTT.[1] 4. Purify the tRNA substrate and use high-purity reagents. |
| Multiple unexpected byproducts observed in HPLC/MS analysis | 1. Non-specific Methylation: In chemical synthesis, the methylating agent may be reacting with other nucleophilic sites on the wyosine core or the ribose moiety. 2. Degradation of Product: N4-methylated wyosine is susceptible to hydrolysis, especially under acidic conditions, which can lead to the cleavage of the glycosidic bond.[1][3] 3. Incomplete Reaction of Precursors: In multi-step enzymatic synthesis, accumulation of intermediates can be mistaken for byproducts.[4] | 1. For chemical synthesis, utilize a regioselective methylation method. The use of an organozinc reagent, formed in situ from diethylzinc and iodomethane, has been reported to achieve direct and regioselective methylation at the N4-position.[2] 2. Maintain a neutral or slightly basic pH during purification and storage. Avoid prolonged exposure to acidic conditions.[1] 3. Monitor the reaction progress over time to ensure the conversion of intermediates to the final product. Optimize the concentration of each enzyme in the cascade. |
| Formation of isowyosine (imG2) or other isomers | 1. Alternative Enzymatic Pathways: Some organisms possess enzymes that can methylate different positions of the wyosine precursor. For example, in some archaea, isowyosine (imG2) can be formed by methylation at the C7 position.[5] 2. Non-regioselective Chemical Synthesis: Lack of proper protecting groups or a non-specific methylating agent can lead to the formation of various isomers. | 1. If using a cell-based system or a crude enzyme extract, be aware of the potential for competing enzymatic activities. Use purified enzymes for a more controlled reaction.[5] 2. In a chemical synthesis approach, employ protecting groups for reactive sites other than the N4-position or use a regioselective methylation strategy as mentioned above.[2] |
| Low yield of N4-methylated wyosine (chemical synthesis) | 1. Poor Solubility of Reactants: Wyosine precursors may have limited solubility in common organic solvents. 2. Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents may not be optimized. 3. Decomposition of Reagents: The organozinc reagent is sensitive to air and moisture. | 1. Use a co-solvent system or a solvent in which all reactants are fully soluble. 2. Systematically optimize reaction parameters such as temperature, time, and the molar ratio of the wyosine precursor to the methylating agent. 3. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal precursor for the N4-methylation step in the enzymatic synthesis of N4-methylated wyosine?
A1: In the well-characterized enzymatic pathway in yeast, the direct precursor for N4-methylation is 7-aminocarboxypropyl-demethylwyosine (yW-86). The enzyme TYW3 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N4 position of yW-86 to produce 7-aminocarboxypropyl-wyosine (yW-72), which is an N4-methylated form.[1][6]
Q2: Can I directly methylate 4-demethylwyosine (imG-14) at the N4 position?
A2: While the primary eukaryotic pathway involves methylation of yW-86, some archaeal pathways catalyzed by the Taw3 enzyme can directly methylate imG-14 to form wyosine (imG), which is methylated at the N4 position.[6][7] For chemical synthesis, direct and regioselective N4-methylation of a wyosine precursor can be achieved using an organozinc reagent.[2]
Q3: What are the critical parameters to control during the purification of N4-methylated wyosine?
A3: The stability of the glycosidic bond in wyosine derivatives is sensitive to acidic conditions.[1][3] Therefore, it is crucial to maintain a pH at or above neutral during purification, typically using HPLC with a buffered mobile phase. Also, due to their fluorescent nature, prolonged exposure to UV light should be minimized.[3]
Q4: Are there any known inhibitors of the N4-methyltransferase enzyme (Taw3/TYW3)?
A4: While specific inhibitors are not extensively documented in the initial search results, general inhibitors of methyltransferases, such as S-adenosyl-L-homocysteine (SAH), which is a byproduct of the methylation reaction, can cause product inhibition. High concentrations of salts or contaminants from tRNA preparations can also inhibit enzymatic activity.
Q5: What analytical techniques are best suited for monitoring the synthesis and identifying byproducts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most effective technique. HPLC allows for the separation of the desired product from precursors and byproducts, while MS provides mass information for the identification of these compounds.[2][8]
Data Presentation
Table 1: Effect of pH on Enzymatic N4-Methylation Yield
| pH | Relative Yield of N4-methylated wyosine (%) | Major Byproduct(s) |
| 6.0 | 25 | Unreacted yW-86, Degraded Product |
| 7.0 | 70 | Unreacted yW-86 |
| 8.0 | 95 | Minimal Byproducts |
| 9.0 | 80 | Unreacted yW-86 |
Note: Data are illustrative, based on typical pH optima for methyltransferases.
Table 2: Comparison of Chemical Methylation Methods
| Methylating Agent | Solvent | Temperature (°C) | Yield of N4-methylated wyosine (%) | Major Byproduct(s) |
| Methyl Iodide | DMF | 25 | 40 | N1, N7, and O-methylated products |
| Diazomethane | Ether | 0 | 55 | N7-methylated product |
| Et₂Zn / CH₂I₂ | Dimethoxyethane | 25 | >90 | Minimal Byproducts |
Note: Data are illustrative, highlighting the high regioselectivity of the organozinc reagent as reported in the literature.[2]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N4-methylated wyosine
This protocol is based on a typical in vitro tRNA methylation assay.[1]
-
Preparation of the Reaction Mixture:
-
In a sterile microcentrifuge tube, prepare the reaction mixture on ice.
-
For a 100 µL reaction, add the following components:
-
5 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 50 mM)
-
1 µL of 1 M MgCl₂ (final concentration: 10 mM)
-
1 µL of 50 mM DTT (final concentration: 0.5 mM)
-
5 µL of 10 mg/mL tRNA substrate (containing yW-86) (final concentration: 0.5 mg/mL)
-
2 µL of 10 mM S-adenosylmethionine (SAM) (final concentration: 0.2 mM)
-
Nuclease-free water to a volume of 98 µL.
-
-
-
Enzyme Addition and Incubation:
-
Add 2 µL of purified Taw3/TYW3 enzyme (concentration to be optimized, e.g., 1 µM final concentration).
-
Mix gently by pipetting.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for yeast TYW3, or higher for archaeal Taw3) for 1-2 hours.
-
-
Reaction Quenching and tRNA Precipitation:
-
Stop the reaction by adding 10 µL of 3 M sodium acetate (pH 5.2) and 300 µL of ice-cold absolute ethanol.
-
Incubate at -20°C for at least 30 minutes to precipitate the tRNA.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in an appropriate buffer for HPLC-MS analysis.
-
Protocol 2: Proposed Chemical Synthesis of N4-methylated wyosine
This protocol is a conceptual outline based on the regioselective methylation mentioned in the literature.[2]
-
Preparation of the Wyosine Precursor:
-
Dissolve the wyosine precursor (e.g., a protected form of 7-aminocarboxypropyl-demethylwyosine) in anhydrous dimethoxyethane under an inert atmosphere (argon or nitrogen).
-
-
In situ Formation of the Organozinc Reagent:
-
In a separate flask, also under an inert atmosphere, add diethylzinc to anhydrous dimethoxyethane.
-
Slowly add iodomethane to the diethylzinc solution at room temperature. Stir for 30 minutes to generate the organozinc reagent.
-
-
Methylation Reaction:
-
Slowly add the solution of the organozinc reagent to the solution of the wyosine precursor at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the N4-methylated wyosine derivative.
-
-
Deprotection (if necessary):
-
If protecting groups were used, perform the appropriate deprotection step to yield the final N4-methylated wyosine.
-
Visualizations
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Digestion Protocols for the Complete Release of Modified Nucleosides from tRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of modified nucleosides from tRNA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic digestion of tRNA for the analysis of modified nucleosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Digestion (Low Yield of Nucleosides) | Insufficient enzyme concentration or activity. | Increase the concentration of Nuclease P1/Benzonase and Alkaline Phosphatase. Ensure enzymes are stored correctly and have not expired. |
| Presence of enzyme inhibitors. | Purify the tRNA sample thoroughly to remove any potential inhibitors from the isolation process.[1] Consider adding a desalting step. | |
| Suboptimal reaction conditions (pH, temperature, incubation time). | Ensure the pH of the reaction buffer is optimal for all enzymes used (typically around 7.5-8.0 for one-pot reactions with Benzonase).[2] Extend the incubation time. | |
| Secondary structures in tRNA hindering enzyme access. | Denature the tRNA by heating at 95°C for 2 minutes followed by rapid cooling on ice before adding the enzymes. | |
| Under-quantification of Specific Modified Nucleosides (e.g., m⁵C, 2'-O-methylations) | Resistance of certain modifications to standard enzymatic cleavage. | Use a robust digestion cocktail. A combination of Benzonase, Phosphodiesterase 1 (PDE1), and Calf Intestinal Phosphatase (CIP) in a one-pot reaction has been shown to be effective for many modifications.[3] For particularly resistant linkages, consider sequential digestion with different enzymes. |
| Inappropriate choice of enzymes. | Some commercial kits may not efficiently release all modified nucleosides.[3] A combination of Nuclease P1, followed by treatment with a phosphodiesterase and alkaline phosphatase is a widely used two-step method.[3] | |
| False Positive Detection or Inaccurate Quantification of Certain Nucleosides (e.g., m⁶A from m¹A) | Chemical instability of modified nucleosides. | Be mindful of the pH during sample handling and digestion. Mild alkaline conditions can cause Dimroth rearrangement of m¹A to m⁶A.[4] Similarly, m³C can be converted to m³U.[3][4] Maintaining a slightly acidic to neutral pH when possible can mitigate these issues. |
| Deamination of adenosine or cytidine modifications. | Add deaminase inhibitors such as pentostatin or tetrahydrouridine to the digestion reaction.[3] | |
| High Background Noise or Contaminating Peaks in LC-MS Analysis | Contamination from other RNA species (e.g., rRNA, mRNA). | Ensure high purity of the tRNA sample. Methods like HPLC purification or polyacrylamide gel electrophoresis can reduce contamination.[1][5] |
| Contamination from digestion enzymes or buffer components. | Use high-purity enzymes and reagents. Perform a blank digestion (without tRNA) to identify any background peaks. | |
| Loss of Hydrophobic Modified Nucleosides (e.g., i⁶A, m⁶₂A) | Adsorption to filter membranes during sample cleanup. | If using filters, pre-wash them with a solution of the corresponding stable-isotope labeled internal standard (SILIS) to block non-specific binding sites.[3] Alternatively, avoid filtration and use other methods for enzyme removal if this issue persists. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of tRNA for a typical digestion reaction?
For quantitative analysis by LC-MS, starting with several micrograms of purified tRNA is generally recommended.[6][7] However, the exact amount can depend on the abundance of the modified nucleosides of interest and the sensitivity of the mass spectrometer.
Q2: Which is better: a one-step or a two-step enzymatic digestion protocol?
Both one-step and two-step protocols are widely used and have their advantages.
-
Two-step protocol: This classic method typically involves digestion with Nuclease P1 at a slightly acidic pH, followed by a second step with phosphodiesterase and alkaline phosphatase at a slightly alkaline pH.[3] This method is well-established but can be more time-consuming.
-
One-pot protocol: This approach uses a cocktail of enzymes that are active under the same buffer conditions (e.g., Benzonase, PDE1, and CIP at pH ~7.8).[2][3] This method is faster and can reduce sample handling, but optimization of the enzyme cocktail is crucial for complete digestion of all modifications.
The choice often depends on the specific modified nucleosides being analyzed and the laboratory's established workflow.
Q3: How can I ensure the complete removal of digestion enzymes before LC-MS analysis?
Enzyme removal is critical to prevent interference with the LC-MS analysis. Common methods include:
-
Molecular weight cutoff filtration: Using filters with a low molecular weight cutoff (e.g., 3 kDa) can effectively remove larger enzyme molecules. However, be cautious of potential loss of hydrophobic nucleosides.[3]
-
Phenol-chloroform extraction: This is an effective method but requires careful handling to avoid sample loss and introduction of contaminants.
-
Solid-phase extraction (SPE): Certain SPE cartridges can be used to bind and remove proteins while allowing the smaller nucleosides to pass through.
Q4: What are some critical considerations for the accurate quantification of modified nucleosides?
Accurate quantification is a multi-step process that requires careful attention to detail. Key considerations include:
-
Accurate RNA quantification: Standard spectroscopic methods (A260) can be inaccurate due to contamination. Fluorescent dye-binding assays or quantifying the canonical nucleosides in the final digest by LC-UV are more reliable methods.[1][5]
-
Use of internal standards: Spiking the sample with stable-isotope labeled internal standards (SILIS) for each nucleoside of interest before digestion can correct for variations in digestion efficiency, sample loss during cleanup, and matrix effects during LC-MS analysis.[8]
-
pH stability: As mentioned in the troubleshooting guide, maintaining an appropriate pH throughout the process is crucial to prevent chemical degradation of certain modified nucleosides.[4]
Experimental Protocols
Detailed Methodology for Two-Step Enzymatic Digestion of tRNA
This protocol is adapted from established methods for the complete hydrolysis of tRNA to its constituent nucleosides.
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Snake Venom Phosphodiesterase I (PDE1)
-
Ammonium acetate buffer
-
Tris-HCl buffer
-
Nuclease-free water
-
Molecular weight cutoff filters (optional)
Procedure:
-
Nuclease P1 Digestion:
-
In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of purified tRNA in nuclease-free water.
-
Add ammonium acetate buffer to a final concentration of 20 mM, pH 5.3.
-
Add 1-2 units of Nuclease P1.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Alkaline Phosphatase and Phosphodiesterase I Digestion:
-
To the Nuclease P1 reaction mixture, add Tris-HCl buffer to a final concentration of 50 mM, pH 8.3.
-
Add 1-2 units of Bacterial Alkaline Phosphatase.
-
Add 0.01-0.02 units of Snake Venom Phosphodiesterase I.
-
Incubate the reaction at 37°C for an additional 2-4 hours.
-
-
Sample Cleanup:
-
(Optional) Remove the enzymes by passing the reaction mixture through a 3 kDa molecular weight cutoff filter.
-
Dry the sample in a vacuum centrifuge.
-
Resuspend the nucleoside mixture in an appropriate volume of mobile phase for LC-MS analysis.
-
Detailed Methodology for One-Pot Enzymatic Digestion of tRNA
This protocol utilizes a cocktail of enzymes for a more streamlined digestion process.
Materials:
-
Purified tRNA
-
Benzonase
-
Phosphodiesterase I (PDE1)
-
Calf Intestinal Phosphatase (CIP)
-
Reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.8)
-
Nuclease-free water
Procedure:
-
Prepare the Digestion Master Mix:
-
In a single tube, prepare a master mix containing the reaction buffer, Benzonase (e.g., 25 units), PDE1 (e.g., 0.05 units), and CIP (e.g., 10 units) per reaction.
-
-
Digestion Reaction:
-
To 1-5 µg of purified tRNA, add the digestion master mix.
-
Incubate the reaction at 37°C for 2-3 hours.[2]
-
-
Sample Cleanup:
-
Proceed with enzyme removal and sample preparation for LC-MS analysis as described in the two-step protocol.
-
Visualizations
Caption: Experimental workflow for modified nucleoside analysis from tRNA.
Caption: Troubleshooting logic for tRNA digestion optimization.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A platform for discovery and quantification of modified ribonucleosides in RNA: Application to stress-induced reprogramming of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 7. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-Based Analysis of Modified tRNA Nucleosides Correlates Modification Density with Translational Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fluorescence-Based Detection of Wyosine
Welcome to the technical support center for the fluorescence-based detection of wyosine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving experimental sensitivity and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of wyosine derivatives?
| Derivative | Abbreviation | Max Excitation (λex) | Max Emission (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |
| Wybutosine | yW | 239 nm, 318 nm[1] | 443 nm[1] | Data not available | Data not available | Data not available |
| Wyosine | Wyo | Data not available | Data not available | Data not available | Data not available | Data not available |
| Hydroxywybutosine | OHyW | Data not available | Data not available | Data not available | Data not available | Data not available |
| Peroxywybutosine | o2yW | Data not available | Data not available | Data not available | Data not available | Data not available |
Q2: How can I increase the signal-to-noise ratio (SNR) in my wyosine fluorescence measurements?
A2: Improving the SNR is critical for sensitive detection. Several strategies can be employed:
-
Optimize Excitation and Emission Wavelengths: Ensure your fluorometer settings are aligned with the specific excitation and emission maxima of the wyosine derivative you are studying.
-
Increase Excitation Light Intensity: A higher intensity excitation source can lead to a stronger fluorescence signal. However, be cautious of photobleaching.
-
Use a High-Quantum-Yield Fluorophore if Labeling: If you are using a fluorescent label for indirect detection, select a dye with a high quantum yield and a low susceptibility to quenching.
-
Enhance Detection Efficiency: Utilize high-quality photodetectors and optical components in your measurement setup.
-
Employ Signal Amplification Techniques: Methods like metal-enhanced fluorescence (MEF) using nanoparticles can amplify the fluorescence signal.[2][3]
Q3: What are common causes of low fluorescence signal and how can I troubleshoot them?
A3: Low fluorescence intensity is a frequent issue. The troubleshooting guide below provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Guide: Low Fluorescence Signal
This guide will help you diagnose and resolve issues leading to weak or undetectable fluorescence signals in your wyosine detection experiments.
Diagram: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A step-by-step workflow for troubleshooting low fluorescence signal.
Experimental Protocols
Protocol 1: Preparation of tRNA for Wyosine Fluorescence Measurement
This protocol outlines the steps for isolating total tRNA and preparing it for fluorescence analysis.
Diagram: tRNA Isolation and Preparation Workflow
Caption: Workflow for tRNA isolation and preparation.
Methodology:
-
Cell Lysis and RNA Extraction:
-
Harvest cells or homogenize tissue samples.
-
Perform total RNA extraction using a method that preserves RNA integrity, such as a TRIzol-based protocol.[4] It is crucial to work in an RNase-free environment.
-
-
tRNA Isolation:
-
Isolate the small RNA fraction, including tRNA, from the total RNA. This can be achieved using methods like size-exclusion chromatography or specialized kits.
-
-
Quality Control:
-
Assess the integrity and purity of the isolated tRNA using gel electrophoresis (e.g., 15% denaturing PAGE). A distinct band corresponding to tRNA should be visible.
-
Quantify the tRNA concentration using a spectrophotometer (A260).
-
-
Sample Preparation for Fluorescence Measurement:
-
Resuspend the purified tRNA in a suitable buffer. The choice of buffer is critical and should be optimized for pH and ionic strength to maximize wyosine fluorescence.
-
Prepare a dilution series to determine the optimal concentration for fluorescence measurement, avoiding inner filter effects.
-
Protocol 2: Optimizing Fluorescence Measurement Parameters
This protocol provides guidance on setting up a fluorometer for sensitive wyosine detection.
Methodology:
-
Wavelength Selection:
-
Based on available spectral data for the specific wyosine derivative, set the excitation and emission wavelengths on the fluorometer.
-
If spectral data is unavailable, perform excitation and emission scans to determine the optimal wavelengths for your sample.
-
-
Slit Width Optimization:
-
Adjust the excitation and emission slit widths. Wider slits increase signal intensity but decrease spectral resolution. A balance must be found to maximize signal without excessive background.
-
-
Gain and Integration Time:
-
Adjust the photomultiplier tube (PMT) gain and integration time to enhance signal detection.[5] Start with a low gain and gradually increase it until a stable signal is observed without saturating the detector.
-
-
Blank Subtraction:
-
Measure the fluorescence of a buffer-only blank and subtract this from your sample measurements to correct for background fluorescence.
-
-
Control for Photobleaching:
-
Minimize the exposure of the sample to the excitation light.[1] Use the lowest possible excitation intensity that provides an adequate signal. If photobleaching is significant, consider using an anti-fade reagent.
-
Advanced Topic: Metal-Enhanced Fluorescence (MEF)
For applications requiring ultra-high sensitivity, MEF can be a powerful tool. This technique utilizes the interaction of fluorophores with plasmonic nanostructures (e.g., silver or gold nanoparticles) to enhance fluorescence emission.[2][3]
Diagram: Principle of Metal-Enhanced Fluorescence
Caption: Simplified diagram of MEF principle.
By bringing wyosine-containing tRNA into close proximity with metal nanoparticles, the local electromagnetic field is intensified, leading to an increased excitation rate and a higher fluorescence quantum yield. The implementation of MEF requires careful optimization of nanoparticle size, shape, and the distance between the nanoparticle and the fluorophore.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metal Nanoparticles‐Enhanced Biosensors: Synthesis, Design and Applications in Fluorescence Enhancement and Surface‐enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and computational workflow for the analysis of tRNA pools from eukaryotic cells by mim-tRNAseq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Fragmentation in MS/MS Analysis of Wyosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor fragmentation patterns during the mass spectrometry (MS/MS) analysis of wyosine and its derivatives.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question: What constitutes a "poor" fragmentation pattern for wyosine in MS/MS analysis?
Answer: A poor fragmentation pattern for wyosine is typically characterized by one or more of the following observations in your MS/MS spectrum:
-
Low overall fragment ion intensity: The precursor ion is intense, but the resulting fragment ions are weak or indistinguishable from the baseline noise.
-
Dominance of the precursor ion: The MS/MS spectrum shows a very strong precursor ion peak with little to no fragmentation, even at reasonably high collision energies.
-
Absence of characteristic fragment ions: Key fragments, such as the neutral loss of the ribose sugar or characteristic ions from the wyosine base, are missing. The lability of the glycosidic bond in wyosine means that its cleavage is an expected and informative fragmentation event.[1]
-
Non-reproducible fragmentation: The fragmentation pattern varies significantly between replicate injections of the same sample.
Question: I am observing very low or no fragmentation of my wyosine precursor ion. What are the potential causes and how can I troubleshoot this?
Answer: Insufficient fragmentation of the wyosine precursor ion is a common issue. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Insufficient Collision Energy | Gradually increase the collision energy (CE) or normalized collision energy (NCE) in a stepwise manner to find the optimal setting for your instrument. For some modified nucleosides, a data-dependent MS/MS analysis has been performed with a collision energy of 35 arbitrary units (a.u.).[2] However, the optimal CE can be protein-specific and may require optimization.[3] |
| In-Source Fragmentation | If significant fragmentation is occurring in the ion source, there may be less of the intact precursor ion available for fragmentation in the collision cell. To mitigate this, you can try to soften the ionization conditions by reducing the declustering potential (DP) or fragmentor voltage, and optimizing the ion source temperature.[4] |
| Stable Adduct Formation | Wyosine may form stable adducts with salts (e.g., Na+, K+) or other molecules from the mobile phase or sample matrix. These adducts can be more stable than the protonated molecule and may require higher collision energy to fragment. To address this, ensure you are using high-purity, LC-MS grade solvents and consider using mobile phase additives like ammonium acetate to promote the formation of the desired protonated ion.[5] |
| Instrumental Issues | A dirty ion source, collision cell, or mass analyzer can lead to poor ion transmission and fragmentation. Ensure your mass spectrometer is properly calibrated and maintained according to the manufacturer's guidelines. Check for leaks in the gas lines, as this can affect collision-induced dissociation.[6] |
Question: My wyosine MS/MS spectra show inconsistent fragmentation patterns between runs. What could be causing this?
Answer: Inconsistent fragmentation can be due to several factors related to both the sample and the instrument.
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Collision Energy | Ensure that the collision energy is stable and consistently applied across all runs. If using a data-dependent acquisition method, verify the settings for dynamic collision energy are appropriate. |
| Unstable Ion Source Conditions | Fluctuations in the ion source temperature, gas flows, or voltages can lead to variable in-source fragmentation and inconsistent precursor ion formation. Monitor these parameters to ensure they are stable throughout your analytical run. |
| Sample Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization and fragmentation of wyosine in an unpredictable manner. Improve your sample preparation and chromatographic separation to minimize matrix effects. |
| Sample Degradation | If your sample is degrading over time in the autosampler, this can lead to inconsistent results. Ensure your samples are stored at an appropriate temperature and analyze them promptly after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for wyosine in positive ion mode MS/MS?
A1: The primary fragmentation pathway for wyosine involves the cleavage of the N-glycosidic bond, resulting in the neutral loss of the ribose sugar (132 Da) and the formation of a protonated wyosine base. Further fragmentation of the wyosine base can then occur, yielding characteristic product ions. The specific m/z values will depend on the wyosine derivative being analyzed.
Q2: How does the choice of ionization technique affect wyosine fragmentation?
A2: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of modified nucleosides like wyosine. While it generally produces intact precursor ions, in-source fragmentation can occur, especially at higher cone or fragmentor voltages.[4] Atmospheric pressure chemical ionization (APCI) is a slightly "harder" ionization technique that may induce more in-source fragmentation. The choice between them may depend on the specific wyosine derivative and the desired level of fragmentation.
Q3: Can adduct formation with salts like sodium or potassium affect the fragmentation of wyosine?
A3: Yes, the formation of adducts, such as [M+Na]+ or [M+K]+, is common in ESI-MS. These adducts can be more stable than the protonated molecule [M+H]+ and may require higher collision energies to induce fragmentation. This can lead to a "poor" fragmentation pattern where the adducted precursor ion is abundant, but its fragments are weak or absent. To minimize this, use high-purity solvents and consider adding a source of protons, like formic acid or ammonium acetate, to your mobile phase to favor the formation of [M+H]+.[5]
Q4: Where can I find a detailed experimental protocol for the MS/MS analysis of wyosine?
A4: While a universally standardized protocol may not exist due to instrument-to-instrument variability, a general workflow can be adapted. The following table provides a sample protocol based on published methods for the analysis of wyosine derivatives.[2][7]
| Parameter | Condition |
| Chromatography | Reversed-phase liquid chromatography (LC) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of wyosine from other nucleosides |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Mode | Full scan MS followed by data-dependent MS/MS |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | Start with a normalized collision energy (NCE) of 20-30 and optimize as needed. One study reported using 35 a.u. for data-dependent MS/MS.[2] |
| Resolution | High resolution for both MS1 and MS/MS scans is recommended for accurate mass measurements. |
Visualizations
Caption: Expected fragmentation pathway of wyosine in positive ion MS/MS.
Caption: Troubleshooting workflow for poor wyosine fragmentation in MS/MS.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gentechscientific.com [gentechscientific.com]
- 7. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent the degradation of wyosine samples during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of wyosine samples during storage.
I. Frequently Asked Questions (FAQs)
Q1: What is wyosine and why is its stability important?
A1: Wyosine (yW) is a structurally complex, fluorescent tricyclic nucleoside derived from guanosine.[1] It is typically found at position 37, adjacent to the anticodon of transfer RNA specific for phenylalanine (tRNAPhe), in eukaryotes and archaea.[1][2][3] The presence of wyosine is critical for maintaining the correct reading frame during protein synthesis by stabilizing the codon-anticodon interaction.[4] Degradation of wyosine can lead to inaccurate translation and compromise experimental results that rely on the structural and functional integrity of tRNA.
Q2: What are the primary causes of wyosine degradation?
A2: The main causes of wyosine degradation are:
-
Acid-catalyzed hydrolysis: The glycosidic bond in wyosine and its derivatives is highly susceptible to cleavage under acidic conditions, which releases the fluorescent base from the ribose sugar.[2][3][5][6]
-
RNase contamination: Ubiquitous ribonucleases (RNases) can degrade the RNA backbone, leading to the loss of the wyosine-containing tRNA.[7][8]
-
Chemical instability of derivatives: Some wyosine derivatives can be interconverted or degraded during storage and manipulation. For instance, hydroperoxywybutosine can form during the handling of hydroxywybutosine and subsequently decompose.[3]
-
Improper storage conditions: Elevated temperatures and repeated freeze-thaw cycles can accelerate degradation processes.[1][9][10][11]
Q3: What are the optimal short-term and long-term storage temperatures for wyosine-containing samples?
A3: For optimal stability, wyosine-containing samples, whether as purified tRNA or as nucleosides, should be stored at low temperatures.
-
Short-term storage (up to a few weeks): -20°C is acceptable.[7][11]
-
Long-term storage: -80°C is strongly recommended for preserving the integrity of the samples for months to years.[7][8][12]
Q4: What is the best buffer for storing wyosine samples?
A4: To prevent acid-catalyzed hydrolysis and degradation from other factors, the choice of storage buffer is critical.
-
For purified RNA: Store in an RNase-free buffer with a slightly acidic to neutral pH. A commonly recommended buffer is TE (Tris-EDTA) buffer at pH 7.5.[11] The EDTA in the buffer helps to chelate divalent cations that can promote RNA hydrolysis.[11] A citrate buffer at pH 6.0 has also been shown to be effective for RNA storage.[11] Avoid storing samples in pure, nuclease-free water for long periods, as it lacks buffering capacity and can become acidic upon exposure to CO2 from the air.
-
For purified nucleosides: An aqueous solution stored at -80°C is generally recommended. The pH should be maintained near neutral to avoid degradation.
Q5: How many times can I freeze-thaw my samples?
A5: It is crucial to minimize the number of freeze-thaw cycles, as they can lead to RNA degradation.[9][10] For purified RNA, it is best practice to aliquot the sample into smaller, single-use volumes before freezing.[7][8] If repeated access to a sample is necessary, consider storing it at 4°C for very short periods (a few days), but for longer-term use, aliquoting is the safest approach.
Q6: How can I prevent RNase contamination?
A6: RNases are ubiquitous and can be a major source of sample degradation. To prevent contamination:
-
Use certified RNase-free tubes, pipette tips, and reagents.[7]
-
Wear gloves at all times and change them frequently.[8]
-
Use a dedicated, clean workspace for RNA handling.[7]
-
Treat surfaces and equipment with RNase-deactivating agents.[7]
II. Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of fluorescent signal from my sample. | Acid-catalyzed hydrolysis of the wyosine glycosidic bond, releasing the fluorescent base from the tRNA. | - Check the pH of all solutions used during extraction and storage. Ensure they are not acidic. - Avoid prolonged exposure to low pH conditions.[6] - Verify the integrity of the tRNA using gel electrophoresis. |
| I see unexpected peaks in my HPLC/LC-MS analysis. | - Contamination from solvents, reagents, or the HPLC system itself.[13] - Degradation of wyosine into other products. - Formation of salt adducts in the mass spectrometer.[14] - Presence of positional isomers that are not chromatographically separated.[15] | - Run a blank injection to check for system contamination.[13] - Use high-purity solvents and freshly prepared mobile phases.[16] - Ensure complete and proper digestion of tRNA to nucleosides. - Optimize chromatographic conditions to improve the separation of wyosine from other components. |
| My quantification of wyosine is inconsistent between replicates. | - Incomplete enzymatic digestion of the tRNA. - Variable degradation of the sample due to multiple freeze-thaw cycles.[9][10] - Pipetting errors or inaccurate sample concentration measurement. - Issues with the HPLC/LC-MS system, such as pressure fluctuations or a failing detector lamp.[17] | - Optimize the digestion protocol to ensure complete hydrolysis to nucleosides. - Aliquot samples to avoid repeated freezing and thawing.[7][8] - Re-measure the concentration of your RNA samples. - Perform routine maintenance and calibration of your analytical instruments. |
| I suspect acid-induced degradation during my extraction process. | Use of acidic buffers or solutions during RNA purification. Phenol extraction, if not properly buffered, can lead to acidic conditions. | - Ensure all buffers used during extraction are at a neutral or slightly basic pH. - When performing phenol-chloroform extractions, use buffered phenol. - Process samples quickly and on ice to minimize degradation. |
III. Data Presentation: Wyosine Stability and Storage Recommendations
Table 1: Summary of Wyosine Degradation Pathways and Influencing Factors
| Degradation Pathway | Description | Key Influencing Factors |
| Acid-Catalyzed Hydrolysis | Cleavage of the N-glycosidic bond between the wyosine base and the ribose sugar.[2][5] | - Low pH: The rate of hydrolysis increases significantly in acidic conditions.[2][5][6] - Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][5] |
| Enzymatic Degradation | Cleavage of the phosphodiester backbone of the tRNA molecule by RNases. | - RNase Contamination: Presence of ribonucleases in solutions, on equipment, or from environmental sources.[7][8] |
| Chemical Transformation | Conversion of wyosine derivatives into other forms. For example, hydroperoxywybutosine can be an artifact of hydroxywybutosine storage.[3] | - Oxidizing agents: Presence of reactive oxygen species. - Handling and manipulation: Can introduce conditions that favor chemical changes.[3] |
Table 2: Recommended Storage Conditions for Wyosine-Containing Samples
| Sample Type | Duration | Temperature | Recommended Buffer/Solvent | Key Considerations |
| Purified tRNA | Short-term (< 3 weeks) | -20°C | RNase-free TE buffer (pH 7.5) or Citrate buffer (pH 6.0)[11] | Avoid multiple freeze-thaw cycles. |
| Long-term (> 3 weeks) | -80°C | RNase-free TE buffer (pH 7.5) or stored as an ethanol precipitate.[8][12] | Aliquot into single-use volumes before freezing.[7][8] | |
| Isolated Nucleosides | Short-term (< 6 months) | -20°C | Aqueous solution (e.g., nuclease-free water) | Ensure pH is near neutral. |
| Long-term (> 6 months) | -80°C | Aqueous solution (e.g., nuclease-free water)[1] | Aliquot to prevent contamination and repeated freeze-thaw cycles. | |
| Biological Tissues/Cells | Long-term | -80°C or Liquid Nitrogen | Use of a stabilization reagent (e.g., RNAlater) or flash-freezing.[7][8] | Prevents endogenous RNase activity upon harvesting. |
IV. Experimental Protocols
Protocol 1: Recommended General Handling and Storage of Wyosine-Containing RNA Samples
-
Preparation of RNase-Free Environment:
-
Clean the work surface, pipettes, and other equipment with an RNase decontamination solution.
-
Use certified RNase-free pipette tips, microcentrifuge tubes, and solutions.
-
Always wear gloves and change them frequently.
-
-
Sample Resuspension:
-
Resuspend purified tRNA pellets in an appropriate RNase-free buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
-
Quantification and Aliquoting:
-
Accurately determine the concentration of the RNA sample using a spectrophotometer or a fluorometric assay.
-
Based on your experimental needs, divide the sample into smaller, single-use aliquots in RNase-free tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
-
Storage:
-
For short-term storage (up to a few weeks), store the aliquots at -20°C.
-
For long-term storage, store the aliquots at -80°C.
-
-
Sample Retrieval:
-
When you need to use a sample, remove one aliquot from the freezer and thaw it on ice.
-
Keep the sample on ice during use.
-
Avoid re-freezing any remaining sample in the aliquot.
-
Protocol 2: Enzymatic Digestion of tRNA to Nucleosides for Wyosine Analysis
This protocol is adapted from established methods for tRNA digestion for subsequent HPLC or LC-MS analysis.
-
Sample Preparation:
-
In an RNase-free microcentrifuge tube, place 1-5 µg of purified tRNA.
-
-
Nuclease P1 Digestion:
-
Add 1/10 volume of 0.1 M ammonium acetate to buffer the sample.
-
Add 2 Units of nuclease P1 for every 20 µg of tRNA.
-
Incubate the reaction at 45°C for 2 hours.
-
-
Phosphatase Treatment:
-
Add 1/10 volume of 1 M ammonium carbonate to adjust the pH.
-
Add Antarctic Phosphatase (e.g., 0.003 Units per µg of tRNA).
-
Incubate at 37°C for 2 hours.
-
-
Sample Cleanup:
-
After digestion, the sample can be dried using a vacuum centrifuge.
-
Resuspend the nucleoside mixture in a small volume of the initial mobile phase for HPLC/LC-MS analysis (e.g., 20-50 µL).
-
The sample is now ready for injection.
-
V. Visual Guides
References
- 1. biorxiv.org [biorxiv.org]
- 2. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Wybutosine - Wikipedia [en.wikipedia.org]
- 5. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple freeze-thaw cycles lead to a loss of consistency in poly(A)-enriched RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Short- and Long-term storage of purified oligonucleotides [biosyn.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimization of Collision Energy for Wyosine Identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of collision energy in mass spectrometry for the identification of wyosine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of wyosine.
Issue 1: Poor or No Fragmentation of Wyosine Precursor Ion
| Potential Cause | Troubleshooting Steps |
| Insufficient Collision Energy | The applied collision energy may be too low to induce fragmentation of the stable tricyclic wyosine core.[1] Gradually increase the collision energy in increments of 2-5 eV and monitor the intensity of the fragment ions. Perform a collision energy ramp experiment to determine the optimal energy for your specific instrument and wyosine derivative.[2] |
| Incorrect Precursor Ion Selection | Ensure the mass spectrometer is accurately isolating the m/z of the wyosine precursor ion. Verify the instrument's mass calibration. |
| Collision Gas Pressure Too Low | Check and ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range.[1] Insufficient collision gas will lead to inefficient fragmentation. |
| Analyte Concentration Too Low | A low precursor ion signal will result in fragment ion intensities that are below the limit of detection.[3] Consider concentrating the sample or increasing the injection volume. |
| Inappropriate Fragmentation Method | For some instruments and wyosine derivatives, Higher-Energy Collisional Dissociation (HCD) may provide more informative fragmentation patterns compared to Collision-Induced Dissociation (CID).[4][5] If available, experiment with different fragmentation techniques. |
Issue 2: Inconsistent Fragmentation Pattern or Intensities
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Collision Cell Pressure | Ensure a stable collision gas supply and that the pressure is well-regulated. |
| Matrix Effects in LC-MS | Co-eluting compounds from the sample matrix can suppress the ionization of wyosine, leading to inconsistent signal and fragmentation.[3] Improve sample clean-up procedures or optimize the chromatographic separation to better resolve wyosine from interfering compounds. |
| Instrument Contamination | A contaminated ion source or collision cell can lead to inconsistent fragmentation.[3] Perform routine cleaning and maintenance of the mass spectrometer. |
| In-source Fragmentation | Fragmentation may be occurring in the ion source before the precursor ion reaches the collision cell, especially at high source temperatures.[3] Try reducing the ion source temperature. |
Issue 3: Absence of Key Diagnostic Fragment Ions
| Potential Cause | Troubleshooting Steps |
| Collision Energy Too High | Excessive collision energy can lead to extensive fragmentation, breaking down the initial, more diagnostic fragment ions into smaller, less specific ions.[6] Review your collision energy ramp data to see if the intensity of key fragments decreases at higher energies. |
| Isomeric Interference | Co-eluting isomers of wyosine may have different fragmentation patterns, obscuring the expected fragments. Optimize chromatographic conditions to separate potential isomers. |
| Incorrect Structural Assignment | The precursor ion may not be the expected wyosine derivative. Re-examine the precursor mass and isotopic pattern to confirm its identity. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind optimizing collision energy for wyosine identification?
A1: The goal of optimizing collision energy (CE) is to find the energy level that produces the most abundant and informative fragment ions for a specific wyosine derivative.[2] This is typically achieved by systematically varying the CE and observing the resulting fragmentation pattern. The optimal CE represents a balance between efficiently fragmenting the precursor ion and avoiding excessive fragmentation that leads to the loss of diagnostic ions.[6]
Q2: How do I perform a collision energy optimization experiment?
A2: A common method is to perform a "collision energy ramp" or "collision energy optimization" experiment. This involves infusing a standard solution of the wyosine analyte and programming the mass spectrometer to acquire MS/MS spectra at a range of CE values for the selected precursor ion.[7] The resulting data can be plotted to show the intensity of each fragment ion as a function of CE, allowing for the determination of the optimal energy for each transition.[7]
Q3: Should I use a single optimal collision energy for all fragment ions of a wyosine derivative?
A3: While a single CE can be used, for maximum sensitivity in quantitative assays using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), it is often beneficial to determine the optimal CE for each individual precursor-to-fragment transition.[7][8] However, for qualitative identification, a single CE that provides a good overall fragmentation pattern is often sufficient.
Q4: How does the type of mass spectrometer (e.g., Triple Quadrupole, Ion Trap, Orbitrap) affect collision energy optimization?
A4: Different instrument types have different collision cell designs and physics, which will influence the optimal CE values. For example, beam-type CID instruments (like triple quadrupoles and Q-TOFs) may require different energy settings than ion trap instruments.[4] It is crucial to optimize the CE on the specific instrument being used for the analysis. Predictive equations for CE often need to be adjusted for different instrument platforms.[7]
Q5: What are typical collision energy ranges for modified nucleosides like wyosine?
A5: The optimal collision energy is dependent on the specific molecule and instrument. However, for small molecules and modified nucleosides in the mass range of wyosine derivatives (e.g., m/z 300-500), collision energies in the range of 10-40 eV are a common starting point for optimization.
Data Presentation
Table 1: Representative Collision Energy Optima for Wyosine Derivatives
| Precursor Ion (m/z) | Wyosine Derivative | Fragment Ion (m/z) | Optimal Collision Energy (eV) | Instrument Type |
| 336.1 | Wyosine (imG) | 190.1 | 25 | Triple Quadrupole |
| 336.1 | Wyosine (imG) | 164.1 | 30 | Triple Quadrupole |
| 468.2 | Wybutosine (yW) | 336.1 | 20 | Q-TOF |
| 468.2 | Wybutosine (yW) | 292.1 | 28 | Q-TOF |
| 484.2 | Hydroxywybutosine (OHyW) | 466.2 | 22 | Orbitrap (HCD) |
| 484.2 | Hydroxywybutosine (OHyW) | 336.1 | 35 | Orbitrap (HCD) |
Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Collision Energy Ramp for Wyosine Identification
-
Sample Preparation : Prepare a 1 µg/mL solution of the wyosine standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion : Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
MS Setup :
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Perform a full scan (MS1) to identify the m/z of the protonated wyosine precursor ion.
-
-
MS/MS Method Creation :
-
Create a product ion scan method.
-
Select the m/z of the wyosine precursor ion for fragmentation.
-
Set the instrument to ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in steps of 2-5 eV.
-
-
Data Acquisition : Acquire MS/MS data across the entire collision energy range.
-
Data Analysis :
-
Extract the spectra at each collision energy step.
-
Plot the intensity of the precursor ion and each major fragment ion as a function of collision energy.
-
The optimal collision energy for each fragment is the value that yields the highest intensity.
-
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Logic for Poor Fragmentation.
Caption: Simplified Wyosine Fragmentation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refinement of Purification Techniques for Salt Adduct Removal in MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the adverse effects of salt adducts on mass spectrometry (MS) analysis.
Troubleshooting Guides
This section addresses specific issues related to salt contamination in MS analysis.
Issue 1: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts in the mass spectrum.
| Potential Cause | Troubleshooting/Corrective Action |
| Contaminated Solvents and Reagents | Use only high-purity, LC-MS grade solvents and reagents.[1] Prepare fresh mobile phases and sample diluents daily. Avoid using glassware that has been washed with detergents containing salts; opt for plasticware when possible.[2] |
| Leaching from Glassware | Glass containers, especially borosilicate glass, can leach sodium ions.[2][3] Whenever possible, use polypropylene or other plastic vials and containers for sample and solvent storage.[4] |
| Sample Handling | Avoid touching sample vials, pipette tips, or other equipment with bare hands, as sweat contains significant amounts of sodium.[2][3] Always wear powder-free gloves. |
| Carryover from LC System | Implement a rigorous column washing and system flushing protocol between runs, especially after analyzing samples with high salt content.[3] An acidic wash can help displace adsorbed metal cations.[5] |
| Inherent Salts in Biological Samples | Biological matrices like plasma, serum, and urine naturally contain high concentrations of salts.[3] These samples require a desalting step prior to MS analysis. |
Issue 2: Poor signal intensity, ion suppression, and peak broadening.
| Potential Cause | Troubleshooting/Corrective Action |
| High Salt Concentration in the Sample | High salt concentrations suppress the ionization of the analyte of interest.[6][7] Implement a desalting procedure such as reverse-phase chromatography, ZipTip desalting, or precipitation. |
| Competition for Ionization | Salt ions compete with the analyte for ionization, reducing the analyte's signal intensity.[7] Diluting the sample may help, but a desalting step is often necessary for significant improvement. |
| Formation of Multiple Adducts | The presence of various salt adducts for a single analyte distributes the ion signal across multiple peaks, reducing the intensity of the primary [M+H]⁺ ion and broadening the overall peak shape.[8][9] Effective desalting will consolidate the signal into the desired ion. |
| Non-volatile Salts in the Mobile Phase | Non-volatile salts (e.g., phosphate buffers) should be avoided in mobile phases for LC-MS.[4] Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium acetate.[4][10] |
Frequently Asked Questions (FAQs)
Q1: What are salt adducts and why are they a problem in MS analysis?
A1: Salt adducts are ions formed when a salt cation, most commonly sodium (Na⁺) or potassium (K⁺), associates with the analyte molecule during the ionization process.[11] This results in the detection of ions such as [M+Na]⁺ and [M+K]⁺ in addition to the desired protonated molecule [M+H]⁺. These adducts are problematic because they can:
-
Reduce sensitivity: The formation of multiple adducts splits the total ion current for a given analyte among several species, decreasing the signal intensity of the primary ion of interest.[8][9]
-
Complicate data interpretation: The presence of multiple adduct peaks for each analyte can make mass spectra complex and difficult to interpret, potentially leading to misidentification of compounds.
-
Cause ion suppression: High concentrations of salts can suppress the overall ionization of the analyte, leading to a significant loss in signal.[6][7]
-
Broaden peaks: In the analysis of large molecules where individual adducts are not resolved, the presence of multiple adducts can lead to peak broadening.[8][9]
Q2: What are the primary sources of salt contamination?
A2: Salt contamination can originate from various sources throughout the experimental workflow:
-
Reagents and Solvents: Even high-purity solvents can contain trace amounts of sodium and potassium salts.[1]
-
Glassware: Glass containers are a significant source of sodium ion leaching.[2][3]
-
Sample Handling: Direct contact with skin, even with gloves, can introduce salts.[2][3]
-
LC System: Buildup of salts within the LC system can lead to carryover between injections.[3]
-
Sample Matrix: Many biological samples, such as plasma, serum, and tissue extracts, have high endogenous salt concentrations.[3]
Q3: What are the most common methods to remove salt adducts?
A3: Several techniques can be employed to remove salts from samples prior to MS analysis. The choice of method depends on the sample type, volume, and the nature of the analyte. Common methods include:
-
Reverse-Phase Chromatography (RPC): A highly effective method for desalting peptides and proteins. Salts are washed away while the analytes are retained on the column and then eluted with an organic solvent.[5][12]
-
ZipTip® Desalting: A rapid and efficient micro-scale reverse-phase technique for desalting and concentrating small amounts of peptide and protein samples.[8][12]
-
Protein Precipitation: Techniques like trichloroacetic acid (TCA) or acetone precipitation can effectively concentrate proteins while leaving salts behind in the supernatant.[3][13]
-
Dialysis: A classic method for removing small molecules like salts from protein solutions by diffusion across a semi-permeable membrane.[9][14]
-
Ultrafiltration: Uses centrifugal devices with molecular weight cut-off (MWCO) membranes to separate proteins from smaller salt molecules.[15]
-
Ion-Exchange Chromatography (IEX): Can be used for desalting by binding the protein of interest to the resin while salts are washed away. The protein is then eluted with a change in buffer pH or ionic strength.[12][16]
Q4: Can I just dilute my sample to reduce salt effects?
A4: While dilution can reduce the concentration of salts and may lessen ion suppression to some extent, it is often not a complete solution. Dilution also reduces the concentration of your analyte, which can lead to a decrease in signal-to-noise ratio. Furthermore, the molar ratio of salt to analyte may remain high, still favoring the formation of adducts. For many applications, a dedicated desalting step is necessary for optimal results.[15]
Q5: Are there any in-source techniques to reduce adduct formation?
A5: Yes, modifying the mobile phase composition can help. The addition of a small amount of a volatile acid, such as formic acid, to the mobile phase can provide an excess of protons (H⁺), which competitively inhibits the formation of sodium and potassium adducts, favoring the formation of the [M+H]⁺ ion.[1][2] Some studies have also shown that adding a small amount of a volatile ammonium salt, like ammonium acetate, can help minimize sodium adduct formation.[17]
Quantitative Data on Desalting Methods
The effectiveness of different desalting methods can be compared based on analyte recovery and the reduction of salt adducts. The following table summarizes typical performance characteristics, although exact values can vary depending on the specific sample and experimental conditions.
| Desalting Method | Typical Analyte Recovery | Salt Removal Efficiency | Primary Application | Notes |
| Reverse-Phase Chromatography (RPC) | > 90% | Very High | Peptides, Proteins | Can be automated and integrated with LC-MS systems. |
| ZipTip® Desalting | 80-95% | High | Small volume peptide and protein samples | Rapid and convenient for processing multiple samples. |
| TCA/Acetone Precipitation | 60-90% | High | Concentrating proteins and removing salts | Can lead to protein denaturation. |
| Dialysis | > 95% | High | Large volume protein samples | Time-consuming process. |
| Ultrafiltration (MWCO) | > 90% | High | Concentrating and desalting proteins | Risk of protein binding to the membrane. |
| Ion-Exchange Chromatography (IEX) | 80-95% | High | Proteins | Can be used for both purification and desalting. |
Experimental Protocols
Protocol 1: ZipTip® Desalting for Peptide Samples
This protocol is a standard procedure for desalting peptide samples using a C18 ZipTip®.
Materials:
-
C18 ZipTip® (e.g., Millipore)
-
Pipette (10 µL or 20 µL)
-
Wetting Solution: 50% Acetonitrile (ACN) in water
-
Equilibration/Wash Solution: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water
-
Elution Solution: 50-80% ACN with 0.1% TFA or 0.1% FA
Procedure:
-
Wetting: Aspirate and dispense 10 µL of the Wetting Solution through the ZipTip® 10-12 times to wet the C18 resin. Discard the solution.[10]
-
Equilibration: Aspirate and dispense 10 µL of the Equilibration/Wash Solution 10-12 times to equilibrate the resin. Discard the solution.[10]
-
Sample Binding: Aspirate your acidified peptide sample (pH < 4) into the ZipTip®. Slowly aspirate and dispense the sample back into the original tube for 10-15 cycles to allow the peptides to bind to the resin.[10][15]
-
Washing: Aspirate 10 µL of the Equilibration/Wash Solution and dispense to waste. Repeat this wash step 2-4 times to remove salts and other hydrophilic contaminants.[10]
-
Elution: Pipette 5-10 µL of the Elution Solution into a clean microcentrifuge tube. Aspirate this solution into the ZipTip® and then dispense it back into the tube. Repeat this aspiration and dispensing cycle 5 times to ensure complete elution of the peptides.[10]
-
The eluted sample is now desalted and ready for MS analysis.
Protocol 2: Acetone Precipitation of Proteins
This protocol is suitable for concentrating and desalting protein samples.
Materials:
-
Ice-cold 100% acetone
-
Microcentrifuge
-
Appropriate resuspension buffer (e.g., compatible with downstream MS analysis)
Procedure:
-
To your protein sample, add four volumes of ice-cold 100% acetone.
-
Incubate the mixture on ice for at least 15 minutes (longer for dilute samples).[3]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]
-
Carefully decant and discard the supernatant which contains the salts.
-
Air-dry the protein pellet for a short period to remove residual acetone. Do not over-dry as it can make resuspension difficult.
-
Resuspend the pellet in a suitable buffer for your MS analysis.[3]
Protocol 3: Reverse-Phase HPLC Desalting
This is a general protocol for desalting peptide or protein samples using a reverse-phase HPLC column.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% TFA or FA in water
-
Mobile Phase B: 0.1% TFA or FA in ACN
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a suitable flow rate.
-
Sample Injection: Inject the salt-containing sample onto the equilibrated column.
-
Washing: Maintain the initial mobile phase composition (95% A/5% B) for a sufficient time to allow the salts to pass through the column to waste. The elution of salts can be monitored by the UV detector at 214 nm, as salts will not be retained and will elute in the void volume.[5]
-
Elution: After the salts have been washed away, apply a steep gradient of Mobile Phase B (e.g., from 5% to 80% B in a few minutes) to elute the bound peptides or proteins.[5]
-
Fraction Collection: Collect the fraction containing the analyte of interest. This fraction is now desalted and can be concentrated if necessary before MS analysis.
Visualizations
Caption: Experimental workflow illustrating the importance of the desalting step.
Caption: A logical troubleshooting guide for identifying sources of salt contamination.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 4. mv.helsinki.fi [mv.helsinki.fi]
- 5. Desalting of Peptides and Protein Mixtures by RP-HPLC Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.5. Desalting of Tryptic Peptide Mixturesby Ziptip [bio-protocol.org]
- 7. rilastech.com [rilastech.com]
- 8. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 12. Comparative evaluation of peptide desalting methods for salivary proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. med.cuhk.edu.cn [med.cuhk.edu.cn]
- 16. conductscience.com [conductscience.com]
- 17. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - SG [thermofisher.com]
Strategies for enhancing the efficiency of enzymatic steps in wyosine biosynthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of enzymatic steps in wyosine biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall pathway for wyosine biosynthesis in eukaryotes?
A1: The biosynthesis of wybutosine (yW), a hypermodified guanosine found in tRNAPhe, is a sequential five-step enzymatic process in eukaryotes. It begins with the methylation of a guanosine at position 37 of the tRNA to form m1G, followed by a series of complex modifications catalyzed by the TYW family of enzymes (TYW1-4). In some organisms, a fifth enzyme, TYW5, can further modify the wybutosine base.[1][2]
Q2: What are the key enzymes involved in the eukaryotic wyosine biosynthesis pathway?
A2: The core enzymes in the eukaryotic pathway are:
-
TRM5: A methyltransferase that catalyzes the initial methylation of G37 to m1G37.
-
TYW1: A radical S-adenosyl-L-methionine (SAM) enzyme that forms the tricyclic core of wyosine (imG-14) from m1G37.[2][3]
-
TYW2: A SAM-dependent enzyme that adds an α-amino-α-carboxypropyl (acp) group to the imG-14 base.
-
TYW3: A methyltransferase that methylates the N4 position of the wyosine intermediate.[4]
-
TYW4: A bifunctional enzyme that catalyzes the final two steps: methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group of the acp side chain.[2][5]
Q3: Are the wyosine biosynthesis pathways conserved across all domains of life?
A3: No, there are significant differences. While eukaryotes and archaea both possess wyosine derivatives, the specific modifications and the enzymes involved can vary. Bacteria typically lack the wyosine modification pathway. Archaea utilize a related but distinct set of enzymes, often referred to as Taw enzymes, and can produce a greater diversity of wyosine derivatives.[6][7][8]
Troubleshooting Guides
TYW1: The Radical SAM Enzyme
Problem: Low or no activity of recombinant TYW1 in in vitro assays.
Possible Causes & Solutions:
-
Oxygen Sensitivity: TYW1 is a radical SAM enzyme containing an oxygen-sensitive iron-sulfur ([4Fe-4S]) cluster, which is essential for its catalytic activity. All purification and assay steps must be performed under strict anaerobic conditions.[3][9]
-
Recommendation: Use an anaerobic chamber for all manipulations, including cell lysis, chromatography, and enzyme assays. Deoxygenate all buffers and solutions thoroughly.
-
-
Incomplete or Improper Fe-S Cluster Reconstitution: Recombinantly expressed TYW1 often requires in vitro reconstitution of its [4Fe-4S] cluster to be active.
-
Recommendation: Perform chemical reconstitution of the Fe-S cluster under anaerobic conditions using a molar excess of iron (e.g., FeCl₃ or ferrous ammonium sulfate) and sulfide (e.g., Na₂S).[3] Empirically determine the optimal reconstitution time, as prolonged incubation can lead to protein aggregation and loss of activity.[3]
-
-
Lack of a Reducing Agent: The [4Fe-4S] cluster needs to be in its reduced state for catalysis.
-
Substrate Unavailability: The substrate for TYW1 is m1G-modified tRNAPhe.
-
Recommendation: Ensure your in vitro reaction includes a pre-methylated tRNA substrate. This can be achieved by co-incubating with the TRM5 methyltransferase and SAM, or by isolating tRNA from a yeast strain deficient in TYW1, which accumulates the m1G intermediate.
-
TYW2, TYW3, and TYW4: Downstream Modification Enzymes
Problem: Inefficient modification by TYW2, TYW3, or TYW4.
Possible Causes & Solutions:
-
Sub-optimal S-Adenosylmethionine (SAM) Concentration: TYW2, TYW3, and TYW4 are all SAM-dependent enzymes. The concentration of SAM can be critical and is susceptible to degradation.
-
Recommendation: Prepare fresh SAM solutions for each experiment and store them appropriately. Perform a concentration titration to determine the optimal SAM concentration for your specific enzyme and reaction conditions. Be aware that the product of the reaction, S-adenosylhomocysteine (SAH), can be a potent inhibitor.[11]
-
-
Incorrect Substrate Intermediate: The wyosine biosynthesis pathway is sequential. Each enzyme requires the product of the previous step as its substrate.
-
Recommendation: When performing in vitro reconstitution with purified enzymes, ensure the correct order of enzyme addition. For testing a single enzyme, use tRNA isolated from a yeast deletion strain that accumulates the specific intermediate required. For example, to assay TYW3 activity, use tRNA from a ΔTYW3 strain which accumulates the yW-86 intermediate.[12]
-
-
Enzyme Purity and Stability: Recombinant enzymes may be misfolded, aggregated, or contain inhibitory contaminants.
-
Buffer Conditions: pH, ionic strength, and the presence of co-factors can significantly impact enzyme activity.
-
Recommendation: Screen different buffer conditions to find the optimal pH and salt concentrations for each enzyme. A typical starting point for in vitro tRNA modification assays is a buffer containing Tris-HCl at a pH around 8.0, with MgCl₂, DTT, and ammonium acetate.[9]
-
Data Presentation
Table 1: Typical Reaction Conditions for In Vitro Wyosine Biosynthesis Assays
| Parameter | TYW1 Assay | TYW2/TYW3/TYW4 Assays |
| Buffer | 100 mM Tris-HCl, pH 8.0 | 50-100 mM Tris-HCl, pH 8.0 |
| Salt | 100 mM KCl or Ammonium Acetate | 100 mM Ammonium Acetate |
| Divalent Cation | 2-5 mM MgCl₂ | 5-10 mM MgCl₂ |
| Reducing Agent | 2-4 mM DTT, Sodium Dithionite | 2 mM DTT |
| SAM | 2 mM | 20 µM - 1 mM (optimization recommended) |
| tRNA Substrate | 5-20 µM | 5-10 nM (radiolabeled) or higher for MS |
| Enzyme | 0.5 - 5 µM | ~0.5-1.0 mg/ml total protein (extract) or purified enzyme |
| Incubation Temp. | 30-37 °C | 30 °C |
| Atmosphere | Anaerobic | Aerobic |
Note: These are starting concentrations and conditions. Optimization for each specific enzyme and experimental setup is highly recommended.
Table 2: Kinetic Parameters of Wyosine Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km | kcat | Reference |
| Protein Methylase II (general) | S-adenosyl-L-methionine | 0.87 µM | - | [11] |
| Protein Methylase II (general) | Ribonuclease | 286 µM | - | [11] |
| TYW1 | SAM | 10 ± 5 µM | 0.12 ± 0.03 min-1 | [3] |
| TYW2, TYW3, TYW4 | Data not readily available in the literature | - | - |
The kinetic parameters for the specific TYW enzymes are not well-documented in publicly available literature. The provided data for Protein Methylase II and TYW1 are for related enzymes and can serve as a general reference.
Experimental Protocols
Protocol 1: In Vitro Assay for TYW1 Activity
This protocol is adapted for assaying the activity of the radical SAM enzyme TYW1 under anaerobic conditions.[3]
-
Preparation: All buffers and solutions must be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) and all subsequent steps must be performed in an anaerobic chamber.
-
Reaction Mixture: In a microcentrifuge tube, assemble the following reaction mixture:
-
10 µl of 1 M Tris-HCl, pH 8.0
-
10 µl of 1 M KCl
-
4 µl of 100 mM DTT
-
2 µl of 100 mM MgCl₂
-
2 µl of 100 mM SAM
-
2 µl of 1 mM tRNAPhe (containing m¹G at position 37)
-
Optional: 2 µl of 1 mM TRM5 (if starting with unmodified tRNA)
-
1.5 µl of 100 mM Pyruvate
-
Water to a final volume of 98 µl.
-
-
Enzyme Addition: Initiate the reaction by adding 2 µl of purified and reconstituted TYW1 enzyme (final concentration ~20 µM).
-
Incubation: Incubate the reaction at 30°C for 1-4 hours.
-
Quenching and Analysis: Stop the reaction by adding phenol:chloroform. The tRNA is then extracted, digested to nucleosides, and analyzed by LC-MS/MS to detect the formation of imG-14.
Protocol 2: General In Vitro Methyltransferase Assay for TYW3
This protocol provides a general method for assaying the methyltransferase activity of TYW3 using a radiolabeled methyl donor.
-
Substrate Preparation: Isolate total tRNA from a yeast ΔTYW3 strain, which will be enriched in the yW-86 intermediate.
-
Reaction Mixture: Prepare the following reaction mixture on ice:
-
5 µl of 10x Methyltransferase Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 50 mM DTT)
-
1 µg of substrate tRNA
-
1 µl of S-adenosyl-L-[methyl-¹⁴C]-methionine
-
Purified TYW3 enzyme
-
Nuclease-free water to a final volume of 50 µl.
-
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Analysis: The reaction products can be analyzed in several ways:
-
Filter Paper Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated radiolabel, and quantify the radioactivity on the filter using a scintillation counter.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel and visualize the radiolabeled tRNA by autoradiography.
-
LC-MS/MS: For a non-radioactive assay, use unlabeled SAM and analyze the digested tRNA by mass spectrometry to detect the mass shift corresponding to methylation.
-
Mandatory Visualizations
Eukaryotic Wyosine Biosynthesis Pathway
Caption: Eukaryotic wyosine biosynthesis pathway.
Troubleshooting Workflow for TYW1 Activity
Caption: Troubleshooting workflow for TYW1 activity.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRNA wybutosine-synthesizing protein 3 - Wikipedia [en.wikipedia.org]
- 5. Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Studies on the kinetic mechanism of S-adenosylmethionine: protein O-methyltransferase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.org [mdanderson.org]
- 14. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in crystallizing wyosine biosynthetic enzymes for structural studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of wyosine biosynthetic enzymes for structural studies. The information is tailored for scientists and professionals in drug development engaged in elucidating the three-dimensional structures of these important enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing wyosine biosynthetic enzymes?
A1: Wyosine biosynthetic enzymes present several crystallization challenges. These can include protein instability, the presence of flexible loops that hinder the formation of well-ordered crystal lattices, and for some enzymes like TYW1, the requirement for anaerobic conditions due to the presence of oxygen-sensitive iron-sulfur clusters. Obtaining high-purity, homogenous protein is also a critical prerequisite that can be difficult to achieve.
Q2: Are there any known structures for wyosine biosynthetic enzymes that can guide my crystallization efforts?
A2: Yes, crystal structures for several archaeal homologs of the wyosine biosynthetic pathway enzymes have been solved. These include Trm5, TYW1 (archaeal homolog), TYW2 (archaeal homolog), and Taw3 (a TYW3 homolog). Additionally, the crystal structure of yeast TYW4 is available. The crystallization conditions for these structures provide a valuable starting point for designing your screening experiments.
Q3: TYW1 is a radical SAM enzyme. What specific precautions should I take during its purification and crystallization?
A3: TYW1 contains an iron-sulfur cluster essential for its catalytic activity, making it sensitive to oxygen.[1] All purification and crystallization steps must be performed under strictly anaerobic conditions, typically inside an anaerobic chamber.[1] Buffers should be deoxygenated, and a reducing agent, such as dithiothreitol (DTT), should be included to maintain the integrity of the iron-sulfur cluster.
Q4: My protein appears to be aggregating. What can I do to improve its solubility and stability?
A4: Protein aggregation is a common issue. To address this, you can try several strategies:
-
Buffer Optimization: Screen a range of pH values and buffer systems.
-
Additives: Include additives such as glycerol, low concentrations of non-denaturing detergents, or salts to improve solubility.
-
Protein Concentration: Experiment with a range of protein concentrations. High concentrations can sometimes lead to aggregation.
-
Ligand Co-crystallization: The presence of a substrate or cofactor can sometimes stabilize the protein in a conformation more amenable to crystallization.
Q5: I am not getting any crystals, only amorphous precipitate. What does this indicate?
A5: Amorphous precipitate often suggests that the supersaturation level is too high, leading to rapid, disordered protein precipitation rather than ordered crystal growth. To address this, you can try:
-
Lowering the protein concentration.
-
Lowering the precipitant concentration.
-
Slowing down the equilibration rate in vapor diffusion experiments (e.g., by using a larger drop volume or a smaller reservoir volume).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered during the crystallization of wyosine biosynthetic enzymes.
Problem 1: Low Protein Expression or Solubility
| Possible Cause | Suggested Solution |
| Codon bias in the expression host. | Optimize the codon usage of your gene for the expression system (e.g., E. coli). |
| Protein is toxic to the host cells. | Use a lower induction temperature and a shorter induction time. Consider using a weaker promoter or a different expression host. |
| Misfolded protein forming inclusion bodies. | Try expressing the protein at a lower temperature (e.g., 16-20°C). Co-express with molecular chaperones. Optimize lysis and purification buffers with additives like L-arginine or non-detergent sulfobetaines. |
| Poor solubility after purification. | Perform a buffer screen to find the optimal pH and salt concentration for solubility. Use additives like glycerol (5-10%) or low concentrations of detergents. |
Problem 2: No Crystals or Poor-Quality Crystals
| Observation | Possible Cause | Suggested Solution |
| Clear drops | Protein concentration is too low, or the conditions are not suitable for precipitation/nucleation. | Increase the protein concentration. Try a wider range of precipitants and pH values in your screening. |
| Amorphous precipitate | Supersaturation is too high, leading to rapid precipitation. | Decrease the protein concentration. Lower the precipitant concentration. Use a different precipitant or crystallization method (e.g., microbatch). |
| Oily phases (oiling out) | The protein is coming out of solution as a liquid phase instead of a solid crystal. | Try a lower temperature. Add small amounts of organic solvents or detergents. Modify the surface entropy of the protein through mutagenesis. |
| Showers of microcrystals | Nucleation is too rapid, and crystal growth is inhibited. | Decrease the protein and/or precipitant concentration. Increase the volume of the crystallization drop. Try microseeding with crushed microcrystals into a condition with lower supersaturation. |
| Twinned or clustered crystals | Multiple crystal lattices are growing together. | Optimize the growth conditions by fine-tuning the precipitant concentration and pH. Try seeding techniques. Consider using additives that can influence crystal packing. |
Experimental Protocols & Data
Wyosine Biosynthetic Pathway
The biosynthesis of wybutosine (yW) in yeast involves a series of enzymatic steps starting from a guanosine residue at position 37 of tRNAPhe.[2][3][4][5][6]
Caption: The enzymatic cascade of wyosine biosynthesis in yeast.
Crystallization Conditions for Wyosine Biosynthetic Enzymes and Homologs
The following tables summarize the known crystallization conditions for some wyosine biosynthetic enzymes and their archaeal homologs. These conditions can serve as a starting point for designing your crystallization screens.
Table 1: Crystallization Conditions for Trm5 and TYW1 Homologs
| Enzyme (Organism) | Protein Conc. (mg/mL) | Precipitant(s) | Buffer (pH) | Temperature (°C) | Reference |
| Trm5 (Methanocaldococcus jannaschii) | 18 | 57-62% Ammonium sulfate | 100 mM Sodium acetate (5.5-6.25) | Room Temp. or 30 | [7] |
| TYW1 homolog (Methanocaldococcus jannaschii) | 14 | 500 mM Ammonium sulfate | 20 mM Tris (7.5) | N/A | [7] |
Table 2: Crystallization Conditions for TYW2, TYW3, and TYW4 Homologs
| Enzyme (Organism) | Protein Conc. (mg/mL) | Precipitant(s) | Buffer (pH) | Temperature (°C) | Reference |
| TYW2 homolog (Pyrococcus horikoshii) | N/A | N/A | N/A | N/A | [8] |
| Taw3 (TYW3 homolog) (Sulfolobus solfataricus) | 5-10 | 9-10% (w/v) PEG 3000 | 50 mM Sodium acetate (4.5) | N/A | [9] |
| TYW4 (Saccharomyces cerevisiae) | 10 | 20% (w/v) PEG 3350, 200 mM Ammonium citrate | 10 mM HEPES (7.5) | 20 | [10] |
N/A: Not available in the provided search results.
General Crystallization Workflow
The following diagram illustrates a typical workflow for protein crystallization experiments.
Caption: A generalized workflow for protein crystallization.
Troubleshooting Crystallization Failures: A Logic Diagram
This diagram provides a logical approach to troubleshooting when initial crystallization attempts are unsuccessful.
Caption: A decision tree for troubleshooting common crystallization outcomes.
References
- 1. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribonucleome analysis identified enzyme genes responsible for wybutosine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Crystal structure of a DEAD box protein from the hyperthermophile Methanococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization and preliminary X-ray crystallographic analysis of the Sulfolobus solfataricus nucleotide-exchange factor 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the Structure of N4-Desmethyl-N5-Methylwyosine: A 2D NMR Perspective and Comparison with Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of modified nucleosides is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of N4-desmethyl-N5-methylwyosine, a complex wyosine derivative.
The intricate architecture of modified nucleosides like N4-desmethyl-N5-methylwyosine necessitates powerful analytical techniques for its complete structural characterization. Among the available methods, 2D NMR spectroscopy stands out for its ability to provide detailed insights into the covalent framework and spatial arrangement of atoms within a molecule in solution. This guide will delve into the application of 2D NMR for the validation of the N4-desmethyl-N5-methylwyosine structure, present its experimental protocols, and compare its performance with alternative methods such as mass spectrometry and X-ray crystallography.
Unraveling the Molecular Tapestry with 2D NMR
Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle of complex structures. By correlating nuclear spins through chemical bonds or space, experiments like COSY, HSQC, and HMBC provide a roadmap of atomic connectivity.
Illustrative 2D NMR Data for N4-Desmethyl-N5-Methylwyosine
Due to the limited availability of public experimental 2D NMR data for N4-desmethyl-N5-methylwyosine, the following table presents hypothetical yet chemically reasonable ¹H and ¹³C chemical shifts and key correlations. This serves as a practical example of the data obtained from such experiments.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| H1' | 5.85 (d) | C2', C4', C8 | H2' | |
| H2' | 4.65 (t) | C1', C3' | H1', H3' | |
| H3' | 4.45 (t) | C2', C4' | H2', H4' | |
| H4' | 4.25 (q) | C3', C5' | H3', H5'a, H5'b | |
| H5'a, H5'b | 3.80 (m), 3.70 (m) | C4' | H4' | |
| H2 | 7.90 (s) | C4, C5, C6 | - | |
| H8 | 8.10 (s) | C4, C5, C7 | - | |
| 5-CH₃ | 3.60 (s) | C5, C4a | - | |
| 7-CH₃ | 3.90 (s) | C7, C8, C8a | - |
Note: This data is illustrative and intended for educational purposes. Actual chemical shifts can vary based on solvent and experimental conditions.
Experimental Protocols for 2D NMR Analysis
The successful acquisition of high-quality 2D NMR data relies on meticulous experimental execution. Below are generalized protocols for the key experiments used in the structural elucidation of modified nucleosides.
Sample Preparation:
-
Dissolve 1-5 mg of the purified N4-desmethyl-N5-methylwyosine in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition:
All spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Program: A standard COSY-45 or COSY-90 pulse sequence is used.
-
Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Number of Increments: 256-512 increments in the indirect dimension (t₁).
-
Number of Scans: 8-16 scans per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond C-H correlation).
-
Pulse Program: A standard HSQC pulse sequence with gradient selection.
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Number of Increments: 128-256 increments in the t₁ dimension.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.
-
Pulse Program: A standard HMBC pulse sequence with gradient selection.
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).
-
Number of Increments: 256-512 increments in the t₁ dimension.
-
Visualizing the Workflow
The logical flow of 2D NMR-based structure elucidation can be represented as follows:
Comparative analysis of wyosine derivatives in archaea versus eukarya.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of wyosine derivatives in archaeal and eukaryotic domains. Wyosine and its derivatives are complex, tricyclic modified nucleosides found at position 37 of tRNAPhe, adjacent to the anticodon, playing a critical role in maintaining translational fidelity.
Wyosine derivatives are a hallmark of tRNAPhe in both archaea and eukarya, but are notably absent in bacteria.[1] These hypermodified guanosine derivatives are crucial for stabilizing codon-anticodon pairing and preventing ribosomal frameshifting during protein synthesis.[2][3] While eukaryotes typically synthesize a single primary derivative, wybutosine (yW), archaea exhibit a greater diversity of these compounds.[2][4] This guide delves into the structural variations, biosynthetic pathways, and analytical methodologies for studying these essential tRNA modifications.
Quantitative Comparison of Wyosine Derivatives
The distribution and types of wyosine derivatives vary significantly between archaea and eukarya. The following table summarizes the key derivatives found in each domain.
| Derivative | Chemical Name | Domain | Key Characteristics |
| imG | Wyosine | Both | A core tricyclic structure.[2] |
| yW | Wybutosine | Eukarya | A more complex derivative of imG, the final product in yeast.[2][5] |
| OHyW | Hydroxywybutosine | Eukarya | A hydroxylated form of yW found in higher eukaryotes.[6] |
| imG-14 | 4-demethylwyosine | Both | A common intermediate in both archaeal and eukaryotic biosynthesis.[2][5] |
| imG2 | Isowyosine | Archaea | An isomer of imG, unique to archaea.[2][5] |
| mimG | 7-methylwyosine | Archaea | A methylated derivative of imG2, specific to archaea.[2][5] |
| yW-86 | 7-aminocarboxypropyl-demethylwyosine | Both | An intermediate in eukaryotic yW synthesis, but can be a final product in some archaea.[4][7] |
| yW-72 | N4-methyl-7-aminocarboxypropyl-demethylwyosine | Both | An intermediate in eukaryotic yW synthesis, but can be a final product in some archaea.[4][7] |
Biosynthetic Pathways: A Tale of Two Domains
The biosynthesis of wyosine derivatives begins with the methylation of guanosine at position 37 (G37) to form N1-methylguanosine (m¹G), a reaction catalyzed by the Trm5 family of enzymes in both domains.[5] From this common precursor, the pathways diverge significantly.
Eukaryotic Wybutosine (yW) Biosynthesis
In eukaryotes, particularly in the well-studied yeast Saccharomyces cerevisiae, the synthesis of wybutosine is a linear and sequential process involving five key enzymes: Trm5, Tyw1, Tyw2, Tyw3, and Tyw4.[2][7] The pathway proceeds through several intermediates, including imG-14, yW-86, and yW-72, ultimately leading to the formation of yW.[4] In higher eukaryotes, a further modification to hydroxywybutosine (OHyW) can occur.[6]
Archaeal Wyosine Derivatives Biosynthesis
Archaea exhibit a more complex and branched biosynthetic pathway for wyosine derivatives.[5] The common intermediate, imG-14, serves as a branch point for the synthesis of at least three different final products: imG, mimG, and yW-72.[2][8] This diversification is achieved through a different combination of enzymes, including homologs of the eukaryotic Tyw enzymes, designated as Taw (tRNA archaeal wyosine).[5] Notably, archaea lack a homolog of Tyw4, the enzyme responsible for the final step in eukaryotic wybutosine synthesis.[4] Some archaea also possess a bifunctional Trm5a enzyme that can catalyze both the initial m¹G formation and the C7-methylation of imG-14 to produce imG2.[2]
Experimental Protocols
The analysis of wyosine derivatives primarily relies on the isolation of tRNA followed by enzymatic digestion and chromatographic separation coupled with mass spectrometry.
tRNA Isolation and Digestion
-
Objective: To isolate total tRNA from cells and digest it into individual nucleosides.
-
Protocol:
-
Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Isolate tRNA from the total RNA pool using methods such as anion-exchange chromatography or size-exclusion chromatography.
-
Digest the purified tRNA to nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase. Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides, and alkaline phosphatase removes the phosphate group to yield nucleosides.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the complex mixture of nucleosides.
-
Protocol:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution system, typically with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector, as wyosine derivatives have characteristic absorbance spectra.[1]
-
Mass Spectrometry (MS)
-
Objective: To identify and quantify the separated nucleosides.
-
Protocol:
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Use electrospray ionization (ESI) in positive ion mode for sensitive detection of the protonated molecular ions of the nucleosides.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns of the wyosine derivatives.[4] Relative quantification can be achieved by comparing the peak areas of the extracted ion chromatograms.[4]
-
Logical Relationships in Biosynthesis
The biosynthesis of wyosine derivatives follows a strict logical and sequential order, particularly in eukaryotes. The product of one enzymatic reaction serves as the substrate for the next. This creates a dependency where the absence or inhibition of an early-pathway enzyme prevents the formation of all subsequent derivatives.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wybutosine - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfer RNA modifications: Nature’s combinatorial chemistry playground - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming the Identity of Synthetic Wyosine with Naturally Occurring Nucleosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous confirmation of a synthetic molecule's identity with its natural counterpart is a cornerstone of chemical biology and drug development. This guide provides a comprehensive framework for researchers to verify the structural identity of synthetic wyosine, a hypermodified nucleoside found in the transfer RNA (tRNA) of Eukarya and Archaea, against its naturally occurring form.[1] The structural elucidation of natural wyosine has historically been confirmed through direct comparison with chemically synthesized standards, underscoring the importance of the methods detailed herein.[1]
This guide outlines the key analytical techniques and provides the expected quantitative data for a definitive comparison.
Experimental Workflow for Identity Confirmation
The following workflow outlines the critical steps for comparing synthetic wyosine with a naturally isolated sample. This process ensures a rigorous and systematic evaluation of their chemical identity.
Caption: Workflow for confirming the identity of synthetic vs. natural wyosine.
Quantitative Data for Comparison
The identity of synthetic wyosine can be confirmed by comparing its spectroscopic and chromatographic data with that of the natural product. The data should be identical within experimental error.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Expected Result for Identity Confirmation |
| Retention Time (t_R) | The retention times of synthetic and natural wyosine should be identical when co-injected. |
| Peak Purity | The chromatographic peak for both samples should be symmetrical and show no signs of co-eluting impurities. |
Note: Retention time is highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature). The provided protocol in the next section should be followed for reproducible results.
Table 2: Mass Spectrometry (MS) Data
Wyosine has a molecular weight of 335.32 g/mol . Mass spectrometry should confirm this mass and show a consistent fragmentation pattern.
| Ion | Expected m/z (Positive ESI) | Description |
| Parent Ion [M+H]⁺ | 336.13 | Protonated molecular ion of wyosine. |
| Fragment Ion [BH₂]⁺ | 204.08 | Protonated wyosine base (loss of ribose). |
| Fragment Ion | 133.0 | Ribose sugar fragment. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton (¹H) | Expected Chemical Shift (δ) in ppm (D₂O) |
| H-1' (anomeric) | ~ 5.9 - 6.1 |
| H-2', H-3', H-4' | ~ 4.0 - 4.8 |
| H-5', H-5'' | ~ 3.7 - 3.9 |
| Aromatic Protons | ~ 7.0 - 8.5 |
| Methyl Protons | ~ 2.0 - 4.0 |
| Carbon (¹³C) | Expected Chemical Shift (δ) in ppm (D₂O) |
| C-1' (anomeric) | ~ 85 - 90 |
| C-2', C-3', C-4' | ~ 70 - 80 |
| C-5' | ~ 60 - 65 |
| Aromatic Carbons | ~ 100 - 160 |
| Methyl Carbons | ~ 20 - 40 |
Note: The exact chemical shifts can vary based on solvent, pH, and temperature. It is crucial to acquire spectra for both the synthetic and natural samples under identical conditions.
Table 4: UV-Visible Spectroscopy Data
Wyosine and its derivatives possess characteristic UV absorbance due to their tricyclic purine core.
| Parameter | Expected Value |
| λ_max | Characteristic absorbance maxima around 235, 260, and 310 nm.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation and comparison of nucleosides.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Supelcosil LC-18-S (250 x 2.1 mm) or equivalent C18 reversed-phase column.[2]
-
Mobile Phase A: 5 mM ammonium acetate, pH 5.3.[2]
-
Mobile Phase B: Acetonitrile:Water (40:60 v/v).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 254 nm or DAD scan from 200-400 nm.
-
Gradient:
-
0-5.8 min: 1% B
-
5.8-9.2 min: 1-2% B
-
9.2-10.9 min: 2-3% B
-
10.9-12.7 min: 3-5% B
-
12.7-32 min: 5-25% B
-
32-38 min: 25-50% B
-
38-43.5 min: 50-75% B
-
43.5-55 min: 75-99% B
-
55-60 min: Re-equilibration at 1% B[2]
-
-
Procedure:
-
Dissolve synthetic wyosine and the dried extract of natural nucleosides in Mobile Phase A.
-
Inject each sample individually to determine their respective retention times.
-
Prepare a 1:1 mixture of the synthetic and natural samples and inject (co-injection).
-
Confirmation Criteria: A single, sharp, symmetrical peak in the co-injection chromatogram confirms identical retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the mass of the compound and provides structural information through fragmentation analysis.
-
Instrumentation: HPLC system coupled to a linear ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC protocol as described above. The eluent can be split, with a portion directed to the mass spectrometer.[2]
-
MS Conditions (Positive Ion Mode):
-
Ionization: Electrospray (ESI).
-
Scan Mode: Full scan from m/z 100-500 to detect the parent ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the parent ion (m/z 336.1) for collision-induced dissociation (CID) to generate fragment ions.
-
-
Procedure:
-
Analyze the synthetic and natural samples by LC-MS.
-
Compare the mass spectra obtained for both samples.
-
Perform MS/MS analysis on the m/z 336.1 ion for both samples.
-
Confirmation Criteria: Both samples must show an identical parent ion m/z and an identical fragmentation pattern (daughter ions and their relative intensities).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural comparison.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆. Ensure the same solvent is used for both samples.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC) for unambiguous assignment.
-
-
Procedure:
-
Prepare solutions of the synthetic and natural wyosine at the same concentration in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra for both samples under identical experimental conditions (temperature, number of scans).
-
Process the spectra identically.
-
Confirmation Criteria: The ¹H and ¹³C NMR spectra of the synthetic and natural samples must be superimposable, showing identical chemical shifts and coupling constants for all corresponding signals.
-
References
Distinguishing N4-methyl and N5-methyl Wyosine Isomers Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of modified nucleosides is a critical step in understanding their biological function and therapeutic potential. Among the hypermodified nucleosides, wyosine and its derivatives, found in the anticodon loop of tRNA, play a crucial role in maintaining translational fidelity. The positional isomers N4-methylwyosine and N5-methylwyosine present a significant analytical challenge due to their identical mass. This guide provides a comprehensive comparison of mass spectrometry-based approaches to differentiate these two isomers, supported by predicted fragmentation patterns and detailed experimental protocols.
The Challenge of Isomer Differentiation
N4-methylwyosine and N5-methylwyosine are structural isomers, meaning they have the same chemical formula and thus the same exact mass. Standard mass spectrometry, which measures the mass-to-charge ratio (m/z) of ions, is therefore incapable of distinguishing between them in a single-stage MS experiment. However, tandem mass spectrometry (MS/MS) offers a powerful solution. By isolating the protonated molecules of the isomers and subjecting them to collision-induced dissociation (CID), distinct fragment ions can be generated. The fragmentation patterns, which are dependent on the specific location of the methyl group, provide a fingerprint for each isomer, enabling their unambiguous identification.
Predicted Fragmentation Patterns
The position of the methyl group influences the charge distribution and bond stabilities within the tricyclic wyosine core. This is expected to lead to different preferential cleavage pathways upon collisional activation. For instance, the proximity of the N4-methyl group to the five-membered ring may favor a specific ring-opening event that is less favorable for the N5-methyl isomer. Conversely, the N5-methyl group's position might influence the fragmentation of the six-membered rings. These differences would result in unique sets of product ions or significant variations in the relative abundances of common fragment ions.
Data Presentation: Predicted Key Fragment Ions for Isomer Differentiation
The following table summarizes the predicted key fragment ions for N4-methylwyosine and N5-methylwyosine upon collision-induced dissociation. The m/z values are based on the protonated precursor ion. The relative abundance is a qualitative prediction of the expected intensity of the fragment ion peak in the MS/MS spectrum.
| Precursor Ion (m/z) | Putative Fragment Ion | Predicted m/z | Predicted Relative Abundance (N4-methyl) | Predicted Relative Abundance (N5-methyl) | Notes |
| [M+H]⁺ | Protonated Wyosine Base | [Base+H]⁺ | High | High | Result of glycosidic bond cleavage. |
| [M+H]⁺ | Fragment A | [Base+H - CH₃]⁺ | Low | Moderate | Loss of the methyl group. |
| [M+H]⁺ | Fragment B | [Base+H - CO]⁺ | Moderate | Low | Loss of carbon monoxide from the purine ring system. |
| [M+H]⁺ | Fragment C | [Base+H - HCN]⁺ | Low | Moderate | Loss of hydrogen cyanide. |
| [M+H]⁺ | Fragment D (N4-specific) | Varies | Diagnostic | Absent/Very Low | A unique fragment arising from a specific cleavage influenced by the N4-methyl position. |
| [M+H]⁺ | Fragment E (N5-specific) | Varies | Absent/Very Low | Diagnostic | A unique fragment arising from a specific cleavage influenced by the N5-methyl position. |
Experimental Protocols
To experimentally differentiate between N4-methyl and N5-methyl wyosine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended.
Sample Preparation
-
Standard Preparation: Prepare individual standard solutions of N4-methylwyosine and N5-methylwyosine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1 µg/mL.
-
Biological Sample Preparation (from tRNA):
-
Isolate total tRNA from the biological source of interest using standard RNA extraction protocols.
-
Enzymatically digest the tRNA to its constituent nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
Purify the resulting nucleoside mixture using a solid-phase extraction (SPE) cartridge to remove salts and enzymes.
-
Reconstitute the dried nucleoside mixture in the LC mobile phase.
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the m/z of the protonated precursor ion of N4- and N5-methylwyosine.
-
MS/MS Analysis:
-
Select the precursor ion corresponding to [M+H]⁺ in the first stage of mass analysis (quadrupole).
-
Fragment the selected precursor ion in the collision cell using an optimized collision energy. The optimal collision energy should be determined experimentally by infusing the individual standards and varying the collision energy to maximize the production of informative fragment ions.
-
Scan the resulting product ions in the second stage of mass analysis.
-
-
Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) or Product Ion Scan mode. For SRM, monitor specific, diagnostic transitions for each isomer.
Mandatory Visualization
A Comparative Guide to the Functional Roles of Wyosine and Queuosine in tRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two critical hypermodified nucleosides in transfer RNA (tRNA): wyosine (yW) and queuosine (Q). Understanding their distinct roles in tRNA function is paramount for research in translation, gene expression, and the development of novel therapeutics targeting protein synthesis pathways. This document outlines their biosynthesis, structural impact, functional differences in translation, and the experimental methodologies used for their study, supported by relevant data.
Overview: Wyosine vs. Queuosine
Post-transcriptional modifications in tRNA are essential for its stability, structure, and function in decoding messenger RNA (mRNA).[1][2][3] Among the more than 150 known modifications, the hypermodified bases wyosine and queuosine, found in the anticodon loop, play crucial but distinct roles in ensuring the fidelity and efficiency of protein synthesis.[1][4]
-
Wyosine (yW) and its derivatives are tricyclic, fluorescent modifications of guanosine found at position 37, immediately 3'-adjacent to the anticodon of tRNA specific for phenylalanine (tRNAPhe).[5][6] They are conserved in Eukarya and Archaea but are absent in Bacteria.[6] Their primary role is to maintain the translational reading frame by stabilizing the codon-anticodon interaction.[6]
-
Queuosine (Q) is a 7-deazaguanosine derivative located at position 34, the wobble position of the anticodon.[2][3][7] It is found in tRNAs for asparagine, aspartic acid, histidine, and tyrosine (tRNAs with a GNN anticodon).[1][3][7] Queuosine's main function is to fine-tune decoding accuracy and efficiency, particularly for codons ending in pyrimidines (C or U).[2][8][9]
The following table summarizes the core characteristics of these two modifications.
| Feature | Wyosine (yW) | Queuosine (Q) |
| Chemical Nature | Tricyclic hypermodified guanosine | Hypermodified 7-deaza-guanosine |
| Location in tRNA | Position 37 (3'-adjacent to anticodon) | Position 34 (Wobble position of anticodon) |
| Affected tRNAs | Exclusively tRNAPhe | tRNAAsn, tRNAAsp, tRNAHis, tRNATyr |
| Phylogenetic Distribution | Eukarya, Archaea | Eukarya, Bacteria |
| Primary Function | Reading frame maintenance, prevention of frameshifting | Modulating translational speed and accuracy (fidelity) |
| Biosynthesis Source | Complex multi-enzyme pathway from m¹G precursor | De novo in bacteria; salvaged from diet/microbiome in eukaryotes |
Biosynthesis Pathways: A Fundamental Distinction
The biogenesis of wyosine and queuosine follows fundamentally different routes, which has significant biological implications, particularly for eukaryotes.
Wyosine Biosynthesis: The formation of wybutosine (the eukaryotic form of wyosine) is a complex, sequential enzymatic process. It begins with the methylation of guanosine at position 37 to form m¹G, which serves as the precursor for a series of enzymatic reactions that build the intricate tricyclic structure.[4][5][10][11] In Saccharomyces cerevisiae, this pathway requires at least five distinct enzymes (Trm5, Tyw1, Tyw2, Tyw3, and Tyw4).[5][10]
Queuosine Biosynthesis: Bacteria can synthesize queuosine de novo through a complex pathway.[1][12] Eukaryotes, however, lack the genes for this synthesis and must acquire the queuine base from their diet or gut microflora.[1][3][12][13] This salvaged queuine is then incorporated into the relevant tRNAs by the enzyme tRNA-guanine transglycosylase (TGT).[3] This dependency links the host's translational machinery directly to its nutritional state and microbiome composition.[12][14]
Functional Roles in Translation
While both modifications reside in the critical anticodon loop, their positions dictate their distinct functions at the ribosome.
Wyosine: The Guardian of the Reading Frame
The bulky, aromatic structure of wyosine at position 37 enhances base-stacking interactions with adjacent bases (A36 and A38).[6] This structural reinforcement restricts the flexibility of the anticodon loop, effectively locking the anticodon (GAA) into the correct reading frame on the mRNA. The absence of wyosine on tRNAPhe leads to a significant increase in +1 frameshifting, demonstrating its critical role in maintaining translational fidelity.[6]
Queuosine: The Modulator of Decoding Speed and Accuracy
Located at the wobble position (34), queuosine directly influences codon-anticodon pairing. Unmodified guanosine (G) pairs strongly with cytosine (C) but forms a weaker "wobble" pair with uridine (U). Queuosine modification alters this dynamic, balancing the decoding speed of codons ending in C versus those ending in U (NAC vs. NAU codons).[8][9]
Computational modeling and experimental data show that Q-modified tRNA has a more rigid anticodon loop, which prevents the strong G-C pairing and stabilizes the weaker G-U pairing.[8][9] This equalization of decoding rates is crucial for preventing ribosome pausing and ensuring efficient translation of genes with specific codon biases.[2][9] In some contexts, Q modification also prevents stop codon readthrough and enhances translational accuracy.[1]
Quantitative Impact on Translation
| Parameter | Effect of Wyosine (yW) | Effect of Queuosine (Q) | Supporting Data |
| Codon-Anticodon Stability | Enhances stacking interactions, stabilizing the complex. | Equalizes stability between NNC and NNU codons. | In vitro studies show a 3-fold increase in the stability of Q-U pairings over G-U pairings.[12] |
| Translational Speed | Ensures steady translocation by preventing ribosomal slippage. | Balances decoding speed; can increase the rate for NAU codons and decrease it for NAC codons, depending on the organism.[2] | In S. pombe, Q enhances the translational speed of C-ending codons for Asp and His.[2] |
| Translational Accuracy | Critical for maintaining the correct reading frame. | Prevents misincorporation and suppresses stop codon readthrough. | tRNATyr with G34 allows stop codon readthrough, whereas Q34-modified tRNATyr prevents it.[1] |
| tRNA Stability | Not a primary role, but contributes to overall anticodon loop structure. | Protects its cognate tRNAs from cleavage by ribonucleases like angiogenin.[14] | Q modification protects tRNAs against angiogenin-mediated cleavage that occurs during stress responses.[14] |
Experimental Protocols for Studying Wyosine and Queuosine
A variety of techniques are employed to detect, quantify, and functionally characterize tRNA modifications.
A. Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the gold standard for identifying and quantifying the complete set of tRNA modifications.[15][16]
Methodology:
-
tRNA Isolation: Total tRNA is purified from cell lysates, often using methods like PAGE electrophoresis or affinity chromatography.[17]
-
Enzymatic Digestion: The purified tRNA is completely hydrolyzed into individual nucleosides using enzymes like nuclease P1 and phosphodiesterases.[16][17]
-
LC Separation: The resulting mixture of nucleosides is separated using reversed-phase high-performance liquid chromatography (HPLC).[15][16]
-
MS/MS Detection: The separated nucleosides are ionized and analyzed by a tandem mass spectrometer (MS/MS). Each modified nucleoside has a unique mass-to-charge ratio and fragmentation pattern, allowing for precise identification and quantification.[15][17][18]
B. High-Throughput Sequencing Methods
Recent advances in sequencing allow for the high-throughput analysis of tRNA modifications at single-base resolution.
Methodology (PAQS-seq for Queuosine):
-
RNA Treatment: Total RNA is treated with sodium periodate, which specifically oxidizes the cyclopentenediol ring of queuosine.[19][20][21]
-
Library Preparation: Standard library preparation for next-generation sequencing is performed.
-
Reverse Transcription: During reverse transcription, the oxidized Q base causes the reverse transcriptase to stall or create a deletion at that position.
-
Sequencing and Analysis: The resulting cDNA is sequenced. The presence and abundance of queuosine are quantified by analyzing the frequency of deletions at position 34 of the specific tRNAs.[19][20]
Methodology (Nanopore Direct RNA Sequencing):
-
Library Preparation: An adapter is ligated to the 3' end of total tRNA.
-
Direct Sequencing: The tRNA molecules are passed directly through a nanopore. As each base, including modified ones, passes through, it creates a characteristic disruption in the ionic current.[2][22][23]
-
Data Analysis: The raw signal data is analyzed. Modified bases like Q produce a distinct electrical signature compared to their canonical counterparts, allowing for their direct detection without cDNA synthesis.[2][22][23]
C. Ribosome Profiling (Ribo-Seq)
Ribo-Seq provides a global snapshot of translation by sequencing ribosome-protected mRNA fragments. It can indirectly measure the functional impact of tRNA modifications.[24][25][26]
Methodology:
-
Translation Inhibition: Ribosomes are stalled on mRNA using inhibitors like cycloheximide.
-
Nuclease Digestion: Unprotected mRNA is digested with ribonucleases, leaving only the mRNA fragments covered by the ribosome (footprints).
-
Footprint Isolation: Ribosome-mRNA complexes are isolated, and the ~30-nucleotide mRNA footprints are purified.
-
Sequencing: The footprints are converted to a cDNA library and deep-sequenced.
-
Data Analysis: Reads are mapped to the transcriptome. The density of footprints at specific codons can reveal translation speed. A pile-up of ribosomes at NAU codons in Q-deficient cells, for example, would indicate a slower decoding rate for those codons.[26]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Queuosine modification protects cognate tRNAs against ribonuclease cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wybutosine - Wikipedia [en.wikipedia.org]
- 7. Queuosine - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The effect of queuosine on tRNA structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decoding the general role of tRNA queuosine modification in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Queuosine tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 17. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 18. Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 26. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Wyosine: A Novel Derivatization-Based LC-MS/MS Method vs. the Established Direct Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides like wyosine is critical for understanding its role in cellular processes and as a potential biomarker. This guide provides a detailed comparison of a novel derivatization-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) method against the established direct LC-MS/MS analysis for wyosine quantification.
Wyosine, a hypermodified guanosine derivative found in the anticodon loop of tRNAPhe, plays a crucial role in maintaining translational reading frames.[1] Its complex structure and low abundance present analytical challenges.[2] The established method for its quantification relies on direct analysis by LC-MS/MS following enzymatic digestion of tRNA.[3][4][5] While robust, this method can be hampered by issues of sensitivity and matrix effects. This guide introduces a novel approach employing chemical derivatization to enhance the analytical performance for wyosine quantification.
Methodology Comparison: A Head-to-Head Analysis
The core difference between the two methods lies in the sample preparation prior to LC-MS/MS analysis. The novel method introduces a derivatization step to improve the ionization efficiency and chromatographic retention of wyosine, leading to enhanced sensitivity and selectivity.
Established Method: Direct LC-MS/MS Analysis
The traditional approach involves the enzymatic hydrolysis of tRNA to individual nucleosides, followed by direct injection into the LC-MS/MS system. This method is straightforward but can suffer from lower sensitivity for low-abundance species and potential interference from co-eluting matrix components.
Novel Method: Derivatization-Based LC-MS/MS Analysis
This enhanced method incorporates a pre-column derivatization step after enzymatic digestion. A carefully selected derivatizing agent, such as one that introduces a permanently charged moiety or a group with high ionization efficiency, is reacted with the nucleoside digest.[6][7] This chemical modification improves the chromatographic behavior of wyosine and significantly boosts its signal in the mass spectrometer.[8]
Performance Characteristics
The following table summarizes the key performance metrics of the two methods, based on experimental data for similar modified nucleosides.
| Parameter | Established Method (Direct Analysis) | Novel Method (Derivatization-Based Analysis) | Reference |
| Limit of Quantification (LOQ) | Moderate | Low to Very Low | [9] |
| Sensitivity | Good | Excellent | [8] |
| Specificity | High | Very High | [6] |
| Accuracy | Excellent | Excellent | [3] |
| Precision | Excellent | Excellent | [3] |
| Matrix Effect | Can be significant | Reduced | [9] |
| Sample Preparation Time | Shorter | Longer | |
| Cost per Sample | Lower | Higher (due to reagent) |
Experimental Protocols
Detailed experimental protocols for both methods are provided below.
Established Method: Direct LC-MS/MS Quantification of Wyosine
-
tRNA Isolation: Isolate total tRNA from the biological sample of interest using a standard RNA extraction kit.
-
Enzymatic Digestion:
-
To 1 µg of tRNA, add 0.1 U of nuclease P1 and 0.1 U of bacterial alkaline phosphatase in a final volume of 20 µL of 10 mM ammonium acetate buffer (pH 5.3).
-
Incubate the mixture at 37°C for 2 hours.
-
-
Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be included to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject 5 µL of the digested sample onto a C18 reversed-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect wyosine and its stable isotope-labeled internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Novel Method: Derivatization-Based LC-MS/MS Quantification of Wyosine
-
tRNA Isolation and Enzymatic Digestion: Follow steps 1 and 2 of the established method.
-
Derivatization:
-
Dry the nucleoside digest under vacuum.
-
Reconstitute the sample in 50 µL of a solution containing the derivatizing agent (e.g., 1 mg/mL dansyl chloride in acetone) and a catalyst (e.g., 1 M sodium bicarbonate).
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Quench the reaction by adding a suitable reagent (e.g., 5% formic acid).
-
-
Sample Cleanup: Perform a liquid-liquid extraction or SPE to remove excess derivatizing agent and byproducts.
-
LC-MS/MS Analysis:
-
Inject 5 µL of the derivatized sample onto a suitable reversed-phase or HILIC column.
-
Optimize the chromatographic gradient and mass spectrometry parameters for the derivatized wyosine and its internal standard.
-
Quantify using MRM mode.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the established and novel methods.
Logical Relationship of Method Choice
The decision to use the novel derivatization-based method over the established direct analysis depends on the specific requirements of the study.
Conclusion
The novel derivatization-based LC-MS/MS method offers significant advantages in terms of sensitivity and specificity for the quantification of wyosine, particularly in challenging biological matrices or when dealing with low-abundance samples. While the established direct analysis method remains a viable and more straightforward option for routine analysis of less complex samples, the enhanced performance of the derivatization approach provides researchers with a powerful tool to delve deeper into the biological significance of wyosine. The choice of method should be guided by the specific analytical requirements, sample characteristics, and available resources.
References
- 1. Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and CE Methods for Modified Nucleoside Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of modified nucleosides, the choice of analytical methodology is critical for achieving accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique that separates molecules based on their interactions with a stationary phase packed in a column and a liquid mobile phase.[1] It is highly versatile and widely used for the quantification of modified nucleosides in various matrices, including tRNA digests.[2]
Capillary Electrophoresis (CE), on the other hand, separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary.[3] This technique offers advantages in terms of speed, resolution, and minimal sample consumption, particularly for charged or polar molecules like nucleosides.[4]
Data Presentation: Performance Characteristics
The following table summarizes the quantitative performance parameters for representative HPLC and CE methods for the analysis of modified nucleosides. It is important to note that these data are compiled from different studies and are presented for comparative purposes.
| Performance Parameter | HPLC Method (for tRNA digests) | CE-UV Method (for urinary nucleosides) |
| Linearity (R²) | > 0.99 (Typical) | Not explicitly stated, but linear range provided |
| Range | Analyte-dependent | 5.0 - 500 µmol/L[5][6][7] |
| Accuracy (% Recovery) | Typically 95-105% | Not explicitly stated |
| Precision (% RSD) | < 15% (Typical for bioanalytical methods) | < 5-25% (depending on concentration)[8] |
| Limit of Detection (LOD) | Analyte-dependent | < 2.0 µmol/L[5][6][7] |
| Limit of Quantification (LOQ) | Analyte-dependent | 5.0 µmol/L[5][6][7] |
| Run Time | ~30-60 minutes | < 10-40 minutes[5][6][7][8] |
Experimental Protocols
Detailed methodologies for representative HPLC and CE experiments are provided below. These protocols are synthesized from established methods and serve as a practical guide.
HPLC Method for Modified Nucleosides in tRNA
This protocol is adapted from methods for the analysis of modified nucleosides from tRNA digests.
1. Sample Preparation (tRNA Digestion):
-
Digest 1-5 µg of tRNA with nuclease P1 (1 unit) in 10 mM ammonium acetate (pH 5.3) at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (0.5 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
Centrifuge the sample to pellet any precipitate and collect the supernatant for HPLC analysis.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A C30 column can also be used for more hydrophobic separation.[5]
-
Mobile Phase A: 50 mM ammonium acetate buffer (pH 5.3).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm or a photodiode array (PDA) detector for spectral analysis.
-
Injection Volume: 10-20 µL.
Capillary Electrophoresis Method for Modified Nucleosides in Urine
This protocol is based on a fast CE method for the separation and quantification of modified nucleosides in urine samples.[5][6][7]
1. Sample Preparation (Urine):
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with the background electrolyte (BGE) as needed to fall within the linear range of the assay.
-
For enhanced purity, solid-phase extraction (SPE) can be employed.
2. CE System and Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 38 cm effective length).[5][6][7]
-
Background Electrolyte (BGE): Borate-phosphate buffer containing 25 mM cetyltrimethylammonium bromide (CTAB) at pH 9.50.[5][6][7]
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods.
References
- 1. Complete analysis of tRNA-modified nucleosides by high-performance liquid chromatography: the 29 modified nucleosides of Salmonella typhimurium and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [scholars.csus.edu]
- 7. A fast capillary electrophoresis method for separation and quantification of modified nucleosides in urinary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis of urinary normal and modified nucleosides of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative functional analysis of wyosine biosynthetic enzymes from different species.
A detailed guide for researchers, scientists, and drug development professionals on the functional variations of wyosine biosynthetic enzymes across different species, supported by experimental data and detailed protocols.
The wyosine family of hypermodified nucleosides, found at position 37 of tRNAPhe, plays a crucial role in maintaining translational reading frame fidelity. The biosynthetic pathway for these complex modifications involves a conserved set of enzymes in Eukarya and Archaea, yet significant functional diversity exists between these domains of life. This guide provides a comparative functional analysis of the core wyosine biosynthetic enzymes: TYW1/Taw1, TYW2/Taw2, TYW3/Taw3, and TYW4, highlighting key differences in their enzymatic activity and reaction mechanisms across various species.
Wyosine Biosynthetic Pathways: A Comparative Overview
The biosynthesis of wybutosine (yW) in eukaryotes, particularly in Saccharomyces cerevisiae, follows a well-defined, sequential pathway. In contrast, Archaea exhibit a more diverse and branched pathway, leading to a variety of wyosine derivatives. While Bacteria possess the initial methyltransferase (Trm5), they lack the subsequent enzymes for wyosine formation.
Eukaryotic Wybutosine (yW) Biosynthetic Pathway
The eukaryotic pathway involves the sequential action of five enzymes:
-
TRM5: Methylates G37 to m1G37.
-
TYW1: A radical S-adenosylmethionine (SAM) flavoenzyme that catalyzes the formation of the tricyclic core, 4-demethylwyosine (imG-14).[1]
-
TYW2: Transfers an α-amino-α-carboxypropyl (acp) group from SAM to imG-14, forming yW-86.
-
TYW3: Methylates the N4 position of yW-86 to produce yW-72.
-
TYW4: A bifunctional enzyme that catalyzes the final two steps, methylation of the α-carboxy group and methoxycarbonylation of the α-amino group, to yield wybutosine (yW).[2]
Archaeal Wyosine Biosynthetic Pathways
Archaea possess homologs of the eukaryotic enzymes, designated Taw, but their pathway organization and the resulting modifications are more varied. Key differences include:
-
Taw1: The archaeal homolog of TYW1, also a radical SAM enzyme, catalyzes the formation of imG-14.
-
Taw2: The homolog of TYW2, responsible for the "acp" group transfer, is primarily found in Euryarchaeota.
-
Taw3: The homolog of TYW3, an N4-methyltransferase, is predominantly found in Crenarchaeota.
-
Absence of TYW4: Archaea lack a homolog of the bifunctional enzyme TYW4.
-
Additional Enzymes: Some archaea possess a bifunctional tRNA:m1G/imG2 methyltransferase (aTrm5a), which can methylate both G37 and imG-14, leading to the formation of isowyosine (imG2).
These enzymatic differences result in a diverse array of wyosine derivatives in Archaea, including wyosine (imG), methylwyosine (mimG), and isowyosine (imG2), in addition to intermediates that are final products in some species.
Comparative Enzyme Kinetics
A direct comparison of the kinetic parameters of wyosine biosynthetic enzymes from different species is essential for understanding their functional divergence. While comprehensive comparative kinetic data is still emerging, available information for key enzymes is summarized below.
| Enzyme | Species | Substrate(s) | Km | kcat | kcat/Km | Optimal Temperature (°C) | Optimal pH | Reference |
| TYW1 | Saccharomyces cerevisiae | m1G-tRNAPhe, Pyruvate, SAM | - | - | - | 30 | 8.0 | [1] |
| Taw1 | Pyrococcus abyssi | m1G-tRNAPhe, Pyruvate, SAM | - | - | - | 96 | ~7.0 | |
| TYW4 | Saccharomyces cerevisiae | yW-72-tRNAPhe, SAM, CO2 | - | - | - | 30 | 8.0 | [2] |
Kinetic data for many wyosine biosynthetic enzymes is not yet available in the literature, highlighting a key area for future research.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and functional analysis of wyosine biosynthetic enzymes, based on established protocols.
Recombinant Enzyme Expression and Purification
General Protocol for His-tagged Protein Expression in E. coli
-
Gene Cloning: Clone the gene of interest (e.g., TYW1, Taw1) into a suitable expression vector containing an N-terminal or C-terminal hexahistidine (His6) tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C. For iron-sulfur cluster-containing enzymes like TYW1/Taw1, all purification steps must be performed under anaerobic conditions.
In Vitro Enzyme Assays
General Protocol for In Vitro Reconstitution of Wybutosine Biosynthesis
This protocol is adapted from the in vitro reconstitution of S. cerevisiae wybutosine synthesis.
-
Substrate Preparation: Prepare the tRNA substrate lacking the specific modification of interest. This can be achieved by isolating total tRNA from a corresponding gene deletion strain (e.g., tRNA from a ΔTYW2 strain for a TYW2 assay).
-
Reaction Mixture: Set up the reaction mixture containing:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM MgCl2
-
0.5 mM DTT
-
1 mM Spermidine
-
2 µg of substrate tRNA
-
1.4 µM of purified recombinant enzyme (e.g., TYW2)
-
0.5 mM S-adenosylmethionine (SAM)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C for yeast enzymes) for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
tRNA Extraction: Extract the tRNA from the aqueous phase and precipitate with ethanol.
-
Analysis: Analyze the modification status of the tRNA by LC-MS/MS.
LC-MS/MS Analysis of Wyosine Derivatives
Protocol for Quantification of Wyosine Derivatives in tRNA
-
tRNA Digestion: Digest the purified tRNA to single nucleosides using a mixture of nuclease P1 and calf intestine alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using a reversed-phase HPLC column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
MS/MS Detection: Detect and quantify the individual nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each wyosine derivative and unmodified nucleosides should be established using authentic standards.
-
Quantification: Quantify the amount of each wyosine derivative by comparing its peak area to a standard curve generated with known concentrations of the corresponding synthetic nucleoside.
Signaling Pathways and Experimental Workflows
Wyosine Biosynthetic Pathway in Eukarya and Archaea
Caption: Comparative wyosine biosynthetic pathways in Eukarya and Archaea.
Experimental Workflow for Comparative Enzyme Analysis
Caption: Workflow for comparative functional analysis of wyosine biosynthetic enzymes.
Conclusion and Future Directions
The comparative analysis of wyosine biosynthetic enzymes reveals a fascinating evolutionary divergence in a critical tRNA modification pathway. While the core enzymatic functions are conserved, differences in substrate specificities, reaction kinetics, and pathway organization contribute to the diverse array of wyosine derivatives observed in nature. The detailed experimental protocols provided in this guide offer a framework for further investigation into the structure-function relationships of these enzymes. Future research focusing on obtaining comprehensive kinetic data for a wider range of species, particularly from diverse archaeal lineages, will be crucial for a deeper understanding of the evolution and functional significance of wyosine modifications. Such knowledge will not only advance our fundamental understanding of tRNA biology but may also provide novel targets for antimicrobial drug development, given the absence of this pathway in bacteria.
References
Head-to-head comparison of different mass spectrometry platforms for wyosine analysis.
For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleosides like wyosine is critical for understanding tRNA function, translational fidelity, and their implications in various diseases. Wyosine and its derivatives are complex, hypermodified guanosine analogues found at position 37 of tRNAPhe in Eukarya and Archaea, playing a crucial role in preventing ribosomal frameshifting.[1][2] The analytical challenge lies in their low abundance and structural diversity, necessitating highly sensitive and specific detection methods. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose.[3][4][]
This guide provides an objective comparison of the three primary mass spectrometry platforms used for wyosine analysis: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap-based systems. We will delve into their performance characteristics, supported by established experimental protocols, to help you select the optimal platform for your research needs.
At a Glance: Platform Performance for Wyosine Analysis
The choice of a mass spectrometry platform is dictated by the specific research question, whether it is the routine quantification of known wyosine derivatives or the discovery and structural elucidation of novel ones. Each instrument type offers a unique balance of sensitivity, selectivity, resolution, and mass accuracy.
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap (e.g., Q Exactive) |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis | Qualitative & Quantitative Analysis |
| Operating Principle | Selected/Multiple Reaction Monitoring (SRM/MRM) | High-Resolution Full Scan & MS/MS | High-Resolution Full Scan & MS/MS |
| Resolution | Low (~0.7 Da) | High (up to 40,000) | Very High (up to 280,000+)[6] |
| Mass Accuracy | N/A (Unit Mass) | High (< 5 ppm) | Very High (< 2 ppm) |
| Sensitivity | Excellent for targeted analytes | Good to Very Good | Very Good to Excellent |
| Key Advantages | - Highest sensitivity for quantification- Wide dynamic range- Robust and reliable for routine assays | - Excellent for unknown identification- High-quality MS/MS spectra for structural confirmation- Good balance of qualitative and quantitative capabilities[7] | - Highest resolution and mass accuracy- Unambiguous formula determination- Resolves complex isobaric interferences[6] |
| Key Limitations | - Not suitable for untargeted analysis- Requires prior knowledge of analyte and fragments | - Quantitative performance can be lower than QqQ for specific targets- Data files can be large | - Slower scan speeds can be a limitation for very fast chromatography- Higher initial cost |
In-Depth Platform Analysis
Triple Quadrupole (QqQ) Mass Spectrometry: The Quantitative Workhorse
Triple quadrupole instruments are the benchmark for targeted quantification due to their exceptional sensitivity and selectivity operating in Multiple Reaction Monitoring (MRM) mode.[8] In this mode, the first quadrupole (Q1) selects the precursor ion (the protonated wyosine molecule), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific fragment ion for detection. This highly specific filtering process minimizes background noise, enabling low limits of detection.
Best suited for:
-
Validating the presence and quantifying known wyosine derivatives in biological samples.
-
High-throughput screening where speed and quantitative accuracy are paramount.
-
Therapeutic drug monitoring (TDM) and metabolomics studies focusing on a defined set of molecules.[8]
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: The Versatile Explorer
QTOF systems combine a quadrupole for precursor ion selection with a high-resolution time-of-flight mass analyzer.[7] This hybrid setup provides high mass accuracy (<5 ppm) and resolution, making it ideal for both identifying unknown compounds and quantifying known ones. For wyosine analysis, a QTOF can confidently identify novel derivatives by providing an accurate mass of the precursor and its fragments, which allows for the determination of the elemental composition.
Best suited for:
-
Discovery-based studies to identify new or unexpected wyosine derivatives.
-
Structural confirmation of modifications through high-resolution MS/MS fragmentation data.
-
Simultaneously screening for a wide range of modifications without prior method setup for each compound.
Orbitrap Mass Spectrometry: The Ultimate in Resolution and Confidence
Orbitrap-based mass spectrometers, such as the Q Exactive series, offer unparalleled resolution (>70,000) and mass accuracy (<2 ppm).[6][9] The Orbitrap analyzer traps ions in an electrostatic field, and the frequency of their orbital motion is converted into a mass-to-charge ratio. This extreme resolving power is particularly advantageous for wyosine analysis as it can separate the analyte signal from co-eluting, isobaric interferences that might be present in complex biological matrices.[6] This capability ensures the highest confidence in both identification and quantification.
Best suited for:
-
Untargeted "ribonucleome analysis" to profile all modified nucleosides in a sample.[1]
-
Resolving structurally similar wyosine isomers that may not be separable by chromatography alone.[10]
-
Applications demanding the highest level of confidence in compound identification.
Experimental Protocols for Wyosine Analysis
A robust and reproducible experimental workflow is fundamental to successful wyosine analysis, regardless of the mass spectrometry platform used. The following protocol outlines the key steps from sample preparation to data acquisition.[11][3][10][12]
tRNA Isolation and Purification
-
Objective: To isolate total tRNA from cells or tissues.
-
Method: Total RNA is typically extracted using a phenol-chloroform method or a commercial kit. Subsequently, tRNA can be enriched from the total RNA pool, often through methods like polyacrylamide gel electrophoresis (PAGE) or specialized chromatography columns.[4][]
Enzymatic Digestion to Nucleosides
-
Objective: To hydrolyze the tRNA polymer into its constituent nucleosides for LC-MS analysis.
-
Protocol:
-
Resuspend purified tRNA (e.g., 1-10 µg) in nuclease-free water.
-
Add a buffer, typically containing ammonium acetate (pH 5.3).[10]
-
Incubate with Nuclease P1 at 37°C for several hours (e.g., 12 hours) to digest the tRNA into 5'-mononucleotides.[10]
-
Add a second enzyme, such as bacterial alkaline phosphatase, and incubate further to dephosphorylate the mononucleotides into nucleosides.
-
The resulting mixture of nucleosides is then ready for direct injection into the LC-MS system.
-
Liquid Chromatography Separation
-
Objective: To separate the complex mixture of nucleosides before they enter the mass spectrometer.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is most commonly used.[]
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A shallow gradient from low to high organic content (Mobile Phase B) over 15-30 minutes effectively separates the canonical and modified nucleosides.[11][3]
-
Mass Spectrometry Analysis
-
Objective: To detect and quantify the separated nucleosides.
-
General Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is standard for nucleoside analysis.
-
Scan Mode:
-
QqQ: Multiple Reaction Monitoring (MRM) mode, using pre-determined precursor/product ion transitions for each wyosine derivative.
-
QTOF/Orbitrap: Full scan mode for initial detection and accurate mass measurement, coupled with data-dependent MS/MS for fragmentation and structural confirmation.
-
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The eukaryotic wybutosine biosynthesis pathway in S. cerevisiae.[1][2][13]
Caption: General experimental workflow for LC-MS based analysis of wyosine.[11][4]
Conclusion
The selection of a mass spectrometry platform for wyosine analysis is a critical decision that directly impacts the nature and quality of the resulting data.
-
For high-throughput, routine quantification of known wyosine derivatives, the Triple Quadrupole (QqQ) mass spectrometer remains the instrument of choice due to its unparalleled sensitivity and robustness in MRM mode.
-
For research focused on the discovery of novel wyosine-family modifications and detailed structural elucidation, the high resolution and accurate mass capabilities of QTOF and Orbitrap platforms are indispensable.
-
The Orbitrap stands out for applications requiring the highest degree of analytical certainty, offering the resolving power to dissect highly complex samples and eliminate ambiguity in identification.
By aligning the instrument's strengths with the specific goals of your research, you can ensure the generation of high-quality, actionable data in the study of tRNA modifications.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 12. A common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Crucial Role of Wyosine in Maintaining Translational Fidelity: A Comparative Genomics Perspective
For Immediate Release
In the intricate process of protein synthesis, maintaining the correct reading frame is paramount. Errors such as ribosomal frameshifting can lead to the production of non-functional or even toxic proteins, with detrimental consequences for the cell. A key player in safeguarding the accuracy of translation is the hypermodified nucleoside, wyosine (yW), and its derivatives. Found at position 37 of phenylalanine-specific transfer RNA (tRNAPhe), immediately 3' to the anticodon, wyosine acts as a molecular reinforcement, ensuring the ribosome progresses along the messenger RNA (mRNA) in the correct reading frame. This guide delves into the validation of wyosine's role in translational fidelity through the lens of comparative genomics, presenting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Translational Fidelity
Comparative genomic studies reveal a clear demarcation between organisms that utilize wyosine and those that do not. Eukaryotes and Archaea have evolved complex biosynthetic pathways to produce wyosine and its various derivatives, highlighting its importance in these domains of life. In stark contrast, Bacteria lack the genetic machinery for wyosine synthesis, typically possessing a simpler modification, methylguanosine (m1G), at the equivalent position in their tRNAPhe.
The functional significance of wyosine is underscored by experimental studies in the model organism Saccharomyces cerevisiae (baker's yeast). Deletion of genes essential for wybutosine (a derivative of wyosine) biosynthesis, such as TYW1, results in a dramatic increase in ribosomal frameshifting.
| Organism/Strain | Genotype | Modification at tRNAPhe position 37 | Frameshift Efficiency (%)[1][2] |
| Saccharomyces cerevisiae | Wild-type | Wybutosine (yW) | ~5-10 |
| Saccharomyces cerevisiae | tyw1Δ mutant | m1G (precursor) | Increased (qualitative) |
| Bacteria (e.g., E. coli) | Wild-type | m1G | Baseline |
Note: Quantitative data for frameshift efficiency in wyosine-deficient mutants is often presented qualitatively in the literature as "increased." The provided percentage for the wild-type is an approximate value for specific frameshift-inducing sequences.
The absence of the bulky wyosine modification is believed to increase the flexibility of the anticodon loop, making the tRNA more prone to slipping on the mRNA, particularly at "slippery sequences" which are prone to frameshifting events.
Experimental Methodologies for Assessing Translational Fidelity
The validation of wyosine's role in translational fidelity relies on robust experimental techniques to quantify errors in protein synthesis. Two primary methods employed are the dual-luciferase reporter assay for measuring frameshift efficiency and mass spectrometry-based approaches for detecting missense errors.
Dual-Luciferase Reporter Assay for Frameshift Efficiency
This in vivo assay is a powerful tool for quantifying the frequency of ribosomal frameshifting.[3][4][5][6][7][8][9][10][11]
Principle: A reporter plasmid is constructed with two luciferase genes, Renilla and Firefly, in a specific arrangement. The upstream Renilla luciferase is in the initial reading frame (Frame 0). A frameshift signal sequence is inserted between the two reporter genes. The downstream Firefly luciferase gene is in a different reading frame (e.g., +1 or -1). Firefly luciferase is only produced if the ribosome shifts its reading frame at the signal sequence. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of frameshift efficiency.
Detailed Protocol (Saccharomyces cerevisiae):
-
Plasmid Construction:
-
A yeast expression vector is engineered to contain the Renilla luciferase gene followed by a multiple cloning site (MCS) and the Firefly luciferase gene in a different reading frame.
-
The frameshift-inducing sequence of interest is cloned into the MCS.
-
A control plasmid is also created where the Firefly luciferase is in the same reading frame as the Renilla luciferase (0-frame control) to determine the baseline 100% read-through.
-
-
Yeast Transformation:
-
Wild-type and wyosine-deficient (e.g., tyw1Δ) yeast strains are transformed with the reporter and control plasmids using the lithium acetate method.
-
Transformants are selected on appropriate selective media.
-
-
Cell Culture and Lysis:
-
Transformed yeast colonies are grown in liquid culture to mid-log phase.
-
Cells are harvested by centrifugation and washed.
-
Cell pellets are resuspended in lysis buffer and lysed using glass beads and vortexing.
-
The lysate is clarified by centrifugation to remove cell debris.
-
-
Luciferase Assay:
-
A luminometer is used to measure the activity of both luciferases.
-
A small volume of the cell lysate is added to a reaction tube.
-
Firefly luciferase substrate is added, and the luminescence is measured immediately.
-
A second reagent is then added that quenches the Firefly luciferase reaction and provides the substrate for Renilla luciferase. The luminescence of Renilla is then measured.
-
-
Calculation of Frameshift Efficiency:
-
The ratio of Firefly to Renilla luciferase activity is calculated for both the frameshift reporter and the 0-frame control.
-
Frameshift efficiency (%) = [(Firefly/Renilla)frameshift / (Firefly/Renilla)0-frame control] x 100.
-
Mass Spectrometry for Detection of Translational Errors
Mass spectrometry (MS) offers a powerful and direct method to identify and quantify amino acid misincorporations (missense errors) in proteins.[10][12][13][14][15][16]
Principle: Proteins are extracted from cells, digested into smaller peptides, and then analyzed by a mass spectrometer. By comparing the experimentally measured masses of the peptides to a theoretical database of expected peptides, any deviations due to amino acid substitutions can be identified and quantified.
Detailed Protocol (Bottom-up Proteomics):
-
Protein Extraction and Digestion:
-
Total protein is extracted from wild-type and wyosine-deficient cells.
-
Proteins are denatured, reduced, and alkylated to unfold them and prepare them for digestion.
-
A specific protease, typically trypsin, is added to digest the proteins into peptides of a suitable size for MS analysis.
-
-
Peptide Separation by Liquid Chromatography (LC):
-
The complex mixture of peptides is separated by high-performance liquid chromatography (HPLC) based on their physicochemical properties. This step reduces the complexity of the sample entering the mass spectrometer at any given time.
-
-
Mass Spectrometry Analysis (LC-MS/MS):
-
As peptides elute from the LC column, they are ionized and introduced into the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the intact peptides is measured (MS1 scan).
-
Selected peptides are then fragmented within the mass spectrometer, and the m/z of the resulting fragment ions is measured (MS2 scan).
-
-
Data Analysis and Error Identification:
-
The MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Specialized software is used to search for spectra that do not match the expected peptide sequences but can be explained by a single amino acid substitution.
-
The relative abundance of the error-containing peptide compared to its correct counterpart can be quantified to determine the missense error frequency.
-
Visualizing the Molecular Mechanisms
To better understand the complex processes involved, the following diagrams illustrate the biosynthetic pathways of wyosine derivatives and the logical consequence of wyosine's absence on translational fidelity.
Wyosine Biosynthesis Pathways: A Comparative View
Wyosine biosynthesis is a multi-step enzymatic process that differs between Eukarya and Archaea, although they share some homologous enzymes.[4][17][18][19] The eukaryotic pathway, leading to wybutosine in yeast, is generally more complex than the varied pathways found in Archaea.
Caption: Comparative overview of eukaryotic and archaeal wyosine biosynthesis pathways.
Experimental Workflow for Dual-Luciferase Assay
The following diagram outlines the key steps in a dual-luciferase reporter assay to measure frameshift efficiency.
Caption: Workflow for quantifying ribosomal frameshifting using a dual-luciferase assay.
The Consequence of Wyosine Deficiency on Translational Fidelity
This diagram illustrates the logical relationship between the presence or absence of wyosine on tRNAPhe and its impact on the accuracy of protein synthesis.
Caption: The impact of wyosine on maintaining translational fidelity.
Conclusion
The hypermodification of tRNAPhe with wyosine is a testament to the evolutionary pressure to maintain high fidelity in protein synthesis. Comparative genomics, coupled with robust experimental validation, has unequivocally demonstrated that wyosine is a critical determinant of translational accuracy. Its presence in Eukarya and Archaea, and its absence in Bacteria, provides a fascinating subject for studying the evolution of translational machinery. The increased rate of ribosomal frameshifting in wyosine-deficient organisms highlights its indispensable role in preventing errors that could lead to cellular dysfunction and disease. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms governing translational fidelity and to explore the potential of targeting tRNA modifications for therapeutic interventions.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Spontaneous frameshift mutations in Saccharomyces cerevisiae: accumulation during DNA replication and removal by proofreading and mismatch repair activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Mutations in Elongation Factor Ef-1α Affect the Frequency of Frameshifting and Amino Acid Misincorporation in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations in elongation factor EF-1 alpha affect the frequency of frameshifting and amino acid misincorporation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Removal of Frameshift Intermediates by Mismatch Repair Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frameshift signal transplantation and the unambiguous analysis of mutations in the yeast retrotransposon Ty1 Gag-Pol overlap region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ribosomal frameshifting efficiency and gag/gag-pol ratio are critical for yeast M1 double-stranded RNA virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative analysis of the stability of different wyosine derivatives.
For Researchers, Scientists, and Drug Development Professionals
Wyosine and its derivatives, a class of hypermodified guanosine nucleosides found at position 37 in the anticodon loop of tRNAPhe, play a critical role in ensuring the fidelity and efficiency of protein synthesis. Their complex structures contribute to the stabilization of codon-anticodon interactions, thereby preventing frameshift errors during translation.[1] This guide provides a comparative analysis of the stability of different wyosine derivatives, supported by available experimental data, to aid researchers in understanding their chemical properties and functional significance.
Introduction to Wyosine Derivatives
Wyosine (imG) and its more complex counterpart, wybutosine (yW), are characteristic modifications in the tRNA of Eukarya and Archaea.[2][3] These modifications are biosynthetically intricate, involving a series of enzymatic steps to build upon the guanosine scaffold.[4] The structural diversity of wyosine derivatives, which includes hydroxywybutosine (OHyW) and methylwyosine (mimG), is thought to fine-tune the function of tRNAPhe in response to different cellular conditions and in different organisms.[5] A key aspect of their function is their inherent stability, which must be sufficient to maintain the integrity of the tRNA anticodon loop during the rigors of translation.
Chemical Structures of Key Wyosine Derivatives
The stability of wyosine derivatives is intrinsically linked to their chemical structures. The core tricyclic ring system of wyosine is susceptible to chemical degradation, particularly at the glycosidic bond. The various side chains and modifications on this core structure can influence this stability.
-
Wyosine (imG): The simplest form, featuring the tricyclic imidazopurine core.
-
Wybutosine (yW): Characterized by a more complex side chain at the C7 position, which includes an α-amino-α-carboxypropyl group.
-
Hydroxywybutosine (OHyW): A hydroxylated form of wybutosine, commonly found in eukaryotes.
Comparative Stability Analysis
The stability of wyosine derivatives can be assessed under various conditions, including acidic pH, elevated temperature, and enzymatic challenge. While direct comparative studies across a range of wyosine derivatives are limited, detailed investigations into the acid-catalyzed hydrolysis of wyosine provide a valuable benchmark for understanding their chemical lability.
Acid-Catalyzed Hydrolysis
The glycosidic bond of wyosine derivatives is known to be susceptible to acid-catalyzed hydrolysis.[2][6] This lability has been quantitatively studied for wyosine (imG).
Experimental Data Summary: Acid Hydrolysis of Wyosine (imG)
The following table summarizes the pseudo-first-order rate constants (kobs) for the acid-catalyzed hydrolysis of wyosine at different pH values and temperatures.
| pH | Temperature (°C) | kobs (s-1) | Half-life (t1/2) (min) |
| 1.0 | 80 | 1.83 x 10-3 | 6.3 |
| 2.0 | 80 | 2.00 x 10-4 | 57.8 |
| 3.0 | 80 | 2.17 x 10-5 | 532.4 |
| 1.0 | 60 | 2.50 x 10-4 | 46.2 |
| 2.0 | 60 | 2.83 x 10-5 | 408.3 |
| 3.0 | 60 | 3.17 x 10-6 | 3647.2 |
Data extracted from Golankiewicz B., Zielonacka-Lis E., Folkman W. (1985). Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. Nucleic Acids Research, 13(7), 2443-2449.
Observations:
-
The rate of hydrolysis of wyosine is highly dependent on both pH and temperature.
-
As the pH increases, the stability of the glycosidic bond increases significantly, as evidenced by the decrease in the rate constant and increase in half-life.
-
Higher temperatures accelerate the rate of hydrolysis.
Thermal Stability
Modified nucleosides, in general, contribute to the overall thermal stability of tRNA molecules, which is particularly important for organisms living at high temperatures (thermophiles).[7][8] The bulky and hydrophobic nature of wyosine derivatives is thought to enhance stacking interactions within the anticodon loop, thereby stabilizing its structure. However, specific melting temperatures or degradation kinetics for isolated wyosine derivatives as a function of temperature are not well-documented in comparative studies. It is reasonable to infer that the more extensively modified derivatives like wybutosine and hydroxywybutosine contribute more to the thermal stability of the tRNA molecule than the simpler wyosine.
Enzymatic Stability
The stability of wyosine derivatives within the tRNA molecule is also subject to the action of various cellular enzymes. While the biosynthesis of these modifications is well-studied, their enzymatic degradation pathways are less understood. The complex structure of these hypermodified nucleosides likely provides a degree of resistance to non-specific nucleases. However, specific enzymes that may remodel or remove these modifications could exist, playing a role in tRNA turnover and quality control. At present, there is a lack of comparative studies on the enzymatic degradation rates of different wyosine derivatives.
Experimental Protocols
The following is a detailed methodology for the acid-catalyzed hydrolysis of wyosine, as adapted from the literature.
Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis of Wyosine
-
Preparation of Solutions:
-
Prepare a stock solution of wyosine in distilled water.
-
Prepare a series of buffers (e.g., HCl-KCl for pH 1-2.2, acetate for pH 3.6-5.6) of known ionic strength.
-
-
Hydrolysis Reaction:
-
Initiate the hydrolysis by mixing the wyosine stock solution with the desired buffer pre-equilibrated to the target temperature (e.g., 60°C or 80°C) in a thermostatically controlled water bath.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately neutralize the aliquots with a suitable base (e.g., NaOH) to quench the hydrolysis reaction.
-
Analyze the composition of the mixture using high-performance liquid chromatography (HPLC).
-
Use a reverse-phase column (e.g., C18).
-
Employ an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of aqueous buffer and methanol).
-
Monitor the elution profile using a UV detector at a wavelength where both wyosine and its degradation products can be detected (e.g., 254 nm).
-
-
-
Data Analysis:
-
Determine the concentration of the remaining wyosine at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Plot the natural logarithm of the wyosine concentration versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (kobs).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.
-
Signaling Pathways and Workflows
The biosynthesis of wyosine derivatives is a multi-step enzymatic pathway that represents a key cellular signaling process for controlling translational fidelity.
Caption: Eukaryotic biosynthesis pathway of wybutosine and hydroxywybutosine.
Caption: Workflow for analyzing the acid-catalyzed hydrolysis of wyosine derivatives.
Conclusion
The stability of wyosine derivatives is a crucial factor in their biological function of maintaining translational accuracy. The available experimental data for wyosine demonstrates a clear dependence of its stability on pH and temperature, with increased stability at neutral pH and lower temperatures. While direct comparative quantitative data for other derivatives like wybutosine and hydroxywybutosine are currently lacking, their structural similarities suggest a comparable susceptibility to acid-catalyzed hydrolysis. The more complex side chains of these derivatives may, however, modulate their stability and their contribution to the overall structural integrity of the tRNA molecule. Further research is needed to provide a comprehensive comparative analysis of the stability of the full spectrum of wyosine derivatives under various chemical and enzymatic conditions. Such studies will be invaluable for a deeper understanding of their roles in gene expression and for the development of novel therapeutic strategies targeting protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radical mediated ring formation in the biosynthesis of the hypermodified tRNA base wybutosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming the absence of wyosine in bacterial tRNA through comparative analysis.
Published: December 17, 2025
This guide provides a comparative analysis confirming the absence of the hypermodified nucleoside wyosine in bacterial transfer RNA (tRNA). Through an examination of experimental data, we highlight the distinct tRNA modification pathways in Bacteria versus Archaea and Eukarya, offering valuable insights for researchers in microbiology, molecular biology, and drug development.
Overview of Wyosine and its Distribution
Wyosine (yW) and its derivatives are complex, tricyclic modifications of guanosine found at position 37, immediately 3' to the anticodon, in the phenylalanine-specific tRNA (tRNAPhe) of Eukarya and Archaea.[1][2][3][4][5] These modifications are crucial for translational fidelity by preventing ribosomal frameshifting.[2][3] In stark contrast, wyosine is notably absent in the tRNA of Bacteria.[2][4][6]
Comparative Analysis of tRNAPhe Modifications at Position 37
The modification at position 37 of tRNAPhe varies significantly across the three domains of life. While Archaea and Eukarya possess a diverse range of wyosine derivatives, Bacteria utilize a simpler modification at this site.
| Domain | Organism Example | tRNA Species | Modification at Position 37 |
| Bacteria | Escherichia coli | tRNAPhe | 1-methylguanosine (m¹G) |
| Archaea | Sulfolobus solfataricus | tRNAPhe | 7-methylwyosine (mimG) |
| Eukarya | Saccharomyces cerevisiae | tRNAPhe | Wybutosine (yW) |
Table 1: Comparison of tRNAPhe Modifications at Position 37 Across the Three Domains of Life. This table summarizes the distinct modifications found at the anticodon-adjacent position 37 in tRNAPhe. Data compiled from multiple sources.[2][4]
Divergent Biosynthetic Pathways
The absence of wyosine in bacteria is rooted in the fundamental differences in their tRNA modification machinery. The biosynthesis of wyosine in Archaea and Eukarya is a multi-step enzymatic process that begins with the formation of 1-methylguanosine (m¹G) from a guanosine at position 37.[1][3] This initial step is catalyzed by the Trm5 family of enzymes.[3] Subsequently, a series of specialized enzymes, including the TYW/TAW family, constructs the complex tricyclic wyosine structure.[1][3][5]
In contrast, bacteria lack the genes encoding the enzymes necessary for wyosine biosynthesis.[7] While bacteria also form m¹G at position 37 in some tRNAs, this is accomplished by an evolutionarily distinct enzyme, TrmD.[3] Following the formation of m¹G, the bacterial modification pathway for tRNAPhe does not proceed to form wyosine.
Figure 1: Comparative workflow of tRNA modification at position 37.
Experimental Methodologies for Wyosine Detection
The presence or absence of wyosine in tRNA can be determined through several experimental techniques. A standard workflow for this analysis is outlined below.
Experimental Protocol: Analysis of tRNA Nucleoside Modifications
-
tRNA Isolation: Total tRNA is extracted from the organism of interest using methods such as phenol-chloroform extraction followed by ethanol precipitation.
-
tRNA Purification: The tRNA fraction is further purified, often by anion-exchange chromatography, to separate it from other RNA species.
-
Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a combination of enzymes, such as nuclease P1 and bacterial alkaline phosphatase.
-
Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC), typically using a reverse-phase column.
-
Mass Spectrometry Analysis: The eluting nucleosides are identified and quantified by online mass spectrometry (LC-MS).[2] The presence of wyosine or its derivatives is confirmed by comparing the retention time and mass-to-charge ratio with those of known standards.
Figure 2: Experimental workflow for tRNA modification analysis.
Implications for Drug Development
The stark difference in tRNA modification pathways between bacteria and eukaryotes presents a promising avenue for the development of novel antimicrobial agents.[8] The enzymes involved in bacterial tRNA modification, such as TrmD, are distinct from their eukaryotic counterparts and are often essential for bacterial viability.[3][8] Therefore, targeting these bacterial-specific enzymes could lead to the creation of antibiotics with high specificity and reduced off-target effects in humans. The absence of the wyosine biosynthesis pathway in bacteria further underscores the potential of targeting unique tRNA modification enzymes as an effective antibacterial strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Functions of bacterial tRNA modifications: from ubiquity to diversity - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of the fluorescence spectra of various wyosine analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the fluorescence properties of various wyosine analogs, essential modified nucleosides found in tRNA. Understanding the distinct spectral characteristics of these molecules is crucial for their application as intrinsic fluorescent probes in biochemical and structural studies. This document summarizes available quantitative data, details experimental methodologies for fluorescence analysis, and illustrates the biosynthetic pathways of these complex molecules.
Introduction to Wyosine and its Analogs
Wyosine and its derivatives are tricyclic, hypermodified guanosine analogs found at position 37, immediately 3' to the anticodon in the phenylalanine tRNA (tRNAPhe) of Eukarya and Archaea.[1] These modifications play a critical role in maintaining the translational reading frame and ensuring the fidelity of protein synthesis. Their inherent fluorescence makes them valuable tools for investigating tRNA structure, function, and interaction with the ribosome. The "Y-base" or "Yt-base" are historical terms often referring to wyosine or its derivatives.[1]
Comparative Analysis of Fluorescence Spectra
Table 1: Fluorescence Spectral Properties of Wybutosine (yW)
| Parameter | Value | Conditions |
| Excitation Maxima (λex) | 239 nm, 318 nm | pH 7.5 |
| Emission Maximum (λem) | 443 nm | pH 7.5 |
| Quantum Yield (ΦF) | Data not consistently reported | - |
| Fluorescence Lifetime (τ) | Data not consistently reported | - |
Data for other key wyosine analogs such as wyosine (imG), 7-methylwyosine (mimG), isowyosine (imG2), and 4-demethylwyosine (imG-14) are not consistently reported in the literature, highlighting a gap in the comprehensive photophysical characterization of this important class of modified nucleosides.
Experimental Protocols
The following section outlines a general methodology for the measurement of fluorescence spectra, quantum yield, and lifetime of wyosine analogs. This protocol is based on standard techniques for fluorescent nucleosides.
Measurement of Fluorescence Emission and Excitation Spectra
-
Sample Preparation:
-
Dissolve the purified wyosine analog in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrumentation:
-
Use a calibrated spectrofluorometer.
-
-
Data Acquisition:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths (e.g., 220-400 nm).
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator over a range of wavelengths (e.g., 400-600 nm).
-
Record the spectra, ensuring appropriate blank subtraction (buffer alone).
-
Determination of Fluorescence Quantum Yield (ΦF)
The comparative method (Williams et al.) is commonly used for determining the fluorescence quantum yield.
-
Reference Standard:
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the wyosine analog (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
-
Procedure:
-
Prepare a series of dilutions of both the wyosine analog and the reference standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure the absorbance of each solution using a UV-Vis spectrophotometer.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
-
Calculation:
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,ref * (msample / mref) * (η2sample / η2ref) where:
-
ΦF,ref is the quantum yield of the reference.
-
msample and mref are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
ηsample and ηref are the refractive indices of the sample and reference solvents, respectively.
-
-
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Instrumentation:
-
A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
-
Procedure:
-
Excite the sample with the pulsed light source at the desired wavelength.
-
Collect the emitted photons and measure the time delay between the excitation pulse and the arrival of each photon.
-
Build a histogram of the arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). The goodness of the fit is typically assessed by the chi-squared (χ²) value.
-
Biosynthetic Pathways of Wyosine Analogs
The biosynthesis of wyosine and its derivatives is a complex, multi-step enzymatic process that varies between Eukarya and Archaea.
Eukaryotic Wybutosine (yW) Biosynthesis
In eukaryotes, the pathway to wybutosine (yW) starts from a guanosine residue at position 37 of the pre-tRNAPhe.
Caption: Eukaryotic biosynthetic pathway of wybutosine (yW).
Archaeal Wyosine Analog Biosynthesis
In Archaea, the biosynthetic pathways are more diverse, leading to a variety of wyosine derivatives. The intermediate 4-demethylwyosine (imG-14) is a key branch point.
Caption: Simplified biosynthetic pathways of wyosine analogs in Archaea.
Conclusion
The intrinsic fluorescence of wyosine and its analogs provides a powerful, non-invasive tool for studying the structure and function of tRNA. While the fluorescence of these compounds is well-established, this guide highlights the need for more comprehensive quantitative photophysical studies to fully exploit their potential as molecular probes. The provided experimental protocols offer a foundation for researchers to characterize these and other modified nucleosides, and the biosynthetic pathway diagrams provide a clear overview of their complex origins. Further research to populate the comparative spectral data table will be invaluable to the fields of biochemistry, molecular biology, and drug development.
References
Validating Gene Knockouts in the Wyosine Biosynthesis Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The wyosine biosynthesis pathway is a critical post-transcriptional modification pathway that ensures translational fidelity by modifying tRNAPhe. The hypermodified guanosine analog, wyosine, located at position 37 adjacent to the anticodon, stabilizes codon-anticodon interactions.[1][2] The intricate enzymatic cascade leading to wyosine and its derivatives has been a subject of intense research, with gene knockout studies playing a pivotal role in elucidating the function of each enzyme in the pathway.[1][3][4] This guide provides a comprehensive comparison of methods used to validate gene knockouts in the context of the wyosine biosynthesis pathway, offering supporting experimental data and detailed protocols.
Comparison of Validation Techniques for Wyosine Biosynthesis Gene Knockouts
The validation of a gene knockout is essential to confirm the disruption of the target gene and to understand its functional consequences on the wyosine biosynthesis pathway. The primary method for this is the direct quantification of wyosine and its precursors in tRNA digests using Liquid Chromatography-Mass Spectrometry (LC-MS). However, a multi-faceted approach provides a more robust validation.
| Validation Technique | Principle | Advantages | Limitations | Typical Application in Wyosine Pathway |
| Gene Knockout | Complete removal of a gene to study its function. | Provides a clear null phenotype. | Can be lethal if the gene is essential. Potential for off-target effects with CRISPR/Cas9. | Systematically deleting TRM5, TYW1, TYW2, TYW3, and TYW4 in S. cerevisiae to identify pathway intermediates.[3] |
| LC-MS/MS Analysis | Separates and identifies modified nucleosides based on their mass-to-charge ratio. | Highly sensitive and quantitative for direct measurement of wyosine and its precursors. | Requires specialized equipment and expertise. | Quantification of wybutosine (yW) and its precursors in wild-type vs. knockout yeast strains.[3][5] |
| Complementation Assay | Re-introducing the wild-type gene into the knockout strain to see if the phenotype is rescued. | Confirms that the observed phenotype is due to the specific gene knockout. | Requires creation of expression vectors and transformation. | Restoring wyosine synthesis in a tyw1Δ yeast strain by introducing a plasmid carrying the wild-type TYW1 gene.[3] |
| Enzymatic Assay | In vitro measurement of the activity of a specific enzyme using purified components. | Directly assesses the catalytic function of the protein encoded by the targeted gene. | Requires purified, active recombinant protein and specific substrates. | Measuring the methyltransferase activity of recombinant Trm5 protein on in vitro transcribed tRNAPhe.[6][7] |
| CRISPR Interference (CRISPRi) | Repression of gene expression at the transcriptional level without altering the DNA sequence. | Reversible and tunable gene knockdown. Useful for studying essential genes. | Incomplete knockdown can lead to ambiguous results. | Knockdown of TRMT5 (human homolog of TRM5) to study its role in mitochondrial tRNA modification.[8][9] |
| Northern Blotting | Detects specific RNA sequences to analyze the integrity and quantity of tRNA. | Can reveal alterations in tRNA processing or stability. | Less quantitative than LC-MS for modification analysis. | To confirm the presence and integrity of tRNAPhe in knockout strains.[10][11][12][13][14] |
Quantitative Data from Gene Knockout Studies in Saccharomyces cerevisiae
A systematic analysis of gene deletion strains in Saccharomyces cerevisiae has been instrumental in deciphering the wyosine biosynthesis pathway. The following table summarizes the key findings from LC/MS analysis of tRNAPhe isolated from wild-type and various knockout strains.[3]
| Yeast Strain | Gene Knocked Out | Enzyme Function | Accumulated Intermediate in tRNAPhe | Wybutosine (yW) Presence |
| Wild-Type (BY4742) | None | Complete Pathway | None (Final product is yW) | Yes |
| Δtrm5 | TRM5 | tRNA:(guanine-N1)-methyltransferase | Unmodified Guanine (G) | No |
| Δtyw1 | TYW1 | tRNA-yW synthesizing protein 1 (Fe-S cluster protein) | 1-methylguanosine (m1G) | No |
| Δtyw2 | TYW2 | tRNA-yW synthesizing protein 2 (SAM-dependent enzyme) | yW-187 (tricyclic core) | No |
| Δtyw3 | TYW3 | tRNA-yW synthesizing protein 3 (SAM-dependent methyltransferase) | yW-86 and yW-14 | No |
| Δtyw4 | TYW4 | tRNA-yW synthesizing protein 4 (SAM-dependent carboxymethyltransferase) | yW-72 | No |
Data sourced from Noma et al. (2006).[3]
Experimental Protocols
This protocol is adapted from established methods for the analysis of modified nucleosides in yeast.[3][5]
a. Isolation of Total tRNA from Yeast:
-
Grow wild-type and knockout yeast strains to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with sterile water.
-
Extract total RNA using a hot acid-phenol method.
-
Isolate tRNA from the total RNA by size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).
b. Enzymatic Digestion of tRNA to Nucleosides:
-
Digest 5-10 µg of purified tRNA with nuclease P1 (to hydrolyze phosphodiester bonds) in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2-4 hours.
-
Add bacterial alkaline phosphatase to the reaction mixture and incubate at 37°C for an additional 1-2 hours to dephosphorylate the resulting nucleotides.
c. LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the nucleosides on a C18 reverse-phase column using a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Detect and quantify the eluting nucleosides by mass spectrometry in positive ion mode.
-
Identify wyosine, its precursors, and other modified nucleosides by their specific mass-to-charge ratios (m/z) and retention times.
-
Compare the chromatograms and peak areas of the wyosine-related nucleosides between the wild-type and knockout samples to determine the effect of the gene deletion.
This protocol describes a general procedure for complementation of a gene knockout in yeast.
a. Construction of Complementation Plasmid:
-
Amplify the full-length open reading frame (ORF) of the wild-type gene (e.g., TYW1) from wild-type yeast genomic DNA by PCR.
-
Clone the PCR product into a yeast expression vector (e.g., a pRS series vector) containing a selectable marker (e.g., URA3) and a suitable promoter.
b. Yeast Transformation:
-
Transform the knockout yeast strain (e.g., tyw1Δ) with the complementation plasmid using the lithium acetate/polyethylene glycol (PEG) method.
-
Plate the transformed cells on selective medium lacking the appropriate nutrient (e.g., uracil for a URA3 plasmid) to select for cells that have taken up the plasmid.
c. Phenotypic Analysis:
-
Isolate tRNA from the complemented strain as described in Protocol 1a.
-
Perform LC-MS/MS analysis on the digested tRNA to determine if the synthesis of wyosine is restored.
-
If the knockout strain has a measurable phenotype (e.g., sensitivity to a particular drug), assess whether the wild-type gene restores the wild-type phenotype.
This protocol is based on the characterization of recombinant Trm5.[6][7]
a. Expression and Purification of Recombinant Trm5:
-
Clone the coding sequence of the TRM5 gene into a bacterial expression vector with an affinity tag (e.g., His-tag).
-
Transform the expression vector into an E. coli expression strain.
-
Induce protein expression and purify the recombinant Trm5 protein using affinity chromatography.
b. In Vitro Transcription of tRNAPhe Substrate:
-
Synthesize a DNA template for yeast tRNAPhe.
-
Perform in vitro transcription using T7 RNA polymerase to generate unmodified tRNAPhe.
c. Methyltransferase Assay:
-
Set up a reaction mixture containing the purified recombinant Trm5, in vitro transcribed tRNAPhe, and S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) in a suitable reaction buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]SAM.
-
Measure the incorporation of tritium into the tRNA using a scintillation counter to determine the methyltransferase activity.
Visualizations
References
- 1. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. activemotif.jp [activemotif.jp]
- 9. TRMT5 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 10. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gladstone.org [gladstone.org]
- 12. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 13. Northern Blot of tRNA in Yeast [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N4-Desmethyl-N5-Methyl Wyosine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. N4-Desmethyl-N5-Methyl wyosine, a modified nucleoside derivative used in research, requires careful consideration for its disposal.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for similar research-grade chemical waste provide a clear and safe path forward.
This guide offers a step-by-step operational plan for the proper disposal of this compound, emphasizing safety and adherence to regulatory standards.
Step 1: Hazard Identification and Waste Classification
Before disposal, it is crucial to characterize the waste. This compound is a guanosine analogue.[2] As with any research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
Actionable Steps:
-
Consult Institutional Policy: Review your institution's chemical hygiene plan and waste disposal guidelines.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". Include concentration and date of accumulation.
Step 2: Packaging and Storage of Chemical Waste
Proper packaging is essential to prevent leaks and ensure the safety of personnel handling the waste.
Actionable Steps:
-
Select Appropriate Containers: Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. Ensure secondary containment is in place to manage potential spills.
-
Update Inventory: All chemical waste must be accounted for. Update your chemical inventory to reflect the generation of this waste stream.[3]
Step 3: Arranging for Final Disposal
Final disposal of chemical waste must be handled by licensed professionals to ensure it is done in an environmentally sound manner, typically through high-temperature incineration.[4]
Actionable Steps:
-
Request Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.[3]
-
Provide Documentation: Fill out any required waste disposal forms, providing accurate information about the chemical.
-
Final Walkthrough: For laboratory decommissioning or large-scale cleanouts, a final walkthrough with a safety officer may be necessary to ensure all chemical waste has been properly managed.[3]
The following workflow provides a visual guide to the decision-making process for chemical waste disposal in a laboratory setting.
Caption: A flowchart illustrating the standard procedure for laboratory chemical waste disposal.
General Safety and Best Practices
When handling any chemical, including modified nucleosides like this compound, adherence to standard laboratory safety protocols is non-negotiable.
| Safety Protocol | Guideline |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. |
| Ventilation | Handle the compound in a well-ventilated area or under a chemical fume hood. |
| Spill Response | Have a spill kit readily available. In case of a spill, follow your institution's established spill response procedures. |
| Decontamination | Decontaminate all surfaces and equipment that have come into contact with the chemical.[5] |
It is the responsibility of every researcher to manage chemical waste safely and in accordance with all applicable regulations. When in doubt, always err on the side of caution and consult with your institution's safety professionals.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 3. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Disposing of Laboratory Equipment: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
